1,2-Diphenoxyethane
Description
The exact mass of the compound this compound is 214.099379685 g/mol and the complexity rating of the compound is 150. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6794. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxyethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSGHNKDXGYELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-90-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-phenyl-ω-phenoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25852-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5026706 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Off-white powder; [Alfa Aesar MSDS] | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000314 [mmHg] | |
| Record name | 1,2-Diphenoxyethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-66-5 | |
| Record name | 1,2-Diphenoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Diphenoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5026706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIPHENOXYETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9W31HX4AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2-Diphenoxyethane chemical structure and properties
An In-depth Technical Guide to 1,2-Diphenoxyethane: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (DPE), a significant aromatic ether. It details the molecule's chemical structure, conformational isomers, and physicochemical properties, supported by spectroscopic data. A validated, step-by-step synthesis protocol is presented, elucidating the underlying chemical principles. The guide explores DPE's diverse applications, ranging from an intermediate in polymer and fine chemical manufacturing to its specialized role in the development of activatable drug delivery systems. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research and industrial setting. This document is intended for researchers, chemists, and professionals in drug development seeking a thorough understanding of this versatile compound.
Introduction
This compound (CAS No. 104-66-5), also known as ethylene glycol diphenyl ether, is a symmetrical aromatic ether characterized by two phenyl groups linked via an ethylene glycol bridge.[1][2] First synthesized in the early 20th century during explorations of ether linkages, DPE has evolved from a laboratory curiosity to a valuable compound in various industrial and research fields.[1] Its unique combination of thermal stability, low volatility, and selective solubility makes it a compound of interest.[3] While its applications are diverse, its role as a reagent in creating singlet oxygen-labile linkers for activatable drug delivery systems and diagnostic probes has garnered significant attention within the pharmaceutical and life sciences sectors.[4][5][6]
This guide offers a senior application scientist's perspective on this compound, focusing on its core chemical identity, practical synthesis, and functional applications, particularly those relevant to drug development and materials science.
Molecular Structure and Conformation
The chemical structure of this compound consists of a central ethane bridge with phenoxy groups (-OC₆H₅) attached to each carbon atom.[2] The molecular formula is C₁₄H₁₄O₂ and it has a molecular weight of approximately 214.26 g/mol .[2][3]
The flexibility of the central O-C-C-O dihedral angle allows for the existence of two primary conformational isomers: a trans-gauche-trans (tgt) conformer with C₂ symmetry and a trans-trans-trans (ttt) conformer with C₂h symmetry.[4][7] This conformational flexibility can influence the material's bulk properties and its interactions in solution. The molecule is achiral.[8]
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid or powder at room temperature.[1][3] It is thermally stable and possesses low volatility.[1][3] A summary of its key physical and chemical properties is presented below.
| Property | Value | References |
| CAS Number | 104-66-5 | [1][2][9] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][2][9] |
| Molecular Weight | 214.26 g/mol | [2][3][10] |
| Appearance | White to off-white crystalline solid/powder | [1][3][11] |
| Melting Point | 94-98 °C | [2][3][5][11] |
| Boiling Point | 341.6 °C at 760 mmHg; 185 °C at 12 mmHg | [1][5] |
| Density | ~1.08 g/cm³ | [1][5] |
| Solubility | Insoluble in water (~22 mg/L at 25°C) | [1][3][5] |
| Soluble in organic solvents like ethanol, acetone, chloroform, and methanol | [1][5][11] | |
| Vapor Pressure | 0.000158 mmHg at 25°C | [1][5] |
| Flash Point | ~171.8 °C | [2] |
| Refractive Index | ~1.557 | [5][7] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the verification of the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is relatively simple due to the molecule's symmetry. It typically shows a multiplet in the aromatic region (δ ~6.8-7.3 ppm) corresponding to the ten protons of the two phenyl rings. A sharp singlet appears around δ 4.3 ppm, which integrates to four protons, representing the two equivalent methylene (-CH₂-) groups of the ethane bridge.[12][13]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a single peak for the equivalent methylene carbons of the ethane bridge.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key peaks include C-O-C stretching vibrations for the aryl-alkyl ether around 1240 cm⁻¹ and 1040 cm⁻¹, C-H stretching for the aromatic rings just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): Electron impact mass spectrometry shows a molecular ion peak (M⁺) at m/z = 214, corresponding to the molecular weight of the compound. Common fragmentation patterns involve the cleavage of the ether bonds.[9]
Synthesis and Purification
The most common and reliable method for synthesizing this compound is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with a suitable dihaloalkane. A robust protocol involves the reaction between phenol and 1,2-dibromoethane under basic conditions.[1] An alternative high-yield method utilizes a copper-catalyzed reaction between a halobenzene and ethylene glycol.[7][14]
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from a high-yield procedure and is chosen for its efficiency and purity of the final product.[5][14] The causality behind the choice of reagents is critical: bromobenzene is a readily available starting material, ethylene glycol serves as the ethane bridge, sodium carbonate acts as an inexpensive and effective base, and the cuprous iodide/2,2'-bipyridine system forms the active catalyst for this Ullmann-type condensation. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and ability to dissolve both organic and inorganic reagents.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and reflux condenser, charge bromobenzene (15.7 g, 100 mmol), dimethylformamide (DMF, 47 mL), sodium carbonate (12.7 g, 120 mmol), cuprous iodide (1.9 g, 10 mmol), 2,2'-bipyridine (1.87 g, 12 mmol), and ethylene glycol (7.4 g, 120 mmol).[14]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C. Maintain this temperature overnight to ensure the reaction goes to completion.[14]
-
Solvent Removal: After cooling the mixture to room temperature, remove the DMF solvent under reduced pressure using a rotary evaporator.[14]
-
Aqueous Workup: To the resulting residue, add deionized water (100 mL) and toluene (100 mL). Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with toluene (100 mL per extraction).[14]
-
Washing: Combine all organic layers and wash sequentially with a 5% aqueous sodium carbonate solution to remove any unreacted phenol or acidic byproducts.[5][14]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate by rotary evaporation to yield the crude product.[14]
-
Purification: Recrystallize the crude solid from isopropanol. This step is crucial for removing impurities and obtaining a high-purity final product. Dry the resulting crystals under vacuum to yield pure this compound (typical yield: 91-94%).[5][14]
Caption: Workflow for the Copper-Catalyzed Synthesis of this compound.
Applications in Research and Drug Development
While this compound has broad industrial applications as a heat transfer fluid, a solvent, and a sensitizer for thermal paper, its utility in advanced scientific research is particularly noteworthy.[1][11]
-
Polymer Science: It serves as an intermediate or additive in the synthesis of high-performance polymers like epoxy resins, polycarbonates, and polyimides, where it enhances thermal stability and mechanical properties.[3][15]
-
Fine Chemical Synthesis: As a stable building block, DPE is a precursor in the synthesis of more complex molecules, including some pharmaceutical intermediates and fragrance compounds.[1][15][16]
-
Drug Delivery and Diagnostics: The most compelling application for the target audience is its use as a reagent for creating activatable delivery compounds.[4][5] These systems incorporate singlet oxygen-labile linkers. A drug or diagnostic agent can be attached to this linker, remaining "caged" and inactive. Upon exposure to a specific stimulus (like light in photodynamic therapy) that generates singlet oxygen, the linker cleaves, releasing the active payload precisely at the target site. This strategy enhances therapeutic efficacy and minimizes off-target side effects, a cornerstone of modern drug development.[5][6]
Safety and Handling
Comprehensive toxicological data on this compound are limited.[1] However, based on its chemical class, standard laboratory precautions are warranted.
-
Exposure Control: Use in a well-ventilated area or with local exhaust ventilation to minimize dust or vapor inhalation.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][17]
-
Potential Hazards: May cause mild irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[1][18] It is classified as hazardous to the aquatic environment with long-lasting effects.[2][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents and concentrated acids.[1][18]
-
Spills and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[18][17] All disposal must be in accordance with local, state, and federal regulations. Avoid release into the environment.[17]
Conclusion
This compound is a structurally elegant and functionally versatile molecule. Its well-defined chemical and physical properties, combined with straightforward, high-yield synthesis routes, make it a reliable compound for both industrial and research applications. For scientists in drug development and materials science, DPE offers significant potential as a stable molecular scaffold and a key reagent in the construction of advanced, stimulus-responsive systems. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full capabilities in the laboratory and beyond.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 99 104-66-5 [sigmaaldrich.com]
- 3. henichemicals.com [henichemicals.com]
- 4. This compound | 104-66-5 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound CAS#: 104-66-5 [m.chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. nbinno.com [nbinno.com]
- 12. This compound(104-66-5) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 16. nbinno.com [nbinno.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
1,2-Diphenoxyethane CAS number 104-66-5
An In-Depth Technical Guide to 1,2-Diphenoxyethane (CAS 104-66-5): Properties, Synthesis, and Advanced Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 104-66-5), a symmetrical diaryl ether with significant applications ranging from industrial processes to advanced biomedical research. We will delve into its fundamental physicochemical properties, established synthesis and purification protocols, and spectroscopic characterization. The primary focus is on its utility for researchers, scientists, and drug development professionals, highlighting its role as a stable synthetic intermediate and, more critically, as a key component in the construction of activatable drug delivery systems and diagnostic probes. Safety, handling, and toxicological data are also presented to ensure its responsible use in a laboratory setting.
Introduction and Core Identifiers
This compound, also known by synonyms such as Ethylene glycol diphenyl ether and Diphenyl Cellosolve, is an organic compound with the molecular formula C₁₄H₁₄O₂.[1][2][3] Its structure is characterized by a central ethylene glycol bridge linking two phenyl rings via ether bonds.[4] This symmetrical and chemically robust architecture imparts high thermal stability and low volatility, making it a valuable component in diverse chemical applications.[4][5] While its primary industrial use is as a sensitizer in thermal paper coatings, its utility as a rigid and reliable building block in organic synthesis and medicinal chemistry is of increasing interest to the scientific community.[1][5][6]
The molecule's conformational properties have been studied, revealing two primary isomers that differ by the central O–C–C–O dihedral angle: a trans-gauche-trans (tgt) conformer and a trans-trans-trans (ttt) conformer.[7] This structural nuance can be relevant in molecular modeling and studies of intermolecular interactions.
Caption: Chemical structure of this compound (C₁₄H₁₄O₂).
Physicochemical Properties
The reliable application of any chemical compound begins with a thorough understanding of its physical and chemical properties. This compound is a white to off-white crystalline solid at room temperature.[2][4] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 104-66-5 | [2][3][8] |
| Molecular Formula | C₁₄H₁₄O₂ | [1][8][9] |
| Molecular Weight | 214.26 g/mol | [2][8][9] |
| Appearance | White to off-white crystalline solid/powder | [2][4][10] |
| Melting Point | 94-96 °C (lit.); 98 °C | [3][8][10][11] |
| Boiling Point | 341.6 °C @ 760 mmHg; 185 °C @ 12 mmHg | [3][4][11] |
| Density | ~1.08 g/cm³ | [4][9] |
| Flash Point | 139.4 °C | [3][4][10] |
| Water Solubility | 22 mg/L at 25 °C (practically insoluble) | [5][10][11] |
| Solubility | Soluble in ethanol, acetone; Slightly soluble in chloroform, methanol | [1][4][10] |
| Vapor Pressure | 0.000158 mmHg at 25 °C | [4][11] |
| LogP | ~3.81 | [4] |
Synthesis and Purification
The most common and reliable method for synthesizing this compound is through a double Williamson ether synthesis.[4] This nucleophilic substitution reaction involves the reaction of two equivalents of a phenoxide salt with a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane.[4][12] The phenoxide is generated in situ by treating phenol with a suitable base, typically an alkali metal hydroxide like sodium hydroxide (NaOH).[4]
The choice of reactants and conditions is critical for achieving a high yield. While 1,2-dibromoethane is a common laboratory reactant, industrial processes may favor the more cost-effective 1,2-dichloroethane, though this may require more forcing conditions.[12] The solvent plays a key role; polar aprotic solvents like dimethylformamide (DMF) or polar protic solvents like ethanol can be used to facilitate the Sₙ2 reaction mechanism.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 4. Page loading... [wap.guidechem.com]
- 5. henichemicals.com [henichemicals.com]
- 6. Diphenoxyethane (DPE) | CAS 104-66-5 | COnnect Chemicals [connectchemicals.com]
- 7. This compound | 104-66-5 [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chembk.com [chembk.com]
- 11. lookchem.com [lookchem.com]
- 12. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Spectral Analysis of 1,2-Diphenoxyethane
This guide provides a comprehensive analysis of the spectral data for 1,2-diphenoxyethane, a molecule of interest in various fields of chemical research and drug development. As a symmetrical diaryl ether, its structural elucidation through modern spectroscopic techniques offers a valuable case study for researchers and scientists. This document will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound, offering field-proven insights into data acquisition and interpretation.
Introduction
This compound (C₁₄H₁₄O₂) is a solid organic compound characterized by two phenyl rings linked via an ethylene glycol diether linkage.[1] Its symmetrical nature simplifies some aspects of its spectral interpretation while also presenting unique features. Accurate characterization of such molecules is a cornerstone of chemical synthesis, quality control, and mechanistic studies in drug development. This guide is structured to provide not just the spectral data but also the causality behind the experimental choices, ensuring a robust understanding for the practicing scientist.
Molecular Structure and Symmetry
Understanding the molecular structure is paramount to interpreting its spectral data. This compound possesses a plane of symmetry, which dictates the number of unique signals observed in its NMR spectra.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.7 - 1.0 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its single deuterium lock signal.
-
Ensure the solution is clear and free of any solid particles. If necessary, filter the solution through a small plug of glass wool into a clean NMR tube.[2]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during acquisition.
-
Shim the magnetic field to achieve optimal homogeneity. This is an iterative process aimed at maximizing resolution and obtaining sharp, symmetrical peaks.
-
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used for routine ¹H spectra to ensure a good signal-to-noise ratio without saturating the spins, allowing for faster repetition rates.
-
Acquisition Time (AT): Set to 2-4 seconds to ensure adequate digitization of the free induction decay (FID) for good resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for protons in a molecule of this size to relax back to equilibrium.
-
Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.29 | s | 4H | -O-CH₂ -CH₂ -O- |
| 6.83-7.05 | m | 6H | Ar-H (ortho, para) |
| 7.26 | m | 4H | Ar-H (meta) |
Data sourced from ChemicalBook.
Interpretation and Insights:
-
Aliphatic Region: The singlet at 4.29 ppm integrating to 4 protons is characteristic of the two equivalent methylene (-CH₂-) groups of the ethane bridge.[3] The deshielding effect of the adjacent oxygen atoms shifts this signal downfield from typical alkane protons.[4][5] The appearance as a singlet indicates that the protons on one methylene group are chemically and magnetically equivalent to the protons on the other, and there is no significant coupling between them due to rapid conformational changes.
-
Aromatic Region: The complex multiplet pattern between 6.83 and 7.26 ppm corresponds to the ten aromatic protons.[3] The protons on the two phenyl rings are equivalent due to the molecule's symmetry. The multiplet arises from the spin-spin coupling between the ortho, meta, and para protons on the phenyl rings. The downfield shift of these protons compared to benzene (7.34 ppm) is due to the electron-donating effect of the ether oxygen.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the symmetrical nature of this compound.
Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
-
Sample Preparation: The same sample prepared for ¹H NMR can be used. For ¹³C NMR, a slightly more concentrated sample (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: The locking and shimming procedure is identical to that for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to a series of singlets.
-
Pulse Angle: A 30-45° pulse angle is used to allow for a shorter relaxation delay.
-
Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though routine ¹³C spectra are typically not integrated.
-
Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to compensate for the low natural abundance of ¹³C.
-
¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | Assignment |
| 66.8 | -O-C H₂-C H₂-O- |
| 114.6 | Ar-C (ortho) |
| 121.1 | Ar-C (para) |
| 129.5 | Ar-C (meta) |
| 158.8 | Ar-C (ipso, C-O) |
Data interpreted from typical ether chemical shifts and database information.[6]
Interpretation and Insights:
-
The signal at 66.8 ppm is assigned to the two equivalent methylene carbons. The electronegative oxygen atoms cause a significant downfield shift into the typical range for ether carbons (50-80 ppm).[4][5][7]
-
The four signals in the aromatic region confirm the presence of four distinct types of aromatic carbons, consistent with a monosubstituted benzene ring.
-
The ipso-carbon (the carbon directly attached to the ether oxygen) is the most deshielded at 158.8 ppm due to the direct electron-withdrawing effect of the oxygen.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key features are the C-O ether linkages and the aromatic C-H and C=C bonds.
Experimental Protocol: Acquiring an FT-IR Spectrum of a Solid Sample (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The KBr acts as an IR-transparent matrix.
-
The mixture should be ground to a fine, homogenous powder to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good sample preparation.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3040 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1500 | Strong | Aromatic C=C ring stretch |
| 1240 | Strong | Asymmetric C-O-C stretch (aryl-alkyl ether) |
| 1040 | Strong | Symmetric C-O-C stretch |
| 750, 690 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |
Data interpreted from general IR correlation tables and spectral databases.[8][9]
Interpretation and Insights:
-
The presence of both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations confirms the basic structural components.
-
The strong absorptions at 1600 and 1500 cm⁻¹ are characteristic of the phenyl ring C=C stretching.
-
The most diagnostic peaks for an ether are the C-O stretching vibrations.[10] For an aryl-alkyl ether like this compound, two strong bands are expected: an asymmetric stretch around 1240 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[4][11]
-
The strong bands at 750 and 690 cm⁻¹ are indicative of a monosubstituted benzene ring.
Part 3: Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry is a high-energy ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe for a solid like this compound, or via a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[5]
-
Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrometry Data Summary
| m/z | Relative Intensity (%) | Assignment |
| 214 | 61 | [M]⁺• (Molecular Ion) |
| 121 | 83 | [C₆H₅OCH₂CH₂]⁺ |
| 94 | 17 | [C₆H₅OH]⁺• (Phenol) |
| 77 | 100 | [C₆H₅]⁺ (Phenyl cation) |
Data sourced from ChemicalBook and PubChem.[3]
Fragmentation Pathway
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Interpretation and Insights:
-
Molecular Ion: The peak at m/z 214 corresponds to the molecular weight of this compound, confirming its elemental composition. The relatively high intensity of the molecular ion peak is expected for a molecule containing aromatic rings, which can stabilize the radical cation.
-
Base Peak: The base peak (the most intense peak) is observed at m/z 77, which corresponds to the phenyl cation ([C₆H₅]⁺). This is a very stable carbocation and a common fragment for phenyl-containing compounds.
-
Key Fragments:
-
The peak at m/z 121 is likely due to the cleavage of one of the C-O bonds, resulting in the [C₆H₅OCH₂CH₂]⁺ fragment.
-
The peak at m/z 94 corresponds to the phenol radical cation ([C₆H₅OH]⁺•), which can be formed through a rearrangement process.
-
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a self-validating and unambiguous structural confirmation of this compound. The symmetry of the molecule is clearly evident in the simplicity of the NMR spectra. The characteristic functional groups are readily identified by their vibrational frequencies in the IR spectrum. Finally, the mass spectrum confirms the molecular weight and provides a logical fragmentation pattern consistent with the known principles of mass spectrometry for ethers. This guide serves as a practical reference for the spectral characterization of this and similar molecules, emphasizing the importance of a multi-technique approach and a thorough understanding of the underlying principles for confident structural elucidation.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. Intro to MS | OpenOChem Learn [learn.openochem.org]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Solubility of 1,2-Diphenoxyethane in Organic Solvents for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Abstract
1,2-Diphenoxyethane (DPE), a symmetrical aromatic ether, serves as a vital component in various industrial and research applications, including as a sensitizer for thermal paper and an intermediate in chemical synthesis.[1][2] Its performance in these roles is critically dependent on its solubility characteristics within specific organic media. This technical guide provides a comprehensive overview of the solubility of this compound, grounded in fundamental principles of physical chemistry. We will explore the theoretical framework governing its dissolution, present available solubility data, and detail a robust experimental protocol for its empirical determination. This document is intended to serve as a foundational resource for scientists and researchers engaged in work that requires the precise use and handling of this compound in solution.
Introduction to this compound
Chemical Identity and Structure
This compound (CAS No. 104-66-5) is an organic compound with the molecular formula C₁₄H₁₄O₂.[3][4] Structurally, it consists of a central ethylene glycol backbone with its two hydroxyl protons replaced by phenyl groups, forming a diaryl ether.[5] This symmetrical arrangement of two phenyl rings linked by an ethyleneoxy bridge contributes significantly to its chemical stability and physical properties.[5]
Synonyms: Ethylene glycol diphenyl ether, Diphenyl Cellosolve, Sensitiser DPE.[1][4]
Physicochemical Properties
At room temperature, this compound is a white to off-white crystalline solid.[5][6] Its key physical and chemical properties are summarized in Table 1. The molecule lacks hydrogen bond donors but possesses two ether oxygen atoms that can act as hydrogen bond acceptors.[5] Its calculated LogP value of 3.81 indicates a significant nonpolar character, suggesting poor solubility in water but favorable solubility in many organic solvents.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 104-66-5 | [3] |
| Molecular Formula | C₁₄H₁₄O₂ | [3] |
| Molecular Weight | 214.26 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][5][7] |
| Melting Point | 94-96 °C | [1][6][7] |
| Boiling Point | 341.6 °C at 760 mmHg; 185 °C at 12 mmHg | [1][5][6] |
| Water Solubility | 22 mg/L at 25 °C | [6][7] |
| LogP | 3.81 | [2][5] |
| Flash Point | 139.4 °C | [5][6] |
| Density | ~1.08 g/cm³ |[5] |
Industrial and Research Applications
The primary industrial use of this compound is as a sensitizer in the production of thermal paper, where it facilitates the color-forming reaction upon heating.[1] It also finds application as a high-boiling point solvent and heat transfer fluid in the chemical industry.[5] In research and development, particularly in pharmaceuticals, it is used as a reagent in the synthesis of activatable delivery compounds that incorporate singlet oxygen-labile linkers.[2][6]
Theoretical Framework of Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the thermodynamic principle that dissolution occurs when the overall Gibbs free energy of the system decreases. This process can be understood through the adage "like dissolves like," which relates solubility to the similarity of intermolecular forces between the solute and solvent molecules.[8]
Role of Intermolecular Forces
The dissolution process involves overcoming solute-solute interactions within the crystal lattice and solvent-solvent interactions to create a cavity for the solute, followed by the formation of new solute-solvent interactions. Stronger interactions between solute and solvent molecules result in greater solubility.[8][9]
For this compound, the key interactions are:
-
Van der Waals Forces (London Dispersion Forces): Dominant due to the large, polarizable phenyl rings. These forces are strongest in nonpolar solvents.
-
Dipole-Dipole Interactions: The C-O-C ether linkages create a net dipole moment, allowing for moderate interactions with polar solvents.[10]
-
Hydrogen Bonding: While DPE cannot self-associate via hydrogen bonds, its ether oxygens can accept hydrogen bonds from protic solvents (e.g., alcohols).[5]
Key Factors Influencing Solubility
Several factors dictate the extent to which this compound will dissolve in a given organic solvent.
-
Solvent Polarity: Due to its significant nonpolar surface area from the two phenyl rings, DPE is expected to be more soluble in nonpolar or moderately polar solvents that can effectively engage in van der Waals interactions. Aromatic ethers are generally less soluble in highly polar solvents like water compared to their aliphatic counterparts due to the hydrophobic nature of the aromatic ring.[11]
-
Temperature: For most solid solutes, solubility increases with temperature.[9] Increased thermal energy helps overcome the lattice energy of the DPE crystal and promotes mixing with the solvent.
-
Molecular Structure: The symmetrical and relatively rigid structure of DPE influences how it packs in a crystal lattice and interacts with solvent molecules. Solvents with a complementary shape or functional groups that can interact favorably with the ether linkages and phenyl rings will be more effective.
The interplay of these factors is visualized in the diagram below.
Caption: Key factors governing the solubility of this compound.
Solubility Profile of this compound
Quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in readily available literature. However, based on chemical principles and available qualitative descriptions, a general profile can be constructed.
Table 2: Solubility Data and Predictions for this compound
| Solvent | Solvent Type | Reported/Predicted Solubility | Rationale |
|---|---|---|---|
| Water | Highly Polar Protic | Insoluble (22 mg/L at 25 °C)[6][7] | The large hydrophobic phenyl rings dominate over the polar ether groups. |
| Methanol | Polar Protic | Slightly Soluble[2][6][7] | Can act as an H-bond donor to DPE's ether oxygens, but its high polarity is not ideal. |
| Ethanol | Polar Protic | Soluble[5] | Less polar than methanol, providing a better balance for solvating both polar and nonpolar parts of DPE. |
| Acetone | Polar Aprotic | Soluble[5] | The ketone group provides polarity to interact with ether linkages without the strong self-association of protic solvents. |
| Chloroform | Weakly Polar | Slightly Soluble[2][6][7] | Dichloromethane and chloroform are common solvents for moderately polar compounds. |
| Toluene | Nonpolar Aromatic | Predicted: Soluble to Very Soluble | The aromatic nature of toluene allows for strong π-π stacking interactions with DPE's phenyl rings. |
| Hexane | Nonpolar Aliphatic | Predicted: Sparingly Soluble | Lacks specific favorable interactions beyond weak dispersion forces. |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Predicted: Soluble to Very Soluble | As an ether, THF is chemically similar to the functional groups in DPE and is an excellent solvent for many ethers. |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a reliable and widely accepted technique.[12]
Isothermal Equilibrium Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then measuring the concentration of the dissolved solute.
Materials and Equipment:
-
This compound (≥99% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the target temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined in preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered, saturated solution with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the isothermal equilibrium method for determining solubility.
Caption: Workflow for the isothermal equilibrium solubility determination.
Conclusion
This compound is a nonpolar aromatic ether with limited water solubility but good compatibility with a range of organic solvents.[5][13] Its solubility is primarily driven by van der Waals forces and is highest in nonpolar aromatic or moderately polar aprotic solvents. For applications in drug development, synthesis, or materials science, understanding and quantifying its solubility in relevant solvent systems is paramount. When published data is unavailable, the detailed isothermal equilibrium protocol provided herein offers a reliable method for generating the necessary empirical data to guide formulation, reaction optimization, and purification processes.
References
- 1. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 2. This compound CAS#: 104-66-5 [m.chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. chembk.com [chembk.com]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 9. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. brainly.in [brainly.in]
- 12. researchgate.net [researchgate.net]
- 13. henichemicals.com [henichemicals.com]
thermal stability and decomposition of 1,2-Diphenoxyethane
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,2-Diphenoxyethane
Abstract
This compound (DPE) is an aromatic ether recognized for its exceptional thermal and chemical stability, which underpins its use in high-performance applications, notably as a sensitizer in thermal paper coatings.[1][2] This guide provides a comprehensive technical overview of the thermal characteristics of DPE, intended for researchers, chemists, and professionals in materials science and drug development. We will explore its inherent stability, delve into its probable decomposition mechanisms by drawing analogies with structurally similar model compounds, and present methodologies for its empirical analysis.
Introduction to this compound (DPE)
This compound (CAS No. 104-66-5) is a white to off-white crystalline solid characterized by two phenyl rings linked to an ethylene bridge via ether bonds (C₆H₅OCH₂CH₂OC₆H₅).[3][4] This symmetrical structure contributes significantly to its low volatility and high thermal stability.[1] Its primary commercial application is as a sensitizer in the heat-sensitive coating layer of thermal paper, where it facilitates the color-forming reaction between a leuco dye and a developer by lowering the melting point of the mixture.[2] Understanding its behavior at elevated temperatures is therefore critical for optimizing its performance and ensuring process safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [3] |
| Molecular Weight | 214.26 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 94–98 °C | [1] |
| Boiling Point | ~341 °C (at 760 mmHg); 185 °C (at 12 mmHg) | [1] |
| Structure | C₆H₅OCH₂CH₂OC₆H₅ | [3] |
Thermal Stability Profile
DPE is renowned for its ability to retain structural integrity at elevated temperatures.[1] However, like all organic compounds, it has a thermal decomposition limit. Industrial purification processes, such as vacuum distillation, provide insight into this threshold. A Japanese patent reports that heating molten DPE above 200°C can lead to decomposition and sublimation.[5] Analysis of distillation residues from processes running at 210°C confirmed that a portion of the this compound had decomposed and polymerized.[5] This suggests that the onset of significant thermal degradation under inert conditions begins in the 200-210°C range.
Thermal Decomposition Mechanisms
Decomposition is believed to proceed via two competitive routes: a free-radical pathway initiated by homolytic bond cleavage and a concerted molecular pathway.[7][8]
Free-Radical Decomposition Pathway
At higher temperatures (typically >1000°C for PPE, though likely lower for DPE under bulk conditions), the dominant mechanism is homolytic scission of the weakest covalent bonds.[7] The bond dissociation energy (BDE) is the primary determinant of which bond breaks first.[9] For DPE, there are two key bonds susceptible to cleavage:
-
C-O Bond Scission (Phenoxy-Alkyl): Cleavage of the C₆H₅O–CH₂ bond.
-
C-C Bond Scission (Alkyl): Cleavage of the central –CH₂–CH₂– bond.
Based on studies of PPE, the initial steps would be:[7][10]
-
Initiation: Homolysis of either the C-O or C-C bond to form initial radical pairs.
-
C₆H₅OCH₂CH₂OC₆H₅ → C₆H₅OCH₂CH₂• + •OC₆H₅ (Phenoxy Radical)
-
C₆H₅OCH₂CH₂OC₆H₅ → C₆H₅OCH₂• + •CH₂OC₆H₅
-
-
Propagation: These initial radicals can then undergo further reactions, such as β-scission or hydrogen abstraction from other DPE molecules, propagating a chain reaction. For instance, the phenoxy radical is a relatively stable radical that can abstract a hydrogen atom from another DPE molecule, leading to the formation of phenol and a new DPE radical.[6][11]
-
Termination: Radicals combine to form stable products.
The major products expected from this pathway include phenol, phenoxy radicals, and various smaller hydrocarbon fragments resulting from subsequent bond cleavages.[7]
Figure 1: Proposed thermal decomposition pathways for this compound.
Concerted Decomposition Pathway
Studies on PPE have shown that at lower temperatures, a concerted (non-radical) retro-ene reaction can be a significant decomposition pathway, yielding phenol and styrene directly.[7] A similar concerted mechanism for DPE is plausible, which would involve a six-membered transition state and lead to the formation of two molecules of phenol and one molecule of ethene. This pathway avoids high-energy radical intermediates and may be competitive with free-radical initiation, especially at temperatures just above the onset of decomposition.
Kinetics of Thermal Decomposition
Quantitative kinetic parameters for DPE are not available in the literature. However, theoretical and experimental studies on PPE provide valuable estimates for the activation energies (Ea) required for decomposition.
Table 2: Estimated Activation Energies for DPE Decomposition (Based on PPE Analog)
| Decomposition Pathway | Method | Activation Energy (Ea) | Reference |
| Concerted Reaction | Density Functional Theory (DFT) | 52.8 kcal/mol (~221 kJ/mol) | [8] |
| Free-Radical Reaction (Rate-Determining Step) | Density Functional Theory (DFT) | 60.6 kcal/mol (~254 kJ/mol) | [8] |
| Hydrothermal Decomposition (Overall) | Experimental (First-Order Kinetics) | 143.2 ± 21.0 kJ/mol | [12] |
These values indicate that a significant energy input is required to initiate decomposition, consistent with the observed high thermal stability of DPE. The hydrothermal decomposition value is lower, as the presence of water can introduce alternative, lower-energy hydrolytic pathways.[12][13]
Experimental Analysis Protocols
To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques.
Figure 2: Experimental workflow for thermal analysis of this compound.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which DPE begins to lose mass due to decomposition or sublimation and to quantify mass loss at different temperatures.
-
Instrument Calibration: Calibrate the TGA for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound powder into a ceramic or platinum TGA pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen (50-100 mL/min) to ensure an inert atmosphere.
-
Equilibrate the sample at 30°C for 5-10 minutes.
-
-
Thermal Program: Heat the sample from 30°C to 600°C at a constant heating rate of 10 °C/min.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.
-
Determine the peak decomposition temperature from the first derivative of the TGA curve (DTG curve).
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal events, such as melting and decomposition.
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.
-
Sample Preparation: Accurately weigh 2–5 mg of this compound into a hermetically sealed aluminum pan. Use a pinhole lid if significant gas evolution is expected, to prevent pan rupture.
-
Experimental Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with high-purity nitrogen (20-50 mL/min).
-
Equilibrate the sample at 30°C.
-
-
Thermal Program: Heat the sample from 30°C to 400°C at a heating rate of 10 °C/min. (Note: Do not exceed the temperature limits of aluminum pans).
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify the endothermic peak corresponding to melting and determine its onset temperature and enthalpy of fusion (ΔH_fus).
-
Identify any exothermic or endothermic events at higher temperatures corresponding to decomposition and determine their onset temperatures and enthalpy changes (ΔH_decomp).
-
Conclusion
This compound exhibits high thermal stability, with decomposition initiating above 200°C under inert conditions. While direct studies on its decomposition are sparse, analysis of its close structural analog, phenethyl phenyl ether, suggests that degradation proceeds through competitive free-radical and concerted pathways. The primary decomposition products are expected to include phenol and various smaller aromatic and aliphatic fragments. Standard thermal analysis techniques such as TGA and DSC are crucial for empirically characterizing its stability profile and are the first step in any rigorous investigation of its high-temperature behavior. This guide provides the foundational knowledge and experimental framework for professionals working with this versatile and stable compound.
References
- 1. henichemicals.com [henichemicals.com]
- 2. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 3. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 104-66-5 [chemicalbook.com]
- 5. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Theory studies on pyrolysis mechanism of phenethyl phenyl ether-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic analysis of the pyrolysis of phenethyl phenyl ether: computational prediction of alpha/beta-selectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
historical synthesis of 1,2-Diphenoxyethane
An In-depth Technical Guide to the Historical Synthesis of 1,2-Diphenoxyethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DPE) is a symmetrical aromatic ether characterized by two phenyl rings linked to an ethylene bridge via ether linkages.[1] This seemingly simple molecule holds significant industrial relevance, serving as a crucial sensitizer in thermal paper coatings, a high-performance solvent, and a versatile intermediate in the synthesis of specialty polymers, pharmaceuticals, and fine chemicals.[2][3][4] Its synthesis is a classic case study in the application of fundamental organic reactions, primarily the Williamson ether synthesis and its modern adaptations. This guide provides an in-depth exploration of the historical and methodological evolution of DPE synthesis, grounded in mechanistic principles and field-proven insights. We will dissect the causality behind experimental choices, validate the described protocols, and provide a comprehensive framework for its preparation in both laboratory and industrial contexts.
The Foundational Route: A Double Williamson Ether Synthesis
The synthesis of this compound is historically rooted in the Williamson ether synthesis, a reaction developed by Alexander Williamson in 1850 that was pivotal in proving the structure of ethers.[5][6][7] This method remains the most direct and widely practiced approach for preparing DPE.
Core Principle & Mechanism
The reaction proceeds via a double bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The core principle involves the reaction of a nucleophilic phenoxide ion with an electrophilic 1,2-dihaloethane. The process occurs in two sequential SN2 steps:
-
Deprotonation: A strong base is used to deprotonate phenol, a weak acid, to form the much more nucleophilic sodium or potassium phenoxide ion.
-
First Substitution (SN2): The phenoxide ion attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane, displacing the first halide leaving group to form 2-phenoxyethyl halide.
-
Second Substitution (SN2): A second equivalent of the phenoxide ion performs another SN2 attack on the intermediate, displacing the remaining halide to form the final this compound product.
The concerted, backside attack characteristic of the SN2 mechanism is highly effective here because the electrophilic carbons on the ethylene bridge are primary and unhindered, minimizing competing elimination reactions.[6][8]
Caption: The double Williamson ether synthesis mechanism for this compound.
Classical Experimental Protocol
The traditional laboratory synthesis involves heating phenol and a 1,2-dihaloethane with a strong inorganic base in a suitable polar solvent.
Step-by-Step Methodology:
-
Phenoxide Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phenol (2.0 eq.) in a polar solvent such as ethanol or dimethylformamide (DMF).[1]
-
Base Addition: Add a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-2.2 eq.), to the solution to form the corresponding phenoxide in situ.
-
Substrate Addition: Introduce 1,2-dibromoethane or 1,2-dichloroethane (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours (typically 4-16 hours) to drive the reaction to completion.[1][9] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After cooling, the mixture is typically poured into water to dissolve the inorganic salts.[9] The crude this compound, which is poorly soluble in water, precipitates and can be collected by vacuum filtration.[3][4][9] Further purification is achieved by recrystallization from a suitable solvent like ethanol or isopropanol to yield a white to off-white crystalline solid.[9][10][11]
Analysis of Experimental Parameters
The choice of reagents and conditions is critical for optimizing yield and purity. The following table summarizes common variations found in historical and industrial protocols.
| Parameter | Variation | Rationale & Field Insights | Yield | Reference |
| Dihaloethane | 1,2-Dibromoethane | Bromide is a better leaving group than chloride, leading to faster reaction rates. Often preferred in lab-scale synthesis for convenience. | ~53% | [9] |
| 1,2-Dichloroethane | More cost-effective for industrial-scale production. Requires more forcing conditions (higher temperatures or longer reaction times) due to the poorer leaving group ability of chloride.[10] | 60-83% | [11][12] | |
| Base | NaOH / KOH | Strong, inexpensive inorganic bases. Effective for complete deprotonation of phenol. Can require aqueous or polar solvent systems.[1][11] | 72.8% | [11] |
| K₂CO₃ / Cs₂CO₃ | Milder bases, often used in polar aprotic solvents like DMF. Cesium carbonate is highly effective but more expensive.[13][14] | N/A | [13] | |
| DBU / DABCO | Strong, non-nucleophilic organic bases used under milder conditions to avoid side reactions and improve solubility in organic solvents.[10] | High | [10] | |
| Solvent | Ethanol / Water | Polar protic solvents that readily dissolve the inorganic base and phenoxide salt.[1][11] | 72.8% | [11] |
| DMF / DMSO | Polar aprotic solvents that accelerate SN2 reactions by poorly solvating the nucleophile, making it more reactive.[1][13][14] | High | [1][14] | |
| Catalyst | None (Classical) | The reaction proceeds without a catalyst, relying on thermal energy. | Moderate | [9] |
| Phase-Transfer Catalyst | Used in biphasic systems (e.g., aqueous NaOH and organic reactants) to shuttle the phenoxide nucleophile into the organic phase.[12][15] | >80% | [12] |
Industrial Evolution: The Advent of Phase-Transfer Catalysis
A significant challenge in scaling up the Williamson synthesis is the mutual insolubility of the aqueous inorganic base and the organic reactants. Phase-Transfer Catalysis (PTC) emerged as an elegant and efficient solution to this problem, enabling reactions to occur between species in immiscible phases.[15]
Principle of Phase-Transfer Catalysis
A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a polyether (e.g., polyethylene glycol, PEG), facilitates the transfer of the phenoxide anion from the aqueous phase into the organic phase.[15][16][17] The catalyst's lipophilic cation pairs with the phenoxide anion, creating a salt that is soluble in the organic phase, where it can react with the 1,2-dihaloethane. This process dramatically increases the reaction rate and allows for the use of inexpensive aqueous bases under milder conditions.[16]
Caption: Generalized workflow of Phase-Transfer Catalysis in DPE synthesis.
Industrial Protocol with PTC
An industrial patent describes a method using polyethylene glycol (PEG) as the catalyst, which avoids the need for organic solvents.[12]
-
Reactor Charge: A reactor is charged with phenol, an acid-binding agent (e.g., sodium carbonate), and polyethylene glycol (PEG 400).
-
Heating: The mixture is heated to 130-175 °C.
-
Continuous Addition: 1,2-dichloroethane is continuously added dropwise to the hot reaction system. The continuous feed maintains a steady concentration for the reaction while allowing for better temperature control.
-
Second Base Addition: After several hours, a stronger base like sodium hydroxide is added to drive the reaction to completion.
-
Workup: The reaction is terminated when phenol is consumed. The mixture is then washed with water to remove salts, and the product is isolated by distillation or crystallization, often achieving yields greater than 80%.[12]
This method is advantageous for its high conversion rate, high yield, and use of cost-effective reagents like 1,2-dichloroethane.[12]
An Alternative Pathway: The Ullmann-Type Condensation
While the Williamson synthesis is dominant for producing this compound, the Ullmann condensation represents another important historical method for forming aryl ethers.[18] Developed by Fritz Ullmann in the early 1900s, this reaction involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[19][20]
Principle and Applicability
The Ullmann condensation is typically used for synthesizing diaryl ethers where direct SN2 substitution on an aryl halide is not feasible.[18] For a symmetrical molecule like DPE, a modified Ullmann-type reaction can be employed by coupling an aryl halide with a diol (ethylene glycol). The reaction proceeds through a catalytic cycle involving copper(I) and copper(III) intermediates.
Caption: Simplified catalytic cycle for a copper-catalyzed Ullmann-type C-O coupling.
Experimental Protocol
A representative modern protocol involves the use of a copper catalyst and a ligand to facilitate the reaction under milder conditions than the historical high-temperature methods.[21][22][23]
-
Reactor Charge: A three-necked flask is charged with bromobenzene (2.0 eq.), ethylene glycol (1.2 eq.), sodium carbonate (a base, 2.4 eq.), cuprous iodide (CuI, catalyst, 0.1 eq.), and 2,2'-bipyridine (a ligand, 0.12 eq.) in DMF.[22][23]
-
Reaction: The reaction mixture is stirred and heated at 100 °C overnight. The ligand accelerates the catalytic cycle, allowing for lower temperatures and higher efficiency.
-
Workup: DMF is removed under reduced pressure. The residue is partitioned between water and toluene. The aqueous layer is extracted with toluene.
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is recrystallized from isopropanol to yield pure this compound with reported yields exceeding 90%.[22]
This approach, while more complex in terms of reagents, offers very high yields and demonstrates the versatility of transition-metal catalysis in ether synthesis.
Conclusion
The synthesis of this compound provides a clear narrative of the evolution of synthetic organic chemistry. From its origins in the foundational Williamson ether synthesis of the 19th century to modern, high-yield industrial processes employing phase-transfer catalysis, the preparation of this molecule has been continually refined for efficiency, cost-effectiveness, and scalability. While the Williamson approach remains the most direct and common strategy, Ullmann-type condensations offer a powerful, albeit less direct, alternative rooted in the principles of organometallic chemistry. For researchers and drug development professionals, understanding these historical routes and their mechanistic underpinnings provides a robust toolkit for the synthesis of not only this compound but a wide array of ether-containing target molecules.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. henichemicals.com [henichemicals.com]
- 4. 1,2-Diphenoxyethan – Wikipedia [de.wikipedia.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 11. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 12. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Phase transfer catalysis | PPTX [slideshare.net]
- 16. iajpr.com [iajpr.com]
- 17. biomedres.us [biomedres.us]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. lookchem.com [lookchem.com]
- 22. This compound synthesis - chemicalbook [chemicalbook.com]
- 23. This compound | 104-66-5 [chemicalbook.com]
An In-depth Technical Guide to 1,2-Diphenoxyethane (C14H14O2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenoxyethane (DPE), with the molecular formula C14H14O2, is a symmetrical diaryl ether characterized by an ethylene glycol linker connecting two phenyl rings.[1] This structure imparts a unique combination of rigidity from the aromatic systems and conformational flexibility from the central ethoxy bridge. While its primary industrial application lies as a sensitizer in thermal paper manufacturing, its structural motifs are of significant interest in medicinal chemistry and materials science.[1][2] In drug development, the diaryl ether scaffold is a privileged structure, appearing in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[3][4] The flexible yet defined geometry of DPE makes it an attractive building block for constructing bivalent ligands, linkers in Proteolysis Targeting Chimeras (PROTACs), and as a core scaffold for designing new molecular entities.[5][6] This guide provides a comprehensive overview of the synthesis, characterization, and chemical properties of this compound, offering a technical foundation for its application in advanced research.
Synthesis of this compound
The most common and reliable method for synthesizing this compound is the double Williamson ether synthesis .[1] This classic SN2 reaction provides a high-yielding and straightforward pathway to symmetrical ethers.[7]
Reaction Principle & Mechanistic Insight
The synthesis involves a two-step, one-pot process. First, a strong base deprotonates two equivalents of phenol to form the highly nucleophilic sodium phenoxide. Second, this nucleophile attacks both electrophilic carbons of a 1,2-dihaloethane (typically 1,2-dibromoethane or 1,2-dichloroethane) in a sequential double substitution reaction to form the two ether linkages.[1][8]
-
Causality of Experimental Choices:
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used due to their low cost and effectiveness in generating the phenoxide ion. The reaction's success hinges on the complete deprotonation of phenol, as the neutral phenol is a poor nucleophile.[9]
-
Reactant: 1,2-dibromoethane is often preferred over 1,2-dichloroethane because bromide is a better leaving group than chloride, facilitating the SN2 reaction.[7] However, 1,2-dichloroethane can also be used, sometimes requiring more forcing conditions.[10]
-
Solvent: A polar solvent like ethanol or dimethylformamide (DMF) is typically used to dissolve the ionic intermediates.[1] The choice of solvent can influence reaction rates; polar aprotic solvents like DMF can accelerate SN2 reactions.[8]
-
Visualization of Synthesis Workflow
The following diagram outlines the key stages of the synthesis and purification process for this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods.[11]
Reagents & Equipment:
-
Phenol (9.4 g, 100 mmol)
-
Sodium hydroxide (4.8 g, 120 mmol)
-
1,2-Dibromoethane (9.4 g, 50 mmol)
-
Ethanol (100 mL)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and vacuum flask
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide in 100 mL of ethanol with gentle warming. To this solution, add phenol and stir until a clear solution of sodium phenoxide is formed.
-
Addition of Electrophile: Attach a reflux condenser to the flask. Slowly add 1,2-dibromoethane to the stirred solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain this temperature for at least 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A white solid precipitate of crude this compound will form.
-
Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of water to remove any inorganic salts and unreacted phenol.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethyl acetate or isopropanol to yield pure, white crystals.[11][12]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. A typical yield is in the range of 50-90%.[11][12]
Physicochemical and Spectroscopic Characterization
Validation of the synthesized product's identity and purity is paramount. The following data provides a benchmark for characterization.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C14H14O2 | [2] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [1][13] |
| Melting Point | 94-98 °C | [2][14][15] |
| Boiling Point | 341.6 °C at 760 mmHg; 185 °C at 12 mmHg | [1][2] |
| Solubility | Insoluble in water; soluble in chloroform, methanol | [14] |
Spectroscopic Data
Due to the molecule's symmetry, the NMR spectra are relatively simple.
Caption: Structure of this compound with key proton environments.
2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum shows three distinct signals corresponding to the aromatic and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |
| ~7.30 - 7.25 | Multiplet | 4H | Aromatic (meta-H) | [16] |
| ~7.05 - 6.83 | Multiplet | 6H | Aromatic (ortho-H, para-H) | [16] |
| ~4.29 | Singlet | 4H | Ethoxy bridge (-O-CH2-CH2-O-) | [16] |
-
Interpretation: The single peak for the four protons of the ethylene bridge confirms the molecule's symmetrical nature. The complex multiplets in the aromatic region are characteristic of a monosubstituted benzene ring.
2.2.2. ¹³C NMR Spectroscopy The carbon NMR spectrum will show four distinct peaks due to the molecule's symmetry.
| Chemical Shift (δ) ppm | Assignment | Source(s) |
| ~158.8 | Aromatic C (quaternary, C-O) | [17][18] |
| ~129.5 | Aromatic C (meta-CH) | [17][18] |
| ~121.2 | Aromatic C (para-CH) | [17][18] |
| ~114.6 | Aromatic C (ortho-CH) | [17][18] |
| ~66.8 | Ethoxy bridge (-O-C H2-C H2-O-) | [17][18] |
2.2.3. Infrared (IR) Spectroscopy The IR spectrum is used to confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Source(s) |
| ~3050 - 3030 | Medium | Aromatic C-H stretch | [13][19] |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch | [13][19] |
| ~1600, ~1500 | Strong | Aromatic C=C ring stretch | [13][19] |
| ~1240 | Strong | Aryl-Alkyl Ether (C-O) stretch | [13][19] |
| ~750, ~690 | Strong | C-H out-of-plane bend (monosubstituted) | [13][19] |
-
Interpretation: The strong absorption around 1240 cm⁻¹ is highly characteristic of the aryl ether C-O bond, providing strong evidence for the successful ether formation.
2.2.4. Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry confirms the molecular weight and provides structural information through fragmentation.
| m/z | Relative Intensity | Assignment | Source(s) |
| 214 | ~65% | [M]⁺ (Molecular Ion) | [13] |
| 121 | ~83% | [C6H5OCH2]⁺ fragment | [13][16] |
| 94 | ~17% | [C6H5OH]⁺ fragment (Phenol) | [16] |
| 77 | 100% | [C6H5]⁺ fragment (Phenyl cation) | [13] |
-
Interpretation: The presence of the molecular ion at m/z 214 confirms the molecular formula. The base peak at m/z 77 (phenyl cation) and the significant fragment at m/z 121 are characteristic of the cleavage of the ether bonds.
Chemical Reactivity and Applications in Drug Development
The this compound scaffold is generally stable under physiological conditions. The ether linkages are robust, and the primary sites for chemical modification are the aromatic rings, which can undergo electrophilic aromatic substitution.
Relevance in Medicinal Chemistry
The diaryl ether motif is a cornerstone in drug design.[20] Its presence is associated with a wide array of biological activities.[3][4] The this compound structure, specifically, can serve several roles:
-
Flexible Linker: The central O-C-C-O bond allows for conformational rotation, making it an ideal flexible linker to connect two pharmacophores in bivalent drugs or to tether a warhead to a ligand in PROTACs.[5][21]
-
Core Scaffold: The phenyl rings can be functionalized to explore structure-activity relationships (SAR), serving as a rigid anchor for projecting substituents into protein binding pockets.[22]
-
Bioisostere: The diaryl ether linkage can act as a bioisostere for other functional groups, offering improved metabolic stability or pharmacokinetic properties.
Structure-Application Relationship
The molecular features of DPE directly correlate with its potential applications in research and development.
Caption: Relationship between DPE's structure and its applications.
Conclusion
This compound is a readily synthesizable and well-characterized molecule. Its symmetrical structure provides a clean and interpretable spectroscopic profile, making it an excellent model compound for studying diaryl ethers. For researchers in drug development, DPE is more than a simple organic chemical; it represents a validated and versatile building block. Its inherent structural features—rigid aromatic anchors connected by a flexible, stable linker—make it a highly valuable component for the rational design of complex molecular architectures aimed at modulating biological targets.
References
- 1. Page loading... [wap.guidechem.com]
- 2. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. allhdi.com [allhdi.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. This compound(104-66-5) 1H NMR [m.chemicalbook.com]
- 17. This compound(104-66-5) 13C NMR [m.chemicalbook.com]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. dev.spectrabase.com [dev.spectrabase.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound | 104-66-5 [chemicalbook.com]
- 22. blogs.rsc.org [blogs.rsc.org]
discovery and initial studies of 1,2-Diphenoxyethane
An In-Depth Technical Guide to the Discovery and Initial Studies of 1,2-Diphenoxyethane
Authored by a Senior Application Scientist
Preamble: Beyond the Structure – A Molecule's Genesis
In the landscape of organic chemistry, some molecules stand out not for their complexity, but for their foundational elegance and utility. This compound (DPE) is one such compound. Characterized by two phenyl rings bridged by an ethylene glycol diether linkage, its symmetrical structure belies a rich history and a versatile profile that has cemented its role as a crucial intermediate, a high-performance solvent, and a molecular probe. This guide navigates the journey of this compound from its conceptual synthesis in the annals of ether chemistry to the initial studies that defined its physicochemical identity and paved the way for its modern applications. We will dissect the logic behind its synthesis, the rationale for the analytical techniques used in its characterization, and the properties that make it a compound of enduring interest to researchers in materials science, polymer chemistry, and drug development.
Section 1: The Genesis – Synthesis and Discovery
The synthesis of this compound is a classic illustration of one of the most robust and fundamental reactions in organic chemistry: the Williamson ether synthesis.[1] Developed by Alexander Williamson in 1850, this SN2 reaction provides a straightforward and high-yielding pathway to both symmetrical and asymmetrical ethers.[1][2] The first documented syntheses of this compound appeared in the early 20th century during broader investigations into ether linkages.[3]
The core principle involves the nucleophilic attack of a phenoxide ion on a suitable electrophile, in this case, a 1,2-dihaloethane. The choice of a primary dihalide is critical; secondary or tertiary halides would favor elimination reactions, significantly reducing the yield of the desired ether product.[1][2]
The Reaction Mechanism: A Validated Pathway
The synthesis proceeds via a double Williamson ether synthesis mechanism. The process is self-validating as the consumption of starting materials and the appearance of intermediates and the final product can be tracked using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Protocol: Synthesis of this compound
This protocol synthesizes insights from multiple reported methods to provide a robust and reproducible procedure.[3][4][5]
Objective: To synthesize this compound from phenol and 1,2-dibromoethane.
Materials & Equipment:
-
Phenol (99%)
-
Sodium hydroxide (NaOH) pellets
-
1,2-Dibromoethane
-
Ethanol (95% or absolute)
-
Deionized water
-
Diethyl ether or Toluene for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Beakers, flasks, and standard laboratory glassware
Procedure:
-
Base Preparation: In the three-neck flask, dissolve 0.2 mol of sodium hydroxide in 100 mL of ethanol with stirring. This exothermic step should be done carefully. The formation of sodium ethoxide in situ is acceptable, but direct formation of sodium phenoxide is the goal.
-
Nucleophile Formation: To the ethanolic NaOH solution, add 0.2 mol of phenol. Stir the mixture until the phenol has completely dissolved to form a clear solution of sodium phenoxide.
-
Electrophile Addition: Heat the solution to a gentle reflux (~78°C). Slowly add 0.1 mol of 1,2-dibromoethane dropwise from the dropping funnel over 30-45 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products like vinyl bromide through elimination, a common issue with 1,2-dihaloethanes.[4]
-
Reaction: Maintain the reflux for 3-4 hours. The reaction progress can be monitored by TLC. A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds.
-
Workup & Isolation:
-
After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water.
-
The crude this compound will often precipitate as a white solid. If it remains oily, proceed to extraction.
-
Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether or toluene.
-
Combine the organic layers and wash sequentially with 50 mL of 5% NaOH solution (to remove any unreacted phenol) and then with 50 mL of brine (saturated NaCl solution).[5][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield fine, off-white crystals.[5][6] The typical yield for this method is high, often exceeding 80-90%.[4][5]
Section 2: Physicochemical and Spectroscopic Characterization
The initial studies of any new compound are centered on rigorously defining its physical properties and confirming its molecular structure through spectroscopic analysis. This process is a self-validating system where data from multiple independent techniques must converge to support a single structural hypothesis.
Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[3] Its high boiling point and low vapor pressure are direct consequences of its molecular weight and the polar ether linkages, making it an excellent high-temperature solvent and heat transfer fluid.[3][7]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [6] |
| Molecular Weight | 214.26 g/mol | [6][8] |
| Appearance | Off-white crystalline solid/powder | [3][6] |
| Melting Point | 94-98 °C | [6][9][10] |
| Boiling Point | ~341 °C @ 760 mmHg; 185 °C @ 12 mmHg | [3][6] |
| Density | ~1.08 g/cm³ | [3] |
| Water Solubility | 22 mg/L at 25°C (Slightly soluble) | [6][7] |
| Organic Solubility | Slightly soluble in Chloroform, Methanol | [6][9] |
| Flash Point | ~139 °C | [3][6] |
Spectroscopic Elucidation Workflow
The confirmation of the structure of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the puzzle.
Protocol: Spectroscopic Characterization
Objective: To confirm the identity and purity of the synthesized this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. Due to the C₂ symmetry of DPE, a simplified spectrum is expected, which serves as a key validation point.[11]
-
Procedure:
-
Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[12]
-
-
Expected Results & Interpretation:
-
¹H NMR: Two main signals are expected. A singlet at approximately 4.3 ppm corresponding to the four equivalent protons of the two methylene groups (-O-CH₂-CH₂-O-). A multiplet between 6.9 and 7.3 ppm corresponding to the ten protons of the two phenyl rings. The 4:10 (or 2:5) integration ratio is a critical confirmation.
-
¹³C NMR: Due to symmetry, only four signals are expected in the ¹³C spectrum: one for the methylene carbons (~67 ppm) and three for the aromatic carbons (ipso, ortho/meta, para) in the ~115-160 ppm range.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: IR spectroscopy is used to identify the functional groups present. For DPE, the key signatures are the ether C-O-C bond and the aromatic rings.[13]
-
Procedure:
-
Prepare a KBr pellet containing a small amount of the sample or run the analysis using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.[8]
-
-
Expected Results & Interpretation:
-
A strong, characteristic C-O-C stretching band for the aryl-alkyl ether will appear around 1240 cm⁻¹.
-
Aromatic C=C stretching vibrations will be visible as sharp peaks around 1600 and 1490 cm⁻¹.
-
C-H stretching bands will be observed above 3000 cm⁻¹ (aromatic sp²) and below 3000 cm⁻¹ (aliphatic sp³).
-
3. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Procedure:
-
Introduce a dilute solution of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Acquire the mass spectrum using Electron Ionization (EI).
-
-
Expected Results & Interpretation:
-
The molecular ion peak (M⁺) should be clearly visible at m/z = 214, confirming the molecular formula.[8]
-
Common fragments would include the loss of a phenoxy group (m/z = 121) and the phenoxy radical itself (m/z = 93), further validating the proposed structure.
-
Section 3: Initial Studies on Applications and Reactivity
Following its synthesis and characterization, the initial studies on this compound focused on leveraging its physical properties. Its excellent thermal and chemical stability, coupled with its high boiling point, made it an immediate candidate for specialized applications.[7]
-
High-Temperature Solvent & Heat Transfer Fluid: Its low volatility and stability at elevated temperatures made it suitable for use in high-temperature reactions and industrial heat transfer processes.[3]
-
Plasticizer and Polymer Intermediate: DPE was investigated as a plasticizer to improve the flexibility of polymers.[3] More significantly, it serves as a monomer or building block for high-performance polymers like phenoxy resins and polyimides, where the rigid aromatic units and flexible ether linkages impart desirable mechanical and thermal properties.[14][15]
-
Sensitizer for Thermal Paper: In one of its most widespread commercial uses, DPE functions as a sensitizer in thermal paper coatings. It acts as a solvent for the leuco dye and developer, facilitating a sharp and intense image upon heating by lowering the melting point of the mixture.[7][16]
-
Intermediate in Fine Chemical Synthesis: The stable diaryl ether scaffold of DPE makes it a useful starting material for synthesizing more complex molecules, including pharmaceuticals and fragrances.[6][14]
While this compound itself is not known for significant direct biological activity, its structural motif is present in many biologically active molecules. Its role in initial studies was primarily as a stable, non-reactive scaffold upon which other functionalities could be built, a precursor for drug development rather than a drug itself.[6][17]
Conclusion
The story of this compound is a testament to the power of fundamental organic synthesis and rigorous characterization. Born from the foundational Williamson ether synthesis, its identity was systematically confirmed through a logical workflow of spectroscopic techniques. The initial studies correctly identified the key physical properties—thermal stability, low volatility, and specific solvency—that would define its industrial legacy. For researchers and drug development professionals today, DPE serves not only as a versatile chemical but also as a case study in the methodical, evidence-based approach to chemical science, where synthesis and analysis work in concert to unlock the potential of a molecule.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. allhdi.com [allhdi.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. henichemicals.com [henichemicals.com]
- 8. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 104-66-5 [m.chemicalbook.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. This compound | 104-66-5 [chemicalbook.com]
- 12. This compound(104-66-5) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 16. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Unraveling the Conformational Landscape and Electronic Structure of 1,2-Diphenoxyethane: A Theoretical Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenoxyethane (DPOE), a molecule characterized by two phenyl rings linked by a flexible ethylene glycol diether bridge, serves as a fundamental model for understanding the conformational dynamics and non-covalent interactions prevalent in more complex polyether systems, including polymers and biologically relevant molecules. Its structural flexibility, governed by the rotational freedom around several single bonds, gives rise to a complex potential energy surface with multiple stable conformers. Theoretical studies, primarily employing quantum chemical calculations, have been instrumental in elucidating the conformational preferences, electronic properties, and vibrational signatures of DPOE. This guide provides a comprehensive overview of the theoretical investigations into this compound, offering insights into the computational methodologies, key findings, and their implications for various scientific disciplines.
The Conformational Duality of this compound: tgt vs. ttt
Theoretical and spectroscopic studies have conclusively shown that this compound predominantly exists as a mixture of two low-energy conformers in the gas phase: a trans-gauche-trans (tgt) conformer with C₂ symmetry and a trans-trans-trans (ttt) conformer with C₂h symmetry. The nomenclature describes the dihedral angles of the C-O-C-C, O-C-C-O, and C-C-O-C linkages, respectively.
The existence of these two conformers is a delicate balance of steric and electronic effects. The flexible central ethylene bridge allows the two bulky phenoxy groups to orient themselves in ways that minimize steric hindrance while potentially engaging in stabilizing intramolecular interactions.
Computational Methodology: A Foundation in Density Functional Theory
The theoretical exploration of this compound's conformational space has been predominantly carried out using Density Functional Theory (DFT). This quantum chemical method offers a favorable balance between computational cost and accuracy for molecules of this size. A commonly employed functional for such studies is the M05-2X functional, which is known to perform well for non-covalent interactions, in conjunction with a basis set such as 6-31+G(d) to adequately describe the electronic structure.
The standard computational protocol involves:
-
Geometry Optimization: The starting molecular structure is allowed to relax to a local minimum on the potential energy surface. This process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the system. Separate optimizations are performed to locate the distinct stable conformers (e.g., tgt and ttt).
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated. This serves two primary purposes:
-
Confirmation of Minima: Real (positive) vibrational frequencies confirm that the optimized structure corresponds to a true energy minimum. The presence of imaginary frequencies would indicate a transition state.
-
Prediction of Spectroscopic Data: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific conformers.
-
-
Calculation of Electronic Properties: Once the optimized geometries are obtained, various electronic properties can be computed, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular dipole moment.
Caption: A schematic of the computational workflow for theoretical studies of this compound.
Structural Properties and Energetics of the Conformers
Theoretical calculations provide detailed insights into the geometric parameters and relative stabilities of the tgt and ttt conformers.
| Property | tgt Conformer (C₂ Symmetry) | ttt Conformer (C₂h Symmetry) | Reference |
| Relative Energy | Higher Energy | Lower Energy (More Stable) | [1] |
| Calculated Abundance | 47% ± 1% | 53% ± 1% | [1] |
| Key Dihedral Angles | C-O-C-C: transO-C-C-O: gaucheC-C-O-C: trans | C-O-C-C: transO-C-C-O: transC-C-O-C: trans | [1][2] |
The slightly higher stability of the ttt conformer is consistent with the experimental observation of its marginally greater abundance in a supersonic jet expansion.[1] This preference for the more extended ttt conformation minimizes steric repulsion between the two phenyl rings.
Vibrational Spectra: A Fingerprint of Conformation
Harmonic vibrational frequency calculations are crucial for interpreting experimental infrared spectra.[1] The distinct symmetries of the tgt (C₂) and ttt (C₂h) conformers lead to different selection rules for their vibrational modes, resulting in unique spectral fingerprints. For instance, the symmetric and asymmetric C-H stretching modes of the methylene groups are sensitive to the local environment and can be used to distinguish between the two conformers. By comparing the calculated vibrational frequencies with experimental data from techniques like Fluorescence Dip Infrared (FDIR) spectroscopy, a definitive assignment of the observed spectral features to a specific conformer can be made.[1]
Electronic Properties: HOMO-LUMO Gap and Reactivity
The electronic properties of the different conformers of this compound, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), are of significant interest in understanding its reactivity and potential applications in materials science and drug design.
Caption: The relationship between the HOMO-LUMO gap and the chemical reactivity and electronic transitions of a molecule.
Implications for Drug Development and Materials Science
The theoretical understanding of this compound's conformational preferences and electronic structure has several important implications:
-
Drug Design: As a structural motif in more complex molecules, the conformational flexibility of the diphenoxyethane unit can influence how a drug molecule binds to its biological target. Understanding the low-energy conformations is crucial for accurate molecular docking and structure-activity relationship (SAR) studies.
-
Polymer Chemistry: this compound serves as a model compound for poly(oxyethylene) and other related polymers.[1] Theoretical insights into its conformational landscape can help in the development of force fields for molecular dynamics simulations of these larger systems, aiding in the prediction of their macroscopic properties.
-
Materials Science: The rigid and thermally stable nature of the this compound backbone makes it a candidate for use in the development of high-performance polymers and liquid crystalline materials.[3] Theoretical calculations can guide the design of new materials with tailored electronic and optical properties.
Conclusion
Theoretical studies, primarily based on Density Functional Theory, have provided a detailed picture of the conformational landscape and electronic properties of this compound. The identification and characterization of the two dominant conformers, tgt and ttt, have been a significant achievement, enabled by the synergy between computational chemistry and high-resolution spectroscopy. These fundamental insights are not only of academic interest but also have practical implications in fields ranging from drug discovery to materials science, where the control and understanding of molecular conformation are paramount. Future theoretical work could further explore the influence of solvent effects on the conformational equilibrium and delve deeper into the excited-state dynamics of this important model system.
References
Methodological & Application
synthesis of 1,2-Diphenoxyethane from phenol and ethylene glycol
An Application Guide for the Synthesis of 1,2-Diphenoxyethane from Phenol
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable chemical intermediate used as a sensitizer in thermal printing, a high-boiling point solvent, and in the development of pharmaceuticals.[1][2][3] We present a detailed protocol based on the robust Williamson ether synthesis, discuss the underlying chemical principles, offer expert insights into process optimization, and provide troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for the preparation of high-purity this compound.
Introduction and Strategic Overview
This compound (CAS No: 104-66-5) is an off-white crystalline solid with a melting point of 94-96 °C.[2] Its synthesis is a cornerstone example of ether formation, typically achieved by coupling two equivalents of phenol with an ethylene-based dielectrophile. While several synthetic strategies exist, the most common and industrially scalable approach is the Williamson ether synthesis .[4][5]
This method relies on the SN2 reaction between a nucleophilic phenoxide ion and an alkyl halide.[5][6] For the synthesis of this compound, this translates to the reaction of sodium or potassium phenoxide with a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane.[7][8][9]
Alternative Synthetic Routes:
-
Mitsunobu Reaction: This reaction allows for the direct coupling of ethylene glycol with phenol under mild conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).[10][11][12] While elegant, it generates stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, which can complicate purification.[10][12]
-
Ullmann Condensation: A variation involves the copper-catalyzed reaction of a phenoxide with an aryl halide. While powerful for diaryl ethers, it is less direct for this specific aliphatic-bridged ether.[13]
This guide will focus on the Williamson synthesis due to its cost-effectiveness, scalability, and reliance on readily available starting materials. We will particularly detail a protocol employing phase-transfer catalysis, a technique that significantly enhances reaction rates and efficiency in biphasic systems.[14][15]
The Williamson Ether Synthesis: Mechanism and Rationale
The synthesis proceeds in two fundamental steps, which are often performed in a single pot.
Step 1: Deprotonation of Phenol Phenol is a weak acid. To transform it into a potent nucleophile, it must be deprotonated by a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide salt. This salt is significantly more nucleophilic than the parent phenol.[13][16]
Step 2: Bimolecular Nucleophilic Substitution (SN2) The phenoxide anion attacks the electrophilic carbon of a 1,2-dihaloethane (e.g., 1,2-dichloroethane). This is a classic SN2 displacement where the phenoxide ion displaces a halide ion.[5] Since the goal is to attach a phenoxy group to both carbons of the ethylene bridge, this process occurs twice.
The overall reaction is: 2 C₆H₅OH + 2 NaOH + ClCH₂CH₂Cl → C₆H₅OCH₂CH₂OC₆H₅ + 2 NaCl + 2 H₂O
The Role of Phase-Transfer Catalysis (PTC) A significant challenge in this synthesis is that the sodium phenoxide is soluble in an aqueous phase, while the 1,2-dichloroethane is soluble in an organic phase. The reaction is thus limited to the interface between the two layers, resulting in slow rates.[17] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), overcomes this barrier.[18] The lipophilic cation of the catalyst pairs with the phenoxide anion, shuttling it from the aqueous phase into the organic phase where it can readily react with the 1,2-dichloroethane.[15][17][19]
Reaction Mechanism: Williamson Ether Synthesis
References
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | 104-66-5 [chemicalbook.com]
- 4. US4613682A - Ether synthesis - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 8. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 9. Page loading... [wap.guidechem.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. biomedres.us [biomedres.us]
- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the Synthesis of 1,2-Diphenoxyethane via Williamson Ether Synthesis
Introduction: The Strategic Synthesis of Diaryl Ethers
The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery by Alexander Williamson in 1850, remains a highly versatile and widely employed method for the preparation of both symmetrical and unsymmetrical ethers.[1][2][3] This application note provides a comprehensive guide for the synthesis of 1,2-diphenoxyethane, a diaryl ether with applications as a thermosensitive sensitizer and a building block in materials science and specialty polymers.[4][5] We will delve into the mechanistic underpinnings of this SN2 reaction, present a detailed and validated laboratory protocol, discuss potential side reactions and how to mitigate them, and provide guidelines for the purification and characterization of the final product. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and reproducible method for the preparation of this compound.
Core Concepts and Mechanistic Insights
The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[2][6][7] The synthesis of this compound involves two sequential SN2 reactions where a phenoxide ion, acting as the nucleophile, attacks an electrophilic carbon atom of a 1,2-dihaloethane, displacing a halide leaving group.
The overall reaction can be represented as:
2 C₆H₅OH + ClCH₂CH₂Cl + 2 NaOH → C₆H₅OCH₂CH₂OC₆H₅ + 2 NaCl + 2 H₂O
Step 1: Formation of the Nucleophile (Phenoxide Ion)
The first step is the deprotonation of phenol to form the highly nucleophilic sodium phenoxide. Phenol is significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18) due to the resonance stabilization of the resulting phenoxide anion.[8][9][10] This allows for the use of moderately strong bases like sodium hydroxide (NaOH) to achieve complete deprotonation.[8]
Step 2: Nucleophilic Attack
The phenoxide ion then attacks one of the electrophilic carbon atoms of 1,2-dichloroethane in an SN2 fashion, leading to the formation of 2-phenoxy-1-chloroethane as an intermediate. A second phenoxide ion then performs another SN2 reaction on the remaining chlorinated carbon to yield the final product, this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the stepwise mechanism for the synthesis of this compound.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol details a reliable method for the synthesis of this compound on a laboratory scale.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phenol | 94.11 | 18.82 g | 0.20 | Toxic and corrosive. Handle with care. |
| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 | Corrosive. |
| 1,2-Dichloroethane | 98.96 | 9.90 g (7.89 mL) | 0.10 | Carcinogen. Use in a fume hood. |
| Ethanol (95%) | - | 150 mL | - | Solvent. |
| Deionized Water | - | As needed | - | For workup. |
| Hydrochloric Acid (conc.) | - | As needed | - | For neutralization. |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve 18.82 g (0.20 mol) of phenol in 100 mL of 95% ethanol.
-
Base Addition: While stirring, slowly add a solution of 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of 95% ethanol to the phenol solution. The addition should be exothermic. Allow the mixture to stir for 15 minutes to ensure complete formation of sodium phenoxide.
-
Alkylation: From the dropping funnel, add 9.90 g (0.10 mol) of 1,2-dichloroethane dropwise to the stirred solution over a period of 30 minutes.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of deionized water. The product may precipitate as a white solid.
-
Neutralization: If the aqueous layer is basic, neutralize it with concentrated hydrochloric acid.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or isopropanol.[4][11] Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven. An alternative purification method for larger scales is vacuum distillation.[12]
Expected Yield and Characterization
-
Theoretical Yield: 21.43 g
-
Appearance: White crystalline solid[5]
-
Characterization: The structure of the purified product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Critical Parameters and Mitigation of Side Reactions
While the Williamson ether synthesis is robust, several factors can influence the yield and purity of the desired product.
-
Choice of Base and Solvent: The use of a strong enough base to completely deprotonate the phenol is crucial. Sodium hydroxide is sufficient for phenol due to its acidity.[8] Polar apathetic solvents like DMF or DMSO can accelerate SN2 reactions, but ethanol is a more environmentally benign and cost-effective option that works well for this synthesis.[15]
-
Side Reactions:
-
Elimination (E2) Reaction: 1,2-dichloroethane can undergo an E2 elimination reaction in the presence of a strong base to form vinyl chloride.[16] However, with phenoxide as a relatively weak base and at moderate temperatures, the SN2 reaction is generally favored. Using a primary alkyl halide like 1,2-dichloroethane minimizes this side reaction.[2][15]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[2][17] O-alkylation is generally favored, especially in polar aprotic solvents.
-
Formation of 2-phenoxyethanol: If water is present in the reaction mixture, 1,2-dichloroethane can be hydrolyzed to ethylene glycol, which can then react with phenoxide to form 2-phenoxyethanol. Using anhydrous conditions can minimize this.
-
Advanced Considerations: Phase-Transfer Catalysis
For industrial applications or to improve reaction rates and yields, phase-transfer catalysis (PTC) is a valuable modification to the Williamson ether synthesis.[18] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase (or solid phase if using a solid base like K₂CO₃) to the organic phase where the 1,2-dichloroethane is located.[18][19] This approach can lead to milder reaction conditions, shorter reaction times, and simplified workup procedures.[20]
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The Williamson ether synthesis provides a reliable and efficient route for the preparation of this compound. By understanding the underlying SN2 mechanism and carefully controlling reaction parameters such as the choice of base, solvent, and temperature, high yields of the desired product can be achieved. This application note serves as a detailed guide for the successful execution of this synthesis in a laboratory setting, providing the necessary protocols and theoretical background for researchers and professionals in the chemical sciences.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 4. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [wap.guidechem.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 8. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
- 9. chem.indiana.edu [chem.indiana.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 13. chembk.com [chembk.com]
- 14. lookchem.com [lookchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. (c) 1,2-dichloroethane, CICH₂CH₂Cl, reacts with NaOH to produce an unsatu.. [askfilo.com]
- 17. jk-sci.com [jk-sci.com]
- 18. chemistry.mdma.ch [chemistry.mdma.ch]
- 19. crdeepjournal.org [crdeepjournal.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Diphenoxyethane as a High-Temperature Solvent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Merits of 1,2-Diphenoxyethane in High-Temperature Synthesis
In the landscape of modern organic synthesis and materials science, the choice of solvent is a critical parameter that can dictate the success of a reaction. For processes requiring elevated temperatures, an ideal solvent should exhibit high thermal stability, chemical inertness, a high boiling point, and favorable solubility characteristics for a range of reactants and catalysts. This compound (DPE), also known as ethylene glycol diphenyl ether, has emerged as a compelling option for such demanding applications.[1][2]
This application note serves as a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this compound as a high-temperature solvent. We will delve into its fundamental properties, provide detailed protocols for its application in common high-temperature reactions, and offer practical guidance on reaction work-up and product purification.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid at room temperature.[3] Its molecular structure, featuring two phenyl rings linked by an ethylene glycol diether bridge, imparts exceptional thermal and chemical stability.[1] This makes it resistant to degradation under harsh reaction conditions.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [4] |
| Molecular Weight | 214.26 g/mol | [4] |
| Melting Point | 94-98 °C | [4] |
| Boiling Point | ~341 °C at 760 mmHg | [4] |
| Flash Point | 139.4 °C | [5] |
| Solubility in Water | 22 mg/L at 25 °C | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform (slightly), and methanol (slightly). | [3] |
| Vapor Pressure | 0.000158 mmHg at 25°C | [6] |
| Appearance | White to off-white crystalline solid | [3] |
Core Advantages as a High-Temperature Solvent
The utility of this compound in high-temperature applications stems from several key advantages:
-
High Thermal Stability: DPE's robust molecular structure allows it to maintain its integrity at elevated temperatures, minimizing solvent-derived impurities.[1][4]
-
Chemical Inertness: It is resistant to oxidation, hydrolysis, and attack by many common reagents, ensuring it does not interfere with the desired chemical transformation.[1]
-
High Boiling Point: With a boiling point of approximately 341 °C, DPE enables reactions to be conducted at temperatures well above those achievable with more common solvents, often leading to faster reaction rates and improved yields.[4]
-
Favorable Solvency: DPE can dissolve a wide range of organic compounds, including resins, plastics, and various catalytic systems, making it a versatile medium for diverse reaction types.[2]
-
Low Volatility: Its low vapor pressure enhances safety and minimizes solvent loss during prolonged reactions at high temperatures.[4]
Applications in High-Temperature Organic Synthesis: Protocols and Insights
This compound is particularly well-suited for transition metal-catalyzed cross-coupling reactions and other transformations that require significant thermal energy to proceed efficiently. Below are detailed, illustrative protocols for two common high-temperature reactions, the Ullmann Condensation and the Suzuki-Miyaura Coupling.
Application Protocol: Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, typically requiring high temperatures.[7] DPE provides an excellent medium for this transformation due to its high boiling point and ability to solubilize the reaction components.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for a typical Ullmann condensation in this compound.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the phenol derivative (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and a copper catalyst (e.g., CuI, 10 mol%).
-
Solvent Addition: Add a sufficient volume of this compound to achieve a practical concentration for stirring (typically 0.1-0.5 M).
-
Inert Atmosphere: Equip the flask with a reflux condenser and purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture in a heating mantle or oil bath to the desired temperature (typically 180-220 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to reduce viscosity.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine to remove the base and inorganic salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the organic phase under reduced pressure to remove the volatile solvent. The crude product, which will contain the high-boiling this compound, can then be purified by column chromatography on silica gel to isolate the desired diaryl ether.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the copper catalyst and other sensitive reagents at high temperatures.
-
Excess Phenol and Base: Drives the reaction to completion.
-
High Temperature: Provides the necessary activation energy for the C-O bond formation.
-
Aqueous Washes: Effectively removes inorganic byproducts from the organic phase.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, often requiring elevated temperatures for less reactive substrates. DPE's high boiling point and compatibility with common palladium catalysts make it a suitable solvent for challenging Suzuki couplings.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura coupling in this compound.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: In a suitable reaction vessel, combine the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a ligand if necessary.
-
Solvent Addition: Add this compound and a small amount of water (e.g., 10:1 DPE:water) to the reaction vessel.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the target temperature (typically 120-160 °C) under a positive pressure of inert gas and stir vigorously.
-
Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.
-
Work-up:
-
After cooling to ambient temperature, dilute the reaction mixture with a suitable organic solvent.
-
Wash the organic solution with water and brine. To remove boron-containing byproducts, an optional wash with a dilute aqueous base (e.g., 1M NaOH) can be performed.[8]
-
Dry the organic phase over a drying agent and filter.
-
-
Purification: After removing the volatile solvent via rotary evaporation, purify the residue containing the product and DPE by flash column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Water Co-solvent: Often accelerates the transmetalation step in the catalytic cycle.
-
Degassing: Crucial for removing dissolved oxygen, which can deactivate the palladium catalyst.
-
Elevated Temperature: Necessary to facilitate the oxidative addition of less reactive aryl halides (e.g., aryl chlorides) to the palladium center.
Post-Reaction Work-up and Purification Strategies
A significant challenge when using high-boiling point solvents like this compound is its removal from the reaction mixture to isolate the desired product. Standard rotary evaporation is often ineffective. Here are some recommended strategies:
-
Liquid-Liquid Extraction: After diluting the reaction mixture with a more volatile organic solvent in which the product is soluble, perform multiple aqueous washes to remove water-soluble impurities. The product remains in the organic phase with the DPE.[9][10]
-
Column Chromatography: This is often the most effective method for separating the product from DPE. As DPE is a relatively non-polar compound, a well-chosen eluent system can effectively separate it from products of varying polarities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method, leaving the DPE in the mother liquor.
-
Vacuum Distillation/Kugelrohr Distillation: For products that are volatile under high vacuum and thermally stable, short-path distillation techniques like Kugelrohr distillation can be used to separate them from the non-volatile DPE.
Safety and Handling Considerations
As with any chemical, proper safety precautions must be observed when working with this compound, especially at high temperatures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][11]
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of any potential vapors, especially when heating.[11]
-
Heating: Use a well-controlled heating source, such as a heating mantle with a temperature controller or a sand bath, to prevent overheating and potential decomposition.
-
Incompatibilities: Avoid contact with strong oxidizing agents, as this could lead to a vigorous reaction.[3]
-
Disposal: Dispose of waste containing this compound in accordance with local environmental regulations.
Conclusion
This compound is a highly effective and versatile high-temperature solvent for a range of applications in organic synthesis and materials chemistry. Its exceptional thermal stability, chemical inertness, and high boiling point enable reactions to be performed under conditions that are inaccessible with more common solvents. By understanding its properties and employing the appropriate experimental techniques and safety precautions outlined in this guide, researchers can confidently leverage the benefits of this compound to advance their scientific endeavors.
References
- 1. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. henichemicals.com [henichemicals.com]
- 5. allhdi.com [allhdi.com]
- 6. This compound | 104-66-5 [chemicalbook.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. biotage.com [biotage.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
1,2-Diphenoxyethane as a plasticizer in polymer chemistry
Introduction: Beyond Conventional Plasticizers
In the realm of polymer chemistry, the pursuit of materials with tailored properties is perpetual. Plasticizers are critical additives that impart flexibility, durability, and processability to otherwise rigid polymers.[1] While traditional plasticizers like phthalates have been industry workhorses, there is a growing demand for high-performance alternatives that offer enhanced thermal stability, low volatility, and improved longevity.[2] 1,2-Diphenoxyethane (DPE), a high-purity aromatic ether, has emerged as a formidable specialty plasticizer and processing aid.[3][4]
This guide provides a comprehensive technical overview, application protocols, and characterization methodologies for researchers and professionals seeking to leverage the unique advantages of DPE. Its molecular structure—two stable phenoxy groups linked by a flexible ethane bridge—confers exceptional thermal and chemical stability, making it an ideal candidate for demanding applications in electronics, cable coatings, and advanced composites.[3][4] We will explore the fundamental mechanism of DPE-induced plasticization, provide detailed protocols for its synthesis and incorporation into polymer matrices, and outline a suite of analytical techniques to validate its performance.
Physicochemical Profile of this compound
A thorough understanding of a plasticizer's intrinsic properties is paramount for formulation development. DPE is a white crystalline solid at room temperature, characterized by its high boiling point and low vapor pressure, which are indicative of its low volatility and permanence in a polymer matrix.[5][6]
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Ethylene glycol diphenyl ether, DPE | [3][7] |
| CAS Number | 104-66-5 | [8] |
| Molecular Formula | C₁₄H₁₄O₂ | [8] |
| Molecular Weight | 214.26 g/mol | [8] |
| Appearance | Off-white crystalline solid/powder | [5] |
| Melting Point | 94-96 °C | [9] |
| Boiling Point | ~300-341 °C | [3][6] |
| Solubility | Insoluble in water; soluble in organic solvents like Chloroform, Methanol. | [3][9] |
| Vapor Pressure | 0.000158 mmHg at 25°C | [9] |
The Mechanism of Aromatic Ether Plasticization
External plasticizers function by embedding themselves between polymer chains, thereby disrupting the strong intermolecular polymer-polymer interactions (e.g., van der Waals forces).[2][10] This action increases the "free volume" within the polymer matrix, allowing the polymer chains greater mobility.[10] The macroscopic result is a reduction in the material's glass transition temperature (Tg), leading to increased flexibility and reduced brittleness.[10]
The efficacy of DPE as a plasticizer is rooted in its unique molecular architecture:
-
Aromatic Rings: The bulky phenyl groups are highly effective at separating polymer chains. Their aromatic nature ensures good compatibility with a range of polymers, including PVC, ABS, and phenolics.[3][4]
-
Flexible Ethane Linker: The central -CH₂-CH₂- bridge provides conformational flexibility, allowing the DPE molecule to efficiently adapt its position within the polymer matrix.[11]
-
Ether Linkages: The oxygen atoms in the ether linkages can form weak hydrogen bonds or dipole-dipole interactions with polar sites on polymer chains, enhancing compatibility and anchoring the plasticizer within the matrix.
Caption: DPE molecules intersperse between polymer chains, increasing free volume.
Polymer Compatibility and Applications
DPE's excellent thermal stability and compatibility make it a preferred plasticizer for high-performance polymers where durability is key.[3][4] It serves as both a flexibility enhancer and a processing aid, improving moldability and reducing internal stress during cooling.[4]
| Polymer System | Recommended Loading (phr) | Key Benefits | Target Applications |
| Polyvinyl Chloride (PVC) | 15 - 50 | Enhanced thermal stability, low migration, improved flexibility. | High-temperature cable coatings, automotive interiors, resilient flooring. |
| Acrylonitrile Butadiene Styrene (ABS) | 5 - 20 | Improved impact strength and processability. | Electronic housings, heat-resistant components. |
| Phenolic & Epoxy Resins | 10 - 30 | Increased molecular flexibility, enhanced toughness, reduced brittleness.[3] | High-performance composites, adhesives, protective coatings.[4][7] |
| Polyurethanes (PU) | 5 - 15 | Enhanced film-forming ability and gloss in coatings.[4] | Industrial and automotive coatings. |
| phr: parts per hundred parts of resin by weight. |
Protocol: Laboratory-Scale Synthesis of this compound
For research purposes, synthesizing DPE in-house can be achieved via a double Williamson ether synthesis.[5] This protocol is adapted from established methods.[12][13]
Materials & Equipment:
-
Phenol (94 g)
-
1,2-Dibromoethane or 2-Bromoethylphenyl ether (160 g)[13]
-
Sodium hydroxide (60 g)
-
Deionized water (30 mL)
-
Ethyl acetate (for recrystallization)
-
Three-necked round-bottom flask with reflux condenser and mechanical stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In the three-necked flask, prepare a mixture of phenol (94 g), sodium hydroxide (60 g), and deionized water (30 mL).
-
Heating: Heat the mixture to 100 °C using the heating mantle while stirring continuously to form sodium phenoxide in situ.
-
Addition of Alkyl Halide: Slowly add 2-bromoethylphenyl ether (160 g) to the reaction mixture.[13]
-
Reflux: Maintain the reaction at 100 °C under reflux for approximately 16 hours.[13]
-
Precipitation: After the reaction is complete, cool the mixture and pour it into a beaker of cold water. A solid precipitate of crude this compound will form.
-
Filtration: Collect the crude product by suction filtration using a Büchner funnel.
-
Purification: Recrystallize the solid product from hot ethyl acetate to yield pure, off-white crystals of this compound.[13]
-
Drying: Dry the purified product in a vacuum oven. The expected yield is approximately 53%.[13]
Protocol: Incorporation of DPE into a PVC Matrix via Melt Blending
This protocol details the process for creating plasticized PVC test specimens.
Materials & Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound (DPE) powder
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Internal laboratory mixer or twin-screw extruder
-
Compression molder
-
Steel mold for test specimens (e.g., tensile bars)
Procedure:
-
Pre-Drying: Dry the PVC resin and DPE powder in a vacuum oven at 70 °C for 4 hours to remove any residual moisture.
-
Formulation: Prepare a dry blend based on the desired formulation. For example, for a 30 phr loading:
-
PVC Resin: 100 g
-
DPE: 30 g
-
Thermal Stabilizer: 2-3 g
-
-
Melt Blending:
-
Set the internal mixer temperature to 170-180 °C.
-
Add the PVC and thermal stabilizer to the mixer and mix for 2-3 minutes until the PVC is fluxed.
-
Gradually add the DPE powder to the molten PVC.
-
Continue mixing for an additional 5-7 minutes to ensure homogeneous dispersion.
-
-
Milling & Sheet Formation: Transfer the compounded material to a two-roll mill (heated to 165-175 °C) to form a uniform sheet.
-
Compression Molding:
-
Cut the milled sheet into pieces and place them into the pre-heated (180 °C) steel mold.
-
Press the material in the compression molder for 5 minutes at low pressure, followed by 5 minutes at high pressure (e.g., 10 MPa).
-
Cool the mold under pressure to solidify the specimen.
-
-
Specimen Conditioning: Once removed from the mold, condition the specimens at standard laboratory conditions (23 °C, 50% RH) for at least 24 hours before characterization.
Caption: General workflow for preparing plasticized polymer test specimens.
Protocols: Characterization of Plasticized Polymers
To validate the effect of DPE, a series of standardized analytical tests should be performed.[14][15]
Thermal Analysis
A. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg). A significant decrease in Tg compared to the neat polymer is the primary indicator of successful plasticization.[16][17]
-
Protocol:
-
Prepare a 5-10 mg sample from the molded specimen.
-
Place the sample in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle from 25 °C to 200 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.
-
The Tg is determined from the inflection point in the heat flow curve of the second heating scan.
-
B. Thermogravimetric Analysis (TGA)
-
Objective: To assess thermal stability and plasticizer permanence (volatility).[17][18]
-
Protocol:
-
Prepare a 10-15 mg sample.
-
Heat the sample from 30 °C to 600 °C at 20 °C/min in a nitrogen atmosphere.
-
Compare the onset of degradation temperature (T_onset) of the plasticized sample with the neat polymer. A higher T_onset suggests good thermal stability. The low volatility of DPE should result in minimal mass loss before polymer degradation.
-
Mechanical Analysis
A. Tensile Testing
-
Objective: To quantify changes in flexibility and strength.
-
Protocol:
-
Use dumbbell-shaped specimens as per ASTM D638.
-
Conduct the test on a universal testing machine at a crosshead speed of 50 mm/min.
-
Measure the Tensile Strength, Young's Modulus, and Elongation at Break.
-
Expected Outcome: Compared to the neat polymer, the DPE-plasticized sample should exhibit a lower tensile strength and modulus but a significantly higher elongation at break.
-
B. Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) as a function of temperature.[18][19]
-
Protocol:
-
Use rectangular specimens (e.g., 50mm x 10mm x 2mm).
-
Perform a temperature sweep from -50 °C to 150 °C at a heating rate of 3 °C/min and a fixed frequency (e.g., 1 Hz).
-
The peak of the tan delta curve provides a precise measurement of the glass transition temperature (Tg).
-
Migration/Leaching Analysis
Objective: To quantify the permanence of the plasticizer, which is critical for food contact and medical applications. DPE's low volatility suggests low migration.[4][20]
-
Protocol Outline:
-
Cut a precisely weighed sample of the plasticized polymer.
-
Immerse the sample in a simulant fluid (e.g., ethanol/water for fatty food, or hexane) at a specified temperature (e.g., 40 °C) for a set duration (e.g., 24 hours).
-
After immersion, remove the sample, dry it, and weigh it again to determine mass loss.
-
Alternatively, analyze the simulant fluid using chromatography (e.g., GC-MS) to directly quantify the amount of leached DPE.[15][21]
-
Data Interpretation & Expected Results
The following table provides a hypothetical but realistic comparison of a rigid polymer before and after plasticization with DPE.
| Property | Unit | Neat PVC | PVC + 30 phr DPE | Analysis Technique |
| Glass Transition Temp. (Tg) | °C | 85 | 40 | DSC / DMA |
| Tensile Strength | MPa | 50 | 25 | Tensile Test |
| Young's Modulus | GPa | 2.8 | 1.0 | Tensile Test |
| Elongation at Break | % | 5 | 250 | Tensile Test |
| Thermal Degradation (T_onset) | °C | 250 | 255 | TGA |
Interpreting this data confirms the efficacy of DPE: the dramatic drop in Tg and Young's Modulus, coupled with the surge in elongation, demonstrates a successful transition from a rigid to a flexible material. The slight increase in thermal stability is an added benefit of using a high-performance plasticizer.
Safety and Handling
This compound should be handled in a well-ventilated area using standard personal protective equipment (PPE), including gloves and safety glasses.[6] According to GHS classifications, it is considered toxic to aquatic life with long-lasting effects, and appropriate disposal methods should be followed.[8]
References
- 1. specialchem.com [specialchem.com]
- 2. kinampark.com [kinampark.com]
- 3. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 4. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. henichemicals.com [henichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 104-66-5 [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]
- 15. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00659C [pubs.rsc.org]
- 16. measurlabs.com [measurlabs.com]
- 17. eng.uc.edu [eng.uc.edu]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Leaching and transformation of chemical additives from weathered plastic deployed in the marine environment. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: The Versatility of 1,2-Diphenoxyethane in Modern Organic Synthesis
Introduction: Understanding 1,2-Diphenoxyethane
This compound (DPE), also known as ethylene glycol diphenyl ether, is an aromatic ether characterized by two phenyl rings linked via an ethylene glycol diether bridge.[1][2] This symmetrical structure imparts significant thermal and chemical stability, low volatility, and excellent compatibility with a wide range of organic systems, making it a highly valuable molecule in synthetic chemistry.[1][3] While it functions effectively as a high-boiling point solvent and a polymer plasticizer, its primary role in advanced organic synthesis is that of a versatile chemical intermediate and structural building block.[2][3]
The core of its utility lies in the robust diether linkage combined with the reactivity of the terminal phenyl groups. The ethane bridge provides molecular flexibility, while the phenoxy moieties serve as handles for further functionalization or as stable components in larger molecular architectures. This guide provides an in-depth exploration of DPE's key applications, complete with detailed experimental protocols for researchers in materials science and drug development.
| Property | Value | Source |
| CAS Number | 104-66-5 | [4] |
| Molecular Formula | C₁₄H₁₄O₂ | [4] |
| Molecular Weight | 214.26 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 94-96 °C | [5] |
| Boiling Point | ~185 °C @ 12 mmHg | [6] |
| Solubility | Insoluble in water; soluble in organic solvents like DMF, toluene, chloroform, and methanol. | [3][7] |
Application I: Foundational Synthesis of this compound
The most common and reliable method for synthesizing DPE is the Williamson ether synthesis, a classic Sₙ2 reaction.[1][8] This method involves the reaction of a phenoxide ion with a primary alkyl halide. For DPE, this is typically achieved by reacting two equivalents of phenol with one equivalent of a 1,2-dihaloethane, such as 1,2-dibromoethane or 1,2-dichloroethane, under basic conditions.[1][5]
The base, typically sodium hydroxide or potassium carbonate, is crucial for deprotonating the phenol to generate the highly nucleophilic phenoxide ion.[9][10] The phenoxide then attacks the electrophilic carbon of the dihaloethane in a stepwise manner, displacing the halide leaving groups to form the two ether linkages.[8]
Caption: Williamson Ether Synthesis workflow for this compound.
Protocol 1: Laboratory Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures.[1][5][10]
Materials:
-
Phenol (2.0 eq)
-
1,2-Dibromoethane (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (2.0 eq) and the chosen solvent (e.g., acetone, 10 mL per 4-5 mmol of phenol).
-
Base Addition: Add anhydrous potassium carbonate (3.0 eq) to the solution. Stir the resulting suspension vigorously for 10-15 minutes at room temperature to facilitate the formation of potassium phenoxide.
-
Alkyl Halide Addition: Add 1,2-dibromoethane (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: a. After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. b. Add deionized water to the residue to dissolve the inorganic salts. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to yield pure this compound as a white powder.[5]
Application II: Building Block for High-Performance Polymers
This compound is a valuable monomer or co-monomer in the synthesis of high-performance polymers such as phenoxy resins and polyesters.[2][3][11] Its incorporation into a polymer backbone imparts several desirable properties:
-
Flexibility: The central –O–CH₂–CH₂–O– linkage introduces rotational freedom, enhancing the flexibility of the resulting polymer chain.
-
Thermal Stability: The aromatic ether groups contribute to high thermal and oxidative stability.[3]
-
Chemical Resistance: The ether linkages are generally resistant to hydrolysis and chemical attack, improving the durability of the final material.[3]
A common strategy to create these polymers is through polycondensation, reacting a di-functionalized DPE derivative (e.g., a diol) with a suitable co-monomer like a diacyl chloride.[12]
Caption: Polycondensation scheme for synthesizing a polyester using a DPE-derived monomer.
Protocol 2: Representative Synthesis of a DPE-Containing Polyester
This protocol describes a general polycondensation reaction to illustrate the use of a DPE derivative in polymer synthesis.
Materials:
-
1,2-bis(4-hydroxyphenoxy)ethane (Diol monomer, 1.0 eq)
-
Terephthaloyl chloride (Diacyl chloride monomer, 1.0 eq)
-
Pyridine (acid scavenger, 2.2 eq)
-
Dichloromethane (DCM) or Chloroform (solvent)
-
Methanol (for precipitation)
Procedure:
-
Monomer Dissolution: In a flask under a nitrogen atmosphere, dissolve 1,2-bis(4-hydroxyphenoxy)ethane (1.0 eq) in anhydrous DCM.
-
Acid Scavenger: Add pyridine (2.2 eq) to the solution and cool the flask in an ice bath to 0 °C.
-
Co-monomer Addition: Dissolve terephthaloyl chloride (1.0 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred diol solution over 30 minutes.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. The solution will become increasingly viscous as the polymer forms.
-
Isolation: a. Dilute the viscous solution with additional DCM if necessary. b. Slowly pour the polymer solution into a large beaker of vigorously stirring methanol. The polyester will precipitate as a fibrous solid. c. Collect the polymer by filtration, wash thoroughly with fresh methanol, and dry in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight distribution and Differential Scanning Calorimetry (DSC) for thermal properties like the glass transition temperature (Tg).[13]
Application III: Precursor for Cleavable Linkers in Drug Delivery
A sophisticated application in drug development involves using DPE derivatives as precursors for singlet oxygen-labile linkers.[14][15] This strategy is central to photodynamic therapy (PDT), where a photosensitizer generates cytotoxic singlet oxygen (¹O₂) upon light irradiation to destroy tumor cells.[16]
The active linker is not DPE itself, but its unsaturated analogue, 1,2-diphenoxyethene . This electron-rich alkene reacts with singlet oxygen via a [2+2] cycloaddition to form an unstable 1,2-dioxetane intermediate.[17][18] This intermediate rapidly decomposes, cleaving the C-C bond and releasing the two attached molecular fragments, which can include a drug molecule.[14][16] DPE serves as a readily available starting material for the synthesis of this cleavable ethene linker.[15]
Caption: Workflow for synthesis and cleavage of a DPE-derived drug delivery linker.
Protocol 3: Synthesis and Cleavage of a DPE-Derived Model Prodrug
This protocol is conceptualized based on established methods for synthesizing 1,2-diaryloxyethenes and their subsequent cleavage by singlet oxygen.[14][15][17]
Part A: Synthesis of 1,2-Diphenoxyethene from DPE
-
Bromination: Dissolve DPE in a suitable solvent like carbon tetrachloride. Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under illumination to facilitate benzylic bromination, yielding 1,2-dibromo-1,2-diphenoxyethane.
-
Dehydrobromination: Treat the dibrominated intermediate with a strong, non-nucleophilic base (e.g., DBU) in an appropriate solvent to induce E2 elimination, forming the 1,2-diphenoxyethene double bond. Purify by column chromatography.
Part B: Conjugation and Cleavage of a Model Drug (e.g., 4-Phenylphenol)
-
Functionalization: One of the phenyl rings on the 1,2-diphenoxyethene linker must first be functionalized with a reactive handle (e.g., a hydroxyl group for esterification). This is best achieved by starting with appropriately substituted phenols in the initial Williamson ether synthesis (Protocol 1). For this example, we assume a linker molecule (4-hydroxyphenoxy)(phenoxy)ethene is available.
-
Conjugation: A "drug" with a carboxylic acid group is coupled to the hydroxyl group of the linker using standard esterification conditions (e.g., DCC/DMAP) to form the prodrug conjugate.[16]
-
Photo-cleavage Experiment: a. Sample Preparation: Dissolve the prodrug conjugate and a photosensitizer (e.g., Methylene Blue or a porphyrin derivative) in a suitable solvent (e.g., deuterated chloroform for NMR monitoring) in an NMR tube.[14] b. Oxygenation: Bubble O₂ gas through the solution for 5-10 minutes. c. Irradiation: Irradiate the sample with a light source of a wavelength appropriate for the photosensitizer (e.g., a 690 nm diode laser).[14] d. Analysis: Monitor the disappearance of the prodrug's vinyl protons and the appearance of signals corresponding to the cleaved products (the released drug and a formate derivative) by ¹H-NMR spectroscopy over time.[14]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Why this compound Is Widely Used in Specialty Chemicals - Chemical Supplier Unilong [unilongindustry.com]
- 4. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 6. This compound | 104-66-5 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. (PDF) Syntheses of Polymers Containing 1, 2-Diphenoxyethane [research.amanote.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of phenoxy resins prepared from diglycidyl ether of bisphenol a and various aromatic dihydroxyl monomers | Semantic Scholar [semanticscholar.org]
- 14. US20150165026A1 - Singlet oxygen-labile linkers and methods of production and use thereof - Google Patents [patents.google.com]
- 15. WO2013163321A1 - Singlet oxygen-labile linkers and methods of production and use thereof - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure–Activity Optimization of Phenoxy-1,2-dioxetane Precursors as Probes for Singlet Oxygen Yields Unprecedented Detection Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Diphenoxyethane as a Sensitizer in Thermal Paper
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Sensitizers in Thermal Imaging
Direct thermal printing is a cornerstone technology for applications demanding speed, reliability, and simplicity, such as in point-of-sale receipts, labels, and medical instrumentation. The underlying science of this technology resides in a sophisticated, multi-component chemical coating on a paper substrate. This coating typically comprises a leuco dye (a colorless color former), a developer (an acidic compound), and a sensitizer.[1] When subjected to the localized heat from a thermal printhead, these components melt and react, resulting in the formation of a visible image.[2]
The sensitizer is a pivotal component in this heat-activated system. Its primary function is to lower the melting point of the leuco dye and developer, facilitating a more efficient and rapid color-forming reaction at a lower temperature.[3] This not only enhances the thermal sensitivity of the paper, allowing for faster printing speeds, but also contributes to the overall quality and stability of the printed image.[4] 1,2-Diphenoxyethane (DPE), a high-purity aromatic ether, has emerged as a highly effective sensitizer in thermal paper formulations, valued for its excellent thermal and chemical stability.[5]
This document provides a comprehensive guide to the application of this compound in thermal paper, detailing its mechanism of action, providing exemplary formulations, and outlining detailed laboratory protocols for the preparation and evaluation of thermal paper coatings.
Mechanism of Action: How this compound Enhances Thermal Sensitivity
The color-forming reaction in thermal paper is a solid-state process that is initiated by heat. In the absence of a sensitizer, a relatively high temperature is required to melt the leuco dye and developer, allowing them to mix and react. The inclusion of this compound in the formulation significantly lowers the energy barrier for this process.
This compound acts as a solvent at elevated temperatures, creating a molten phase in which the leuco dye and developer can readily dissolve and interact.[3] This eutectic melting behavior allows for color formation to occur at a lower temperature and with a shorter heat pulse from the thermal printhead. The result is a thermal paper with high sensitivity, capable of producing sharp, well-defined images even at high printing speeds.[6]
The purity of this compound is paramount to its performance. Impurities can lead to a number of undesirable effects, including reduced thermal sensitivity, inconsistent color development, and an increase in background "fogging" (a faint coloration of unprinted areas).[6] Therefore, the use of high-purity this compound is crucial for manufacturing high-quality thermal paper.
Illustrative Formulation of a Thermal Paper Coating
The following table provides a representative formulation for a thermal paper coating, based on a patent for a similar sensitizer, diethylene glycol diphenyl ether.[7] The ratios are given in parts by mass and can be adapted for laboratory-scale preparations.
| Component | Dispersion Formulation (Parts by Mass) | Final Coating Liquid (Parts by Mass) | Purpose |
| Developer Dispersion | 15 - 35 | ||
| Developer (e.g., 2,4'-Dihydroxydiphenyl sulfone) | 80 - 95 | Reacts with the leuco dye to produce color. | |
| Dispersant (e.g., Polyvinyl alcohol) | 5 - 20 | Stabilizes the developer particles in the dispersion. | |
| Sensitizer Dispersion | 5 - 25 | ||
| This compound (or analogue) | 80 - 95 | Lowers the melting point of the reactive components. | |
| Dispersant (e.g., Polyvinyl alcohol) | 5 - 20 | Stabilizes the sensitizer particles in the dispersion. | |
| Leuco Dye Dispersion | 5 - 20 | ||
| Leuco Dye (e.g., 2-Anilino-3-methyl-6-(N-ethyl-N-isopentylamino)fluoran) | 80 - 95 | Colorless precursor that forms the image. | |
| Dispersant (e.g., Polyvinyl alcohol) | 5 - 20 | Stabilizes the leuco dye particles in the dispersion. | |
| Other Components | |||
| Filler (e.g., Kaolin, Calcium Carbonate) | 10 - 40 | Provides opacity and a smooth surface. | |
| Adhesive (e.g., Acrylic latex) | 5 - 15 | Binds the coating to the paper substrate. |
Laboratory Protocols
Protocol 1: Preparation of Thermal Coating Dispersions
This protocol describes the preparation of individual dispersions of the developer, sensitizer, and leuco dye.
1. Equipment and Materials:
-
High-shear mixer or ball mill
-
Beakers
-
Stirring rods
-
Deionized water
-
Developer (e.g., 2,4'-Dihydroxydiphenyl sulfone)
-
This compound
-
Leuco Dye (e.g., 2-Anilino-3-methyl-6-(N-ethyl-N-isopentylamino)fluoran)
-
Dispersant (e.g., Polyvinyl alcohol)
2. Procedure:
-
Prepare the Dispersant Solution: Dissolve the required amount of polyvinyl alcohol in deionized water with gentle heating and stirring to create a clear solution (e.g., 10% w/v).
-
Prepare Individual Dispersions:
-
Developer Dispersion: In a beaker, combine the developer powder with the dispersant solution according to the ratios in the formulation table.
-
Sensitizer Dispersion: In a separate beaker, combine the this compound powder with the dispersant solution.
-
Leuco Dye Dispersion: In a third beaker, combine the leuco dye powder with the dispersant solution.
-
-
Milling: Mill each dispersion individually using a high-shear mixer or ball mill until the desired particle size is achieved (typically 1-3 µm). Particle size can be monitored using a particle size analyzer.
Caption: Workflow for preparing individual component dispersions.
Protocol 2: Formulation and Application of the Thermal Coating
This protocol details the blending of the individual dispersions to create the final thermal coating liquid and its application to a paper substrate.
1. Equipment and Materials:
-
Beaker
-
Magnetic stirrer
-
Blade coater or Mayer rod
-
Base paper (e.g., 40-60 g/m²)
-
Oven
-
Prepared Developer, Sensitizer, and Leuco Dye dispersions
-
Filler (e.g., Kaolin slurry)
-
Adhesive (e.g., Acrylic latex)
2. Procedure:
-
Blending the Coating Liquid: In a beaker, combine the prepared developer, sensitizer, and leuco dye dispersions, along with the filler and adhesive, according to the final coating liquid ratios in the formulation table.
-
Mixing: Gently stir the mixture with a magnetic stirrer until a homogenous coating liquid is obtained. Avoid introducing air bubbles.
-
Coating:
-
Secure a sheet of base paper on a flat surface.
-
Apply the thermal coating liquid to the paper using a blade coater or Mayer rod to achieve a uniform wet film thickness.
-
-
Drying: Carefully transfer the coated paper to an oven and dry at a controlled temperature (e.g., 50-60°C) until all the water has evaporated.
Caption: Process of formulating and applying the thermal coating.
Performance Evaluation Protocols
Protocol 3: Determination of Static and Dynamic Thermal Sensitivity
This protocol outlines the methods for assessing the thermal response of the prepared thermal paper, in accordance with ASTM standards.
1. Static Sensitivity (ASTM F1445):
-
Principle: This test determines the temperature at which the thermal paper begins to develop color (activation temperature) and the temperature at which it reaches its maximum density (saturation temperature).
-
Equipment: A static thermal tester with a heated platen that can be set to a range of temperatures.
-
Procedure:
-
Place a sample of the thermal paper on the heated platen.
-
Apply a constant pressure for a fixed duration.
-
Repeat at increasing temperatures.
-
Measure the optical density of the developed image at each temperature using a densitometer.
-
Plot optical density versus temperature to determine the activation and saturation temperatures.
-
2. Dynamic Sensitivity (ASTM F1444):
-
Principle: This test evaluates the thermal response of the paper under conditions that simulate a thermal printer.[8]
-
Equipment: A thermal printer with adjustable energy settings.
-
Procedure:
-
Print a test pattern on the thermal paper at various energy levels (pulse width).
-
Measure the optical density of the printed pattern for each energy setting.
-
Plot optical density versus energy to generate a dynamic sensitivity curve.
-
Protocol 4: Image Stability Testing
This protocol describes methods to evaluate the durability of the printed image against environmental factors.
1. Light Stability:
-
Procedure: Expose printed samples to a controlled UV light source for a specified duration. Measure the optical density of the image and the background before and after exposure.
2. Heat and Humidity Stability:
-
Procedure: Place printed samples in a temperature and humidity-controlled chamber (e.g., 40°C and 90% relative humidity) for an extended period (e.g., 24 hours). Measure the optical density of the image and the background before and after the test.
Protocol 5: Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol provides a method for analyzing the thermal behavior of the individual components and the final thermal paper coating.[9]
1. Principle: DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other thermal events.[10]
2. Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans
-
Analytical balance
3. Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the sample (e.g., this compound, developer, leuco dye, or the dried thermal coating) into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program:
-
Equilibrate at 25°C.
-
Ramp up to a temperature above the expected melting points (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).
-
Hold for a few minutes.
-
Cool back to 25°C at a controlled rate.
-
-
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to thermal events.
-
An endothermic peak (downward) indicates melting. The onset of this peak for this compound should correspond to its melting point.
-
By analyzing the thermogram of the complete thermal coating, the melting behavior of the eutectic mixture can be observed, providing insight into the sensitization effect of this compound.
-
Caption: Key steps in performing DSC analysis of thermal paper components.
Conclusion
This compound is a highly effective sensitizer for thermal paper, significantly improving thermal sensitivity and image quality. By understanding its mechanism of action and utilizing the detailed protocols provided in these application notes, researchers and scientists can effectively formulate and evaluate high-performance thermal paper coatings. The careful control of formulation parameters and the rigorous evaluation of the final product are essential for developing thermal paper that meets the demanding requirements of modern printing applications.
References
- 1. epa.gov [epa.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1, 2-Diphenoxyethane Thermal Paper Coating Chemical Dpe - Thermal Paper Coating Chemical Dpe, Dpe | Made-in-China.com [m.made-in-china.com]
- 5. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. CN112301796A - Thermal sensitive paper and preparation method thereof - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. qualitest.ae [qualitest.ae]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Purity 1,2-Diphenoxyethane via Optimized Recrystallization
Abstract & Introduction
1,2-Diphenoxyethane (DPE), also known as ethylene glycol diphenyl ether, is a high-purity aromatic ether with significant industrial applications.[1][2] Its excellent thermal stability and low volatility make it a critical component, particularly as a sensitizer in thermal paper coatings to enhance image density and print response.[1][2] The synthesis of DPE, often achieved through a Williamson ether synthesis, can yield a crude product containing unreacted starting materials or side-products. For high-performance applications, achieving a purity of ≥99% is essential.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Upon controlled cooling, the target compound crystallizes out of the solution in a pure form, while the impurities remain dissolved in the surrounding liquid, known as the mother liquor.
This application note provides a comprehensive, step-by-step protocol for the purification of this compound by recrystallization from ethanol. We will delve into the causality behind each procedural step, from solvent selection to final purity assessment, to ensure a robust and reproducible workflow.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is fundamental to developing an effective purification strategy. The melting point, in particular, serves as a crucial indicator of purity post-recrystallization.
| Property | Value | Source(s) |
| CAS Number | 104-66-5 | [2][3] |
| Molecular Formula | C₁₄H₁₄O₂ | [3] |
| Molecular Weight | 214.26 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [4][5][6] |
| Melting Point | 94-98 °C | [1][2][3][5] |
| Boiling Point | ~341 °C @ 760 mmHg; 185 °C @ 12 mmHg | [1][2][4] |
| Water Solubility | ~22 mg/L at 25 °C (Slightly soluble) | [1][7][8] |
| Organic Solubility | Soluble in ethanol and acetone; Slightly soluble in chloroform and methanol | [4][7][9] |
The Principle and Causality of Solvent Selection
The success of recrystallization is critically dependent on the choice of solvent. The ideal solvent should exhibit a steep solubility curve for the solute: high solubility at elevated temperatures and low solubility at reduced temperatures. This differential ensures maximum recovery of the purified solid upon cooling.
Based on available data, this compound is soluble in ethanol.[4] Furthermore, patents describing the synthesis of DPE explicitly mention the use of ethanol for recrystallization to obtain the final high-purity product.[10][11] Ethanol is an excellent choice for several reasons:
-
Favorable Solubility Profile: It effectively dissolves DPE when hot, and its solvating power decreases significantly upon cooling, promoting crystallization.
-
Volatility: With a boiling point of 78 °C, ethanol can be easily removed from the purified crystals under vacuum or gentle heating without melting the product (M.P. 94-98 °C).
-
Inertness: Ethanol does not react with the ether linkages in DPE.
-
Safety: While flammable, ethanol is less toxic and hazardous than many other organic solvents like chlorinated hydrocarbons.
The following workflow outlines the complete recrystallization process.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is designed for purifying approximately 10 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
4.1 Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent grade or higher)
-
Deionized water (for ice bath)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemmed glass funnel and fluted filter paper (for optional hot filtration)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and watch glass
-
Melting point apparatus
4.2 Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Compound Hazards: this compound may cause eye, skin, and respiratory tract irritation.[12] Avoid generating and inhaling dust.[8]
-
Solvent Hazards: Ethanol is a flammable liquid. Perform the heating steps in a well-ventilated fume hood and away from open flames.
-
Handling: Wash hands thoroughly after handling.[12] Store the compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4][13]
4.3 Step-by-Step Procedure
-
Dissolution of the Crude Solid:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 40-50 mL of ethanol.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Causality: Heating increases the kinetic energy of the solvent molecules, disrupting the crystal lattice of the solid and increasing its solubility. Using an Erlenmeyer flask minimizes solvent evaporation.[14]
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield. The goal is to create a saturated solution at the boiling point of the solvent.[15]
-
-
Hot Filtration (Perform only if insoluble impurities are present):
-
If the hot solution is cloudy or contains visible solid particles, it must be filtered while hot.
-
Place a stemmed glass funnel with fluted filter paper on top of a clean 250 mL Erlenmeyer flask. Pre-heat the entire apparatus (flask and funnel) with hot solvent vapor or in an oven to prevent premature crystallization in the funnel.
-
Pour the hot, saturated solution through the fluted filter paper.
-
Causality: This step removes impurities that are insoluble in the hot solvent. Keeping the apparatus hot is critical; if the solution cools, the desired product will crystallize on the filter paper, leading to significant loss.[16]
-
-
Crystallization:
-
Cover the mouth of the Erlenmeyer flask containing the clear, hot filtrate with a watch glass.
-
Allow the flask to cool slowly and undisturbed to room temperature.
-
Causality: Slow, undisturbed cooling promotes the formation of large, well-defined crystals. This process is an equilibrium where molecules of the target compound selectively deposit onto the growing crystal lattice, excluding impurity molecules.[17] Rapid cooling can cause the solid to precipitate quickly, trapping impurities within the crystal structure.[18]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Causality: The solubility of DPE in ethanol decreases further at lower temperatures, forcing more of the dissolved product out of the solution and thereby maximizing the yield.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly on the bottom, placed on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure a good seal.
-
Turn on the vacuum and pour the cold slurry of crystals into the center of the Büchner funnel.
-
Break the vacuum and add a small portion (5-10 mL) of ice-cold ethanol to wash the crystals. Gently stir the crystals with a spatula, then reapply the vacuum to pull the wash solvent through.
-
Causality: The crystals are washed to remove any residual mother liquor adhering to their surface, which contains the dissolved impurities. Using ice-cold solvent is critical to minimize redissolving the purified product.[14]
-
Keep the vacuum on for several minutes to pull air through the crystals and help them dry.
-
-
Drying the Purified Product:
-
Transfer the filter cake from the funnel to a pre-weighed watch glass.
-
Break up the crystals with a spatula to increase the surface area for drying.
-
Allow the crystals to air-dry in a fume hood or place them in a desiccator under vacuum. For faster drying, a vacuum oven at a low temperature (e.g., 40-50 °C) can be used.
-
Once completely dry (no solvent smell and constant weight), weigh the purified this compound and calculate the percentage recovery.
-
Verification of Purity
The most direct method to assess the purity of the recrystallized product is by melting point determination.
-
Procedure: Take a small sample of the dry crystals and measure their melting point range using a calibrated melting point apparatus.
-
Interpretation: A pure sample of this compound should exhibit a sharp melting point within the literature range of 94-98 °C.[1][2][5] The original crude material will likely have a lower and broader melting range. A narrow range (e.g., 1-2 °C) for the final product indicates high purity. If the melting point is still low or broad, a second recrystallization may be necessary.[15]
Conclusion
The protocol described provides a reliable and efficient method for purifying this compound to a high degree of purity. By carefully selecting the solvent and controlling the rates of cooling and crystallization, researchers can effectively remove impurities, yielding a product suitable for demanding applications in materials science and chemical manufacturing. The principles and causalities explained herein are broadly applicable to the recrystallization of other solid organic compounds.
References
- 1. henichemicals.com [henichemicals.com]
- 2. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Dpe(this compound) [dayoochemical.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound CAS#: 104-66-5 [m.chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. lookchem.com [lookchem.com]
- 10. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. rubingroup.org [rubingroup.org]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. m.youtube.com [m.youtube.com]
The Strategic Application of Diphenoxyethane Scaffolds in the Synthesis of Febuxostat: A Guide for Pharmaceutical Researchers
Introduction: The Unseen Backbone in Modern Pharmaceuticals
In the intricate world of pharmaceutical synthesis, the selection of appropriate starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of a drug manufacturing process. While often overlooked in broader discussions, simple aromatic ethers like 1,2-diphenoxyethane and its structural motifs serve as a crucial backbone in the construction of complex bioactive molecules. Their inherent stability, coupled with the reactivity of the aromatic rings, provides a versatile platform for medicinal chemists to elaborate upon. This guide delves into the practical application of a key structural component related to this compound—the alkoxy-substituted dinitrile—in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase for the treatment of hyperuricemia and gout.[1]
We will explore the causality behind the selection of these intermediates, provide detailed, field-proven protocols for their synthesis, and present a comprehensive overview of their role in the convergent synthesis of Febuxostat. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of modern synthetic strategies in pharmaceutical manufacturing.
Core Concept: The Significance of 4-Isobutoxy-1,3-benzenedicarbonitrile in Febuxostat Synthesis
The synthesis of Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, hinges on the efficient construction of its substituted phenylthiazole core.[2][3] A critical intermediate in several patented synthetic routes is 4-isobutoxy-1,3-benzenedicarbonitrile .[4][5] This molecule elegantly incorporates the required cyano and isobutoxy functionalities on the phenyl ring, primed for the subsequent thiazole ring formation.
The this compound structural element is conceptually embedded within the isobutoxy-phenyl moiety of Febuxostat. The ether linkage provides a stable connection for the isobutyl group, which is crucial for the drug's interaction with the target enzyme, xanthine oxidase. The strategic installation of this group early in the synthesis, via intermediates like 4-isobutoxy-1,3-benzenedicarbonitrile, is a testament to the principles of convergent synthesis, which aims to maximize efficiency and yield.
Data Presentation: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Role |
| This compound | C₁₄H₁₄O₂ | 214.26 | 94-96 | Structural Precedent |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12 | 147-150 | Starting Material |
| 4-Isobutoxy-1,3-benzenedicarbonitrile | C₁₂H₁₂N₂O | 200.24 | N/A | Key Intermediate |
| Febuxostat | C₁₆H₁₆N₂O₃S | 316.38 | 208-210 | Active Pharmaceutical Ingredient |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization. The causality behind key experimental choices is explained to provide a deeper understanding of the process.
Protocol 1: One-Pot Synthesis of 4-Isobutoxy-1,3-benzenedicarbonitrile
This protocol is adapted from a facile one-pot synthesis method that efficiently introduces both the cyano and alkoxy groups.[5] The reaction proceeds via a nucleophilic aromatic substitution followed by alkylation.
Reaction Scheme:
Caption: One-pot synthesis of the key intermediate.
Materials and Reagents:
-
4-Nitrobenzonitrile
-
Potassium cyanide (KCN) - EXTREME CAUTION: Highly toxic! Handle with appropriate safety measures.
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Isobutyl bromide
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, dissolve 4-nitrobenzonitrile (1.0 equivalent) in anhydrous DMSO.
-
Cyanation: Carefully add potassium cyanide (1.5 equivalents) to the solution. Heat the mixture to 100°C and stir for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Alkylation: Cool the reaction mixture to 80°C. Add potassium carbonate (0.5 equivalents) followed by the dropwise addition of isobutyl bromide (2.0 equivalents).
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. The crude 4-isobutoxy-1,3-benzenedicarbonitrile can be further purified by column chromatography on silica gel.
Causality of Experimental Choices:
-
DMSO as Solvent: DMSO is a polar aprotic solvent that is excellent for SₙAr reactions as it can solvate the potassium cation, leaving the cyanide anion more nucleophilic.[5]
-
Potassium Carbonate: This base is used to neutralize any acidic byproducts and facilitate the alkylation step.
-
One-Pot Procedure: This approach is highly efficient as it avoids the isolation of the intermediate phenolic species, saving time and resources.[5]
Protocol 2: Synthesis of Febuxostat from 4-Isobutoxy-1,3-benzenedicarbonitrile
This part of the synthesis involves the conversion of one of the nitrile groups to a thioamide, followed by a Hantzsch-type thiazole synthesis and subsequent hydrolysis.[6]
Workflow Diagram:
Caption: Overall synthetic workflow to Febuxostat.
Materials and Reagents:
-
4-Isobutoxy-1,3-benzenedicarbonitrile
-
Sodium hydrosulfide (NaSH) or Lawesson's reagent
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Thioamide Formation: React 4-isobutoxy-1,3-benzenedicarbonitrile with a thionating agent like sodium hydrosulfide or Lawesson's reagent in a suitable solvent to selectively convert one nitrile group to a thioamide, yielding 3-cyano-4-isobutoxybenzothioamide.
-
Thiazole Synthesis: Dissolve the resulting thioamide in a solvent such as ethanol and react it with ethyl 2-chloroacetoacetate.[7] The reaction is typically heated to reflux to facilitate the cyclization and formation of the thiazole ring. The product, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, will precipitate upon cooling.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid, Febuxostat. This is achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide.[6][7]
-
Acidification and Isolation: After the hydrolysis is complete, the reaction mixture is cooled and acidified with hydrochloric acid to a pH of approximately 2-3.[4] This will precipitate the crude Febuxostat.
-
Purification: The crude Febuxostat can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final active pharmaceutical ingredient.[6]
Trustworthiness and Self-Validation:
Each step of these protocols should be monitored by appropriate analytical techniques such as TLC, HPLC, and GC to ensure reaction completion and purity of intermediates. The final product, Febuxostat, must be thoroughly characterized using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity against a reference standard. The control of process-related impurities, such as the corresponding amide impurity formed from nitrile hydrolysis, is critical.[1]
Conclusion: A Versatile Scaffold for Drug Discovery
The synthesis of Febuxostat serves as an exemplary case study for the strategic use of simple, yet versatile, building blocks derived from the conceptual framework of this compound. The 4-isobutoxy-1,3-benzenedicarbonitrile intermediate is a testament to the power of careful synthetic planning, enabling the efficient and scalable production of a vital therapeutic agent. The protocols and insights provided herein are intended to empower researchers and drug development professionals to leverage these fundamental principles in their own synthetic endeavors, ultimately contributing to the advancement of pharmaceutical science.
References
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN102964313A - Synthetic method of febuxostat - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. patents.justia.com [patents.justia.com]
1,2-Diphenoxyethane in Coordination Chemistry: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of 1,2-Diphenoxyethane as a Versatile Ligand
This compound (DPE), a symmetrical aromatic ether, has long been recognized for its utility as a solvent, a sensitizer in thermal paper, and an intermediate in the synthesis of various organic compounds.[1][2] Structurally, it features two phenyl rings connected by an ethylene glycol diether linkage.[1] This arrangement provides a flexible backbone with two ether oxygen atoms that possess lone pairs of electrons, making DPE a promising candidate as a bidentate chelating ligand in coordination chemistry. The phenoxy groups offer potential for π-stacking interactions, which could influence the stability and electronic properties of its metal complexes. This guide provides a comprehensive overview of this compound, its synthesis, and its prospective applications as a ligand in the formation of metal complexes, offering detailed protocols and insights for researchers in chemistry and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and coordination chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₂ | [3] |
| Molecular Weight | 214.26 g/mol | [3] |
| Appearance | Off-white crystalline solid | [1] |
| Melting Point | 94-98 °C | [4] |
| Boiling Point | 341.6 °C at 760 mmHg | [1] |
| Density | 1.08 g/cm³ | [4] |
| Solubility | Soluble in many organic solvents; slightly soluble in water. | [2] |
| LogP | 3.14 | [4] |
Synthesis of this compound: Protocols and Mechanistic Insights
The most common and well-established method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Protocol 1: Classical Williamson Ether Synthesis
This protocol is based on the reaction of phenol with a 1,2-dihaloethane in the presence of a strong base.
Diagram of the Williamson Ether Synthesis for this compound:
Caption: General scheme for the Williamson ether synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.0 equivalents) in a suitable polar solvent such as ethanol or dimethylformamide (DMF).[1]
-
Base Addition: To the stirred solution, add a strong base like sodium hydroxide (2.2 equivalents) portion-wise. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. The formation of sodium phenoxide will be observed.
-
Addition of Dihaloethane: Slowly add 1,2-dibromoethane (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain it for several hours (typically 16 hours) to ensure the completion of the reaction.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water. The crude this compound will precipitate out as a solid.
-
Purification: Collect the solid by suction filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate or isopropanol to yield pure this compound.[5][6]
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF can accelerate the SN2 reaction by solvating the cation of the base, leaving the alkoxide nucleophile more reactive.
-
Base: A strong base is required to deprotonate the weakly acidic phenol to form the highly nucleophilic phenoxide ion.
-
Excess Phenol and Base: Using a slight excess of phenol and base can help to drive the reaction to completion and minimize the formation of mono-substituted byproducts.
-
Recrystallization: This purification technique is effective for removing unreacted starting materials and byproducts, resulting in a high-purity crystalline product.
Protocol 2: Copper-Catalyzed Ullmann Condensation
An alternative route to diaryl ethers involves the Ullmann condensation, which is particularly useful when the Williamson ether synthesis is not efficient. This method typically uses a copper catalyst.
Diagram of the Ullmann Condensation for this compound:
Caption: General scheme for the copper-catalyzed Ullmann condensation to synthesize this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask, charge bromobenzene (2.0 equivalents), ethylene glycol (1.2 equivalents), sodium carbonate (1.2 equivalents), cuprous iodide (0.1 equivalents), and 2,2'-bipyridine (0.12 equivalents) in DMF.[6][7]
-
Reaction Conditions: Stir the reaction mixture at 100 °C overnight.
-
Work-up: After cooling, recover the DMF under reduced pressure. Add water and toluene to the residue and extract the aqueous phase with toluene.
-
Purification: Combine the organic layers, wash with 5% sodium carbonate solution, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be recrystallized from isopropanol to obtain pure this compound with high yield and purity.[6][7]
Expertise & Experience Insights:
-
The Ullmann condensation offers a valuable alternative, especially for less reactive aryl halides. The choice of ligand for the copper catalyst is critical and can significantly impact the reaction efficiency.
This compound as a Ligand in Coordination Chemistry: A Frontier to Explore
While industrial applications of DPE are well-documented, its role as a ligand in coordination chemistry remains a largely unexplored area in the readily available scientific literature. The presence of two ether oxygen atoms separated by a flexible ethylene bridge suggests that DPE can act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center.
Diagram of the Chelating Action of this compound:
Caption: Proposed bidentate coordination of this compound to a metal center (M).
Potential Coordination Modes and Metal Ion Affinities
Based on the principles of coordination chemistry, this compound is expected to coordinate to a variety of metal ions.
-
Transition Metals: The ether oxygens of DPE can act as Lewis bases, donating their lone pairs to empty d-orbitals of transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). The formation of a five-membered chelate ring would provide thermodynamic stability to the resulting complex.
-
Lanthanides and Actinides: The oxophilic nature of lanthanide and actinide ions suggests a strong affinity for the oxygen donor atoms of DPE. The coordination of DPE to these f-block elements could lead to complexes with interesting photophysical properties.[8][9]
-
Alkali and Alkaline Earth Metals: While the interaction would be weaker, DPE could also coordinate to alkali and alkaline earth metal ions, potentially forming crown ether-like complexes, especially in the presence of suitable counter-anions.
Prospective Applications of this compound Metal Complexes
The development of metal complexes with this compound could open doors to a range of applications:
-
Catalysis: The steric and electronic environment around the metal center can be tuned by the phenoxy groups of the DPE ligand. This could lead to the development of novel catalysts for various organic transformations.[10][11][12]
-
Materials Science: The incorporation of DPE-metal complexes into polymeric matrices could lead to materials with enhanced thermal stability or novel optical properties.
-
Drug Development: If DPE-metal complexes exhibit specific biological activities, they could be explored as potential therapeutic agents. The lipophilic nature of the ligand could aid in cell membrane permeability.[7]
Experimental Protocols for the Synthesis of this compound Metal Complexes: A Forward Look
General Protocol for the Synthesis of a Transition Metal Complex with this compound
Step-by-Step Methodology:
-
Ligand Solution: Dissolve this compound (1.0-2.0 equivalents) in a suitable solvent such as methanol, ethanol, or acetonitrile.
-
Metal Salt Solution: In a separate flask, dissolve the chosen transition metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂) (1.0 equivalent) in the same solvent.
-
Complexation: Slowly add the ligand solution to the stirred metal salt solution at room temperature. A color change or the formation of a precipitate may indicate complex formation.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or gently heated for several hours to ensure complete complexation.
-
Isolation of the Complex: If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried under vacuum. If the complex is soluble, the solvent can be slowly evaporated to induce crystallization.
-
Characterization: The resulting complex should be characterized by techniques such as FT-IR, UV-Vis, elemental analysis, and single-crystal X-ray diffraction to determine its structure and properties.
Characterization Techniques for this compound and its Metal Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound and its coordination compounds.
| Technique | Purpose | Expected Observations for this compound | Expected Observations for Metal Complexes |
| ¹H NMR | To determine the proton environment in the molecule. | Aromatic protons (multiplets), and methylene protons (-O-CH₂-CH₂-O-) (singlet or multiplet). | Shifts in the proton signals, particularly for the methylene protons adjacent to the coordinating oxygen atoms. |
| ¹³C NMR | To identify the number and type of carbon atoms. | Signals for aromatic and aliphatic carbons. | Shifts in the carbon signals, especially for the carbons bonded to the coordinating oxygen atoms. |
| FT-IR | To identify functional groups. | Characteristic C-O-C stretching vibrations of the ether linkage, and C-H and C=C stretching of the aromatic rings.[3] | A shift in the C-O-C stretching frequency upon coordination to the metal center. New bands corresponding to metal-oxygen bonds may appear in the low-frequency region. |
| UV-Vis | To study electronic transitions. | Absorption bands corresponding to π-π* transitions of the phenyl rings. | Potential new absorption bands due to d-d transitions (for transition metals) or charge-transfer bands between the ligand and the metal. |
| Mass Spectrometry | To determine the molecular weight. | A molecular ion peak corresponding to the mass of this compound. | A molecular ion peak corresponding to the mass of the metal complex, which can confirm its stoichiometry. |
| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, and O will match the calculated values for C₁₄H₁₄O₂. | The percentages of C, H, O, and the metal will confirm the proposed formula of the complex. |
| X-ray Crystallography | To determine the three-dimensional structure. | Provides the precise bond lengths, bond angles, and conformation of the molecule. | Provides the definitive structure of the coordination complex, including the coordination geometry of the metal, bond lengths between the metal and the ligand, and any intermolecular interactions. |
Conclusion and Future Outlook
This compound presents itself as a ligand with significant, yet largely untapped, potential in coordination chemistry. Its straightforward synthesis, well-defined structure, and the presence of two coordinating oxygen atoms make it an attractive candidate for the development of new metal complexes. While the existing literature primarily focuses on its industrial applications, this guide aims to inspire and equip researchers to explore the rich coordination chemistry of this versatile molecule. The systematic investigation of its complexes with a wide range of metals is poised to yield novel compounds with interesting structural features and potentially valuable applications in catalysis, materials science, and medicinal chemistry. The protocols and characterization guidance provided herein serve as a foundational framework for initiating such exciting research endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. henichemicals.com [henichemicals.com]
- 3. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 104-66-5 [chemicalbook.com]
- 8. Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds [mdpi.com]
- 9. utd-ir.tdl.org [utd-ir.tdl.org]
- 10. ETD | Developing Transition Metal Catalysts that Incorporate Redox-Active Ligand Frameworks for Sustainable Catalysis | ID: m039k627r | Tesis y Disertaciones Electrónicas de Emory [etd.library.emory.edu]
- 11. researchgate.net [researchgate.net]
- 12. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Diphenoxyethane
Welcome to the technical support center for the synthesis of 1,2-diphenoxyethane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this compound (CAS: 104-66-5). We will explore the core chemical principles, troubleshoot common experimental challenges, and provide detailed protocols to enhance yield and purity.
Foundational Synthesis Principles
This compound is a symmetrical diaryl ether commonly used as a solvent, a heat transfer fluid, and an intermediate in the synthesis of polymers, ligands, and pharmaceuticals[1][2][3]. It is a white to off-white crystalline solid at room temperature[1]. The most prevalent and accessible method for its synthesis is the double Williamson ether synthesis .
This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][6] The core process involves two key steps:
-
Deprotonation: A strong base is used to deprotonate two equivalents of phenol, forming the highly nucleophilic sodium or potassium phenoxide.
-
Nucleophilic Attack: The phenoxide nucleophile attacks an electrophilic dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, in two successive SN2 reactions to form the final product.
Caption: General mechanism for the double Williamson ether synthesis of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors. Here is a systematic approach to diagnosing and solving the issue.
-
Cause A: Incomplete Deprotonation of Phenol
-
Explanation: The formation of the phenoxide ion is critical for the nucleophilic attack. If the base is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain unreacted, drastically reducing the concentration of the active nucleophile.
-
Solution:
-
Choice of Base: Use a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH).[7] While NaOH and KOH are common, NaH offers the advantage of an irreversible deprotonation, driving the equilibrium completely to the phenoxide.
-
Stoichiometry: Ensure at least two molar equivalents of the base are used for every mole of 1,2-dihaloethane to deprotonate the two equivalents of phenol required.
-
-
-
Cause B: Presence of Water (Moisture)
-
Explanation: The Williamson ether synthesis is highly sensitive to moisture. Water can consume the strong base and hydrolyze the alkyl halide, reducing the concentration of your key reactants.
-
Solution:
-
Dry Glassware: Thoroughly dry all glassware in an oven before use.
-
Anhydrous Solvents: Use anhydrous solvents, especially when working with highly reactive bases like NaH. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) should be freshly opened or dried over molecular sieves.
-
-
-
Cause C: Competing E2 Elimination Reaction
-
Explanation: The phenoxide is not only a nucleophile but also a base. With dihaloethanes, it can abstract a proton, leading to an E2 elimination reaction that forms an alkene byproduct instead of the desired ether.[8] This side reaction is more pronounced at higher temperatures.
-
Solution:
-
Temperature Control: Maintain a moderate reaction temperature. While heat is needed to drive the reaction, excessive temperatures favor elimination. A typical range is 50-130°C, depending on the specific reagents and solvent.[9] Monitor the reaction and start at a lower temperature, gradually increasing if the rate is too slow.
-
-
-
Cause D: Poor Reactant Solubility & Phase Separation
-
Explanation: Phenol and its salt (phenoxide) are often soluble in an aqueous or polar phase, while the dihaloethane is soluble in an organic phase. If the reactants cannot interact, the reaction rate will be extremely slow.
-
Solution:
-
Choice of Solvent: Use a polar aprotic solvent like DMF or DMSO, which can help dissolve both the ionic phenoxide and the organic halide.[4][10]
-
Phase-Transfer Catalysis (PTC): This is a highly effective technique to overcome phase limitations. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the aqueous/solid phase into the organic phase where the dihaloethane resides, dramatically accelerating the reaction.[11][12][13][14] This can significantly improve yields and allow for milder reaction conditions.[15][16]
-
-
Question 2: I'm observing significant amounts of an impurity alongside my product. How do I identify and minimize it?
The most common impurity is the mono-substituted intermediate, 2-phenoxyethyl halide (or 2-phenoxyethanol after workup).
-
Explanation: The synthesis is a two-step SN2 process. If the reaction is stopped prematurely or if the stoichiometry is not optimal, the first substitution occurs, but the second one does not go to completion.
-
Solution:
-
Reaction Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC). The starting material (phenol), the intermediate, and the final product should have distinct Rf values. Continue the reaction until the spot corresponding to the intermediate has disappeared or is minimized.
-
Reaction Time & Temperature: Ensure the reaction runs for a sufficient duration. A typical time can range from a few hours to overnight.[17][18] If the reaction stalls, a modest increase in temperature may help drive it to completion.
-
Stoichiometry: A slight excess of phenol and base relative to the dihaloethane can help ensure the complete conversion of the intermediate.
-
Question 3: My final product is difficult to purify. What is the best workup and purification strategy?
-
Explanation: The crude product mixture can contain unreacted phenol, the mono-substituted intermediate, salts, and the desired this compound. An effective purification strategy must remove each of these components.
-
Solution:
-
Aqueous Workup (Salt and Phenol Removal):
-
After the reaction, cool the mixture and pour it into water.[9][18] This will dissolve inorganic salts.
-
To remove unreacted phenol, wash the organic layer with a dilute aqueous base solution, such as 5% NaOH or Na₂CO₃.[17][19][20] The basic wash deprotonates the acidic phenol, making it water-soluble and pulling it into the aqueous layer.
-
Follow with a water wash to remove any residual base.
-
-
Purification of the Crude Product:
-
Recrystallization: This is a highly effective method for purifying the solid this compound. Common solvents for recrystallization include ethanol, isopropanol, or ethyl acetate.[9][18][19][21] The crude product is dissolved in a minimum amount of the hot solvent and allowed to cool slowly, forming pure crystals.
-
Vacuum Distillation: For larger scales or to remove high-boiling impurities, vacuum distillation can be employed.[22] This method purifies the product based on its boiling point under reduced pressure.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the best halide to use: 1,2-dichloroethane or 1,2-dibromoethane?
-
A: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane because bromide is a better leaving group than chloride. This can lead to faster reaction times and may allow for milder conditions. However, 1,2-dichloroethane is often cheaper and may be preferred for large-scale industrial processes.[9][15]
-
-
Q: Can I use a solvent like ethanol or water?
-
A: While some procedures use water or ethanol as a solvent, they are not ideal.[1][18] These protic solvents can solvate the phenoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the SN2 reaction.[10] Polar aprotic solvents like DMF, DMSO, or using a phase-transfer catalyst with a non-polar solvent like toluene are generally superior choices for achieving high yields.[4][10]
-
-
Q: What are the key safety considerations?
-
A: Phenol is corrosive and toxic. Dihaloethanes are toxic and suspected carcinogens. Strong bases like NaOH and NaH are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Optimized Experimental Protocols
Protocol 1: Standard Williamson Synthesis with Phase-Transfer Catalysis (PTC)
This protocol is designed for high yield by overcoming phase solubility issues.
Caption: Experimental workflow for the synthesis of this compound using PTC.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (2.1 eq), toluene (as solvent), a 50% aqueous solution of NaOH (2.2 eq), and tetrabutylammonium bromide (TBAB, 0.03 eq) as the phase-transfer catalyst.
-
Heating: Begin vigorous stirring and heat the mixture to a gentle reflux.
-
Addition of Dihaloethane: Slowly add 1,2-dichloroethane (1.0 eq) dropwise to the refluxing mixture over 30-45 minutes.
-
Reaction: Maintain the reaction at reflux with vigorous stirring. Monitor the disappearance of the starting materials by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete in 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to neutralize any remaining base), water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from hot ethanol to yield pure, white crystals of this compound.
Protocol 2: Ullmann-type Synthesis in DMF
This method uses a copper catalyst and can achieve very high yields.[17][19][20]
Step-by-Step Procedure:
-
Setup: In a three-necked flask, combine bromobenzene (2.0 eq), ethylene glycol (1.2 eq), sodium carbonate (2.4 eq), cuprous iodide (CuI, 0.2 eq), 2,2'-bipyridine (0.24 eq), and N,N-dimethylformamide (DMF) as the solvent.
-
Reaction: Stir the reaction mixture at 100°C overnight under an inert atmosphere (e.g., nitrogen).
-
Workup: After cooling, recover the DMF under reduced pressure. Add water and toluene to the residue.
-
Extraction: Transfer to a separatory funnel and extract the aqueous phase with toluene (3 times).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous sodium carbonate and water.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude product from isopropanol to yield the pure product.
Comparative Data on Synthesis Conditions
The choice of reagents and conditions has a profound impact on the final yield of this compound.
| Method | Base | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Williamson | NaOH | Water | None | 100 | 16 | 53% | [18] |
| Williamson | DBU | Dichloroethane | None | 130 | >3 | 89.8% | [9] |
| Williamson (PTC) | NaOH/K₂CO₃ | None (neat) | Polyethylene Glycol | 130-175 | Several | High | [15] |
| Ullmann-type | Na₂CO₃ | DMF | CuI / 2,2'-bipyridine | 100 | Overnight | 91-94% | [17][19] |
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 10. reddit.com [reddit.com]
- 11. Phase transfer catalysis | PPTX [slideshare.net]
- 12. iajpr.com [iajpr.com]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 16. biomedres.us [biomedres.us]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. prepchem.com [prepchem.com]
- 19. lookchem.com [lookchem.com]
- 20. This compound | 104-66-5 [chemicalbook.com]
- 21. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
- 22. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1,2-Diphenoxyethane
Welcome to the technical support center for the synthesis of 1,2-diphenoxyethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles to ensure successful and repeatable outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is typically achieved via a double Williamson ether synthesis.[1]
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?
Answer: A low yield in the synthesis of this compound can stem from several factors, primarily competing side reactions and incomplete conversion of starting materials.
Probable Causes & Solutions:
-
Incomplete Deprotonation of Phenol: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[2] If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not fully favor the phenoxide, leading to unreacted phenol.
-
Solution: Ensure the use of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least a stoichiometric amount relative to the phenol. For particularly stubborn reactions, stronger bases like sodium hydride (NaH) can be used, though with appropriate safety precautions.
-
-
E2 Elimination of the Dihaloethane: This is a major competing side reaction, especially when using 1,2-dibromoethane, which can be converted to vinyl bromide.[3][4] This pathway is favored by high temperatures and sterically hindered bases.[5][6]
-
Solution:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over E2 elimination.[5] Elimination reactions often have a higher activation energy.
-
Choice of Dihaloethane: 1,2-dichloroethane is often preferred over 1,2-dibromoethane as chlorine is a poorer leaving group, which can suppress the rate of elimination. However, this may require more forcing reaction conditions to achieve a reasonable reaction rate for the desired substitution.
-
-
-
Formation of 2-Phenoxyethanol (Mono-alkylation Product): The reaction proceeds in two steps: the formation of a mono-substituted intermediate (e.g., 2-phenoxyethyl bromide) followed by a second substitution to yield the final product. If the reaction is not allowed to go to completion, a significant amount of the mono-alkylated product may remain.
-
Solution:
-
Reaction Time: Ensure a sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine when the starting material and the intermediate have been consumed. Reaction times can range from several hours to overnight.[7][8]
-
Stoichiometry: Using a slight excess of the dihaloethane can help drive the reaction to completion, but this must be balanced against the increased potential for side reactions and purification challenges.
-
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity and potentially favoring C-alkylation.[9][10]
-
Solution: Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can accelerate the rate of SN2 reactions.[11] Phase-transfer catalysts, such as tetrabutylammonium bromide, can also be employed to facilitate the reaction between the aqueous phenoxide solution and the organic dihaloethane.[12]
-
| Parameter | Recommendation for Higher Yield | Rationale |
| Base | Strong base (e.g., NaOH, KOH) in sufficient quantity | Ensures complete formation of the nucleophilic phenoxide. |
| Temperature | Lower to moderate temperatures | Favors SN2 substitution over E2 elimination.[5] |
| Dihaloethane | 1,2-dichloroethane (over 1,2-dibromoethane) | Reduces the rate of the competing E2 elimination reaction.[3] |
| Reaction Time | Monitor by TLC/GC until completion | Ensures conversion of the mono-alkylated intermediate.[8] |
| Solvent | Aprotic polar (e.g., DMF, DMSO) or use of a phase-transfer catalyst | Enhances the rate of the SN2 reaction.[11][12] |
Issue 2: Presence of C-Alkylated Byproducts
Question: My final product is contaminated with isomers that I suspect are C-alkylated phenols. Why is this happening and how can I prevent it?
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) to form the desired ether, or at the ortho- or para-positions of the aromatic ring (C-alkylation).[7]
Probable Causes & Solutions:
-
Solvent Choice: Protic solvents like water or ethanol can form hydrogen bonds with the oxygen of the phenoxide ion, "shielding" it and making the carbon atoms of the ring more accessible for attack.[10]
-
Solution: As mentioned previously, using aprotic polar solvents like DMF or DMSO minimizes this hydrogen bonding and favors O-alkylation.[11]
-
-
Counter-ion Effects: The nature of the cation (e.g., Na⁺, K⁺) can influence the site of alkylation. In some cases, chelation between the cation, the phenoxide oxygen, and the electrophile can favor C-alkylation.
-
Solution: While less straightforward to control, the choice of base can have an effect. Additionally, the use of phase-transfer catalysts can create "freer" phenoxide ions in the organic phase, which tend to favor O-alkylation.
-
Issue 3: Formation of Polymeric Byproducts
Question: I am observing a significant amount of high-molecular-weight, tar-like material in my reaction flask. What is causing this polymerization?
Answer: The formation of polymeric material can occur if the phenoxide ion reacts with already formed this compound or if there are other reactive species present that can initiate polymerization.
Probable Causes & Solutions:
-
High Temperatures: Elevated temperatures can promote various side reactions, including polymerization.[13]
-
Solution: Maintain the reaction temperature as low as reasonably possible while still achieving an acceptable reaction rate.
-
-
Presence of Oxidizing Agents: Phenols are susceptible to oxidation, which can lead to the formation of colored, polymeric materials.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a double Williamson ether synthesis, which is an SN2 reaction.[1][7] The process involves two main steps:
-
Deprotonation of Phenol: A strong base is used to deprotonate two equivalents of phenol to form the highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of a 1,2-dihaloethane (like 1,2-dichloroethane or 1,2-dibromoethane). This displaces one of the halide leaving groups to form a mono-substituted intermediate. A second phenoxide ion then attacks the other carbon atom, displacing the second halide and forming the final this compound product.
Caption: General workflow for the synthesis of this compound.
Q2: Which is a better alkylating agent for this synthesis: 1,2-dichloroethane or 1,2-dibromoethane?
A2: Both can be used, but there is a trade-off. 1,2-dibromoethane is more reactive because bromide is a better leaving group than chloride. However, this increased reactivity also makes it more prone to the competing E2 elimination side reaction.[3] 1,2-dichloroethane is less reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times), but it is less likely to undergo elimination.[13] For many applications, the reduced potential for side reactions makes 1,2-dichloroethane the preferred choice.
Q3: How can I effectively purify the final this compound product?
A3: Purification of this compound, which is a solid at room temperature, is typically achieved by recrystallization.[13][14] Common solvents for recrystallization include ethanol or isopropanol.[14] If the crude product contains significant amounts of unreacted starting materials or byproducts, a column chromatography step may be necessary prior to recrystallization. Distillation under reduced pressure is another potential purification method, although the high boiling point of this compound can make this challenging.[3]
III. Experimental Protocol: A Reliable Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
Phenol
-
1,2-dichloroethane
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve phenol (2.0 equivalents) in DMF.
-
Base Addition: Carefully add sodium hydroxide (2.2 equivalents) to the solution. The mixture may warm up. Stir until the NaOH is completely dissolved and the solution is homogeneous.
-
Addition of Alkylating Agent: Slowly add 1,2-dichloroethane (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 80-100 °C) and maintain for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting phenol and the mono-substituted intermediate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with a dilute NaOH solution to remove any unreacted phenol, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot ethanol to yield pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Caption: Step-by-step experimental workflow for this compound synthesis.
IV. References
-
Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides. Retrieved from --INVALID-LINK--
-
Patsnap. (n.d.). Synthesis method of this compound thermosensitive sensitizer. Eureka. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JP2005145857A - Method for purifying this compound and method for producing solids thereof. Retrieved from --INVALID-LINK--
-
Richard, J. P., Amyes, T. L., & Toteva, M. M. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15455–15465. Retrieved from --INVALID-LINK--
-
ChemBK. (2024, April 9). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Industrial preparation method of 1,2-diphenoxyl ethane and its analog. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 104-66-5,this compound. Retrieved from --INVALID-LINK--
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 104-66-5 wiki. Retrieved from --INVALID-LINK--
-
Bronson, T. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 1,2-diphenoxy ethane. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Exploring the Reactivity of Sodium Phenoxide: Key Reactions and Applications. (n.d.). Retrieved from --INVALID-LINK--
-
Khan Academy. (n.d.). E2 reactions. Retrieved from --INVALID-LINK--
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. Retrieved from --INVALID-LINK--
-
Overview of 1,2 Elimination Reactions. (2014, May 31). [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from --INVALID-LINK--
-
Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
A Level H2 Chem. (2022, March 25). Phenols and Alcohols | Acidity and Nucleophilicity | A Level H2 Chem [Video]. YouTube. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cl 2 molecular elimination reaction from 1,2-dichloroethane. Retrieved from --INVALID-LINK--
-
Pearson+. (n.d.). Which of the following phenoxides should be a stronger nucleophil.... Retrieved from --INVALID-LINK--
-
Trost, B. M., & Toste, F. D. (2000). Asymmetric O- and C-Alkylation of Phenols. Journal of the American Chemical Society, 122(4), 714–715. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, January 22). NS12. Elimination Reactions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Nucleophilic effects on the deprotonation of phenol radical cations. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, June 27). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine?. Retrieved from --INVALID-LINK--
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 14. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1,2-Diphenoxyethane
Welcome to the technical support center for the purification of 1,2-diphenoxyethane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will address common challenges encountered during the purification of crude this compound, providing in-depth troubleshooting advice and detailed experimental protocols. Our goal is to equip you with the knowledge to overcome these hurdles, ensuring the high purity of your final product.
Introduction to this compound and Its Purification Challenges
This compound is a symmetrical aromatic ether with applications as a sensitizer for thermal paper and as a potential additive for polyolefin catalysts.[1][2][3] It is commonly synthesized via a Williamson ether synthesis, reacting a phenoxide with a 1,2-dihaloethane, or by the condensation of phenol and 1,2-dichloroethane.[4][5] While the synthesis may appear straightforward, the purification of the crude product to achieve high purity (≥99%) presents several challenges.[2] Common issues include the removal of unreacted starting materials, byproducts from side reactions, and residual solvents.
This guide provides a structured approach to troubleshooting these purification challenges, focusing on practical, evidence-based solutions.
Troubleshooting Guide: Common Purification Issues
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Persistent Yellow or Brown Coloration in the Final Product
Question: My recrystallized this compound is consistently off-white, yellow, or even brown, despite multiple recrystallization attempts. What is causing this discoloration, and how can I obtain a pure white solid?
Answer:
This is a frequent issue stemming from several potential sources of colored impurities. The discoloration often indicates the presence of oxidation byproducts of phenol or residual phenolic impurities that can form colored complexes.
Root Causes and Solutions:
-
Residual Phenol: Unreacted phenol is a common impurity. Due to its acidic nature, it is prone to oxidation, leading to colored quinone-type structures.
-
Solution: Before recrystallization, wash the crude product with a dilute aqueous base solution, such as 5% sodium carbonate[3][6] or a dilute sodium hydroxide solution. This will convert the acidic phenol into its water-soluble phenoxide salt, which can then be easily removed by extraction with water. Follow this with a water wash to remove any residual base.
-
-
Phenol Self-Condensation Products: Under certain reaction conditions, phenol can undergo self-condensation to form colored polymeric byproducts.[7][8][9][10]
-
Solution: An activated carbon (charcoal) treatment during recrystallization can be highly effective. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight) and briefly heat with stirring. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
-
Solvent-Related Issues: The choice of recrystallization solvent is critical. Some solvents can trap impurities or partially dissolve the product at room temperature, leading to lower purity.
Workflow for Color Removal:
References
- 1. nbinno.com [nbinno.com]
- 2. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 3. This compound | 104-66-5 [chemicalbook.com]
- 4. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. srs.fs.usda.gov [srs.fs.usda.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
Technical Support Center: Purification of 1,2-Diphenoxyethane
Welcome to the technical support center for 1,2-diphenoxyethane. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high-purity this compound (CAS No. 104-66-5).[1][2] We will address common questions and troubleshooting scenarios in a direct, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions - Understanding Your Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthesis method, most commonly a variation of the Williamson ether synthesis.[3][4][5] This reaction typically involves a phenoxide source reacting with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane).
Primary Impurities Include:
-
Unreacted Starting Materials: Residual phenol is a very common impurity. Due to its volatility, excess 1,2-dihaloethane is often removed via distillation during workup, but traces may remain.[6]
-
Mono-substituted Intermediate: The reaction proceeds in two steps. Incomplete reaction can leave behind the intermediate, 2-phenoxy-1-chloroethane (or its bromo-analogue).[6]
-
Base and Solvent Residues: Bases like sodium hydroxide, potassium carbonate, or organic bases (e.g., DBU) and high-boiling point solvents like DMF may persist if the workup is incomplete.[4][6][7]
-
Side-Reaction Products: At elevated temperatures, phenol can undergo side reactions.[8][9] If conditions are not carefully controlled, high-boiling polymeric byproducts can also form.[10]
Q2: How can I get a preliminary assessment of my crude product's purity before selecting a purification method?
A quick preliminary assessment can save significant time and resources.
-
Visual Inspection: High-purity this compound should be an off-white to white crystalline solid.[2][11][12] Significant discoloration (yellow, brown) suggests the presence of phenolic oxidation products or other colored impurities.
-
Melting Point Analysis: This is a powerful and rapid technique. Pure this compound has a sharp melting point in the range of 94-98°C.[1][2][13][14] A broad melting range or a melting point significantly below this range is a clear indicator of substantial impurities.
-
The "Iron(III) Chloride Test" for Phenol: A simple, qualitative test for the most common impurity, phenol. Dissolve a small sample of your crude product in a suitable solvent (like ethanol) and add a few drops of a dilute, neutral iron(III) chloride solution. The development of an intense violet or purple color indicates the presence of residual phenol.[15][16]
Part 2: Purification Methodologies & Protocols
Q3: Which purification method is right for my situation?
The optimal purification strategy depends on the nature and quantity of impurities, as well as the scale of your experiment. The following decision tree provides a general guideline.
Caption: Decision tree for selecting an appropriate purification method.
Q4: How do I perform an effective recrystallization of this compound?
Recrystallization is the most common and often most effective method for purifying this compound to high purity (>99%).[6][7][13] The principle is to dissolve the crude solid in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the cold solvent.
Step-by-Step Recrystallization Protocol:
Caption: A step-by-step workflow for the recrystallization process.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Rationale & Comments | Source |
| Ethanol | Excellent choice. Good solubility when hot, poor solubility when cold. Effective at leaving behind non-polar and some polar impurities. Often used in patent literature. | [6] |
| Isopropanol | Similar properties to ethanol. A very effective and commonly cited solvent for achieving high purity. | [7][13] |
| Ethyl Acetate | Another viable option, particularly if ethanol or isopropanol are not effective for your specific impurity profile. | [17] |
| Methanol | This compound has slight solubility in methanol, which can be exploited for recrystallization. | [11] |
Expert Tip: The key to a successful recrystallization is using the minimum amount of hot solvent required to fully dissolve your crude product. Using too much solvent will result in a low yield, as more of your product will remain in solution upon cooling.
Q5: When is vacuum distillation the right choice, and what are the critical parameters?
Vacuum distillation is an excellent method for purification, especially on a larger scale or when dealing with high-boiling point impurities that are difficult to remove by recrystallization.[10] It separates compounds based on differences in their boiling points at reduced pressure.
When to Use Vacuum Distillation:
-
When recrystallization fails to remove a persistent impurity.
-
When polymeric or tar-like substances are present in the crude material.[10]
-
For large-scale purification where handling large volumes of solvent for recrystallization is impractical.
Critical Parameters for Vacuum Distillation:
| Parameter | Recommended Value | Rationale | Source |
| Pressure | ≤ 5 mmHg | Lowering the pressure significantly reduces the boiling point, preventing thermal decomposition of the product at high temperatures. | [10] |
| Boiling Point | ~145-170°C (at 5 mmHg) | The literature reports boiling points like 185°C at 12 mmHg. Adjust temperature based on your achievable vacuum level. | [2][10] |
| Apparatus | Fractional distillation column (≥2 theoretical plates) | Using a short Vigreux or packed column improves separation efficiency between this compound and closely boiling impurities. | [10] |
Caution: High temperatures (>250°C) can cause decomposition and polymerization of this compound.[10] It is crucial to maintain a good vacuum to keep the distillation temperature as low as possible.
Q6: My crude product is heavily contaminated with phenol. Can I use a simple wash?
Yes. If your primary concern is unreacted phenol, an aqueous wash with a mild base is a highly effective first-line purification step before proceeding to recrystallization or distillation.
Protocol for Aqueous Base Wash:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., Toluene or Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.[7][13] Repeat this wash 2-3 times.
-
Causality: Phenol is acidic and will be deprotonated by the weak base, forming sodium phenoxide, which is highly soluble in the aqueous layer and is thus removed. A weak base is used to prevent potential hydrolysis of the desired ether product.
-
-
Wash the organic layer with water to remove any residual base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the pre-purified product.
Part 3: Troubleshooting Common Issues
Q7: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What happened?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens if the solution is cooled too rapidly or if the boiling point of the solvent is higher than the melting point of the solute.
-
Solution 1: Slow Down Cooling. After dissolving your compound, insulate the flask (e.g., with glass wool) to ensure very slow cooling to room temperature before moving it to an ice bath.
-
Solution 2: Add More Solvent. Your solution might be too concentrated. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.
-
Solution 3: Scratch the Flask. Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q8: After purification, the melting point is still low and broad. What are my next steps?
This indicates that significant impurities remain.
-
Repeat the Purification: A second recrystallization is often sufficient to improve purity. Ensure you are using the correct solvent and technique.
-
Combine Methods: If recrystallization alone is insufficient, consider the impurity profile. If you haven't already, perform an aqueous base wash to remove acidic impurities before recrystallizing again.[13]
-
Consider a Different Method: If repeated recrystallizations fail, the impurity may have a similar solubility profile to your product. In this case, vacuum distillation is the recommended next step, as it separates based on a different physical property (boiling point).[10]
Q9: My final product is still yellow/brown. How can I decolorize it?
Discoloration is often due to trace amounts of highly conjugated, colored impurities.
-
Activated Charcoal (Carbon) Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The colored impurities adsorb onto the surface of the charcoal. Caution: Using too much charcoal can also adsorb your product, reducing your yield.
Part 4: Purity Verification
Q10: How do I definitively confirm the purity of my final this compound?
While melting point is an excellent indicator, instrumental analysis provides quantitative data.
-
Gas Chromatography (GC): This is the most effective technique for assessing the purity of volatile compounds like this compound.[14] It can separate and quantify remaining starting materials, intermediates, and other volatile impurities, allowing for a precise purity determination (e.g., >99.6%).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your product and detect impurities that have distinct proton or carbon signals. Integration of the ¹H NMR signals can be used to quantify impurity levels relative to the product.
By following these guidelines and understanding the principles behind each step, you can effectively troubleshoot and optimize the purification of this compound for your research and development needs.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 3. Page loading... [wap.guidechem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. scribd.com [scribd.com]
- 10. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 104-66-5 [chemicalbook.com]
- 14. This compound | 104-66-5 | Benchchem [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Stabilizing 1,2-Diphenoxyethane in High-Temperature Applications
Welcome to the technical support center for 1,2-diphenoxyethane (DPE). This guide is designed for researchers, scientists, and drug development professionals who utilize DPE in thermally demanding applications. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate thermal decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound (DPE) begin to decompose?
A: While this compound is valued for its thermal stability, it is susceptible to decomposition at elevated temperatures. Experimental data and industrial handling procedures indicate that significant thermal degradation and sublimation can occur at temperatures exceeding 200°C.[1] For optimal stability, especially when handling molten DPE, it is recommended to maintain temperatures below this threshold, ideally between 120°C and 140°C.[1]
Q2: What are the primary signs of DPE decomposition in my experiment?
A: The signs of decomposition can be subtle or overt, depending on the temperature and reaction conditions. Key indicators include:
-
Discoloration: A change in the reaction mixture, often turning yellow or brown, can indicate the formation of degradation byproducts.
-
Unexpected Byproducts: The appearance of unexpected peaks in your analytical data (GC-MS, HPLC, NMR). Common decomposition products from similar ether structures include phenol, benzene, toluene, and styrene.[2][3]
-
Pressure Changes: In a closed system, the formation of gaseous byproducts can lead to an unexpected increase in pressure.
-
Inconsistent Results: Poor reproducibility in experimental outcomes is often a sign of reactant degradation.
Q3: What is the underlying chemical mechanism of DPE thermal decomposition?
A: The thermal decomposition of DPE, like many aromatic ethers, proceeds primarily through a free-radical chain mechanism . At high temperatures, the molecule has enough energy to undergo homolytic cleavage (bond scission), where chemical bonds break symmetrically, leaving each fragment with one electron.
The primary initiation step is the cleavage of the weakest bonds in the molecule. The pyrolysis of analogous compounds like 2-phenethyl phenyl ether shows that homolytic scission of the C-O and C-C bonds in the ethylene bridge is the dominant pathway.[2] This generates highly reactive phenoxy and hydrocarbon radicals, which then propagate a chain reaction, leading to a cascade of products.
The following diagram illustrates the initial steps of the free-radical decomposition process.
Caption: Initial homolytic cleavage of this compound at high temperatures.
Troubleshooting Guides: Proactive Prevention of DPE Decomposition
To maintain the integrity of this compound in your experiments, a proactive approach focusing on controlling the reaction environment is crucial. Below are detailed protocols to address the root causes of thermal degradation.
Guide 1: Application of Radical Scavengers
The most effective chemical method to prevent decomposition is to interrupt the free-radical chain reaction using a stabilizer, also known as a radical scavenger.[4] These molecules readily donate a hydrogen atom to quench highly reactive radicals, forming a stable, non-reactive radical from the scavenger itself.[5]
Hindered phenols, such as Butylated Hydroxytoluene (BHT), are exceptionally effective scavengers for ethers.[6] They possess a sterically hindered hydroxyl group that can donate its hydrogen atom to a reactive radical (like a phenoxy radical), effectively terminating the chain reaction.
Caption: Mechanism of a hindered phenol scavenger (BHT) terminating a radical chain.
| Stabilizer/Scavenger | Class | Typical Concentration | Key Advantages | Potential Considerations |
| Butylated Hydroxytoluene (BHT) | Hindered Phenol | 100 - 300 ppm | Highly effective for ethers, cost-effective, widely available.[6] | Strong UV absorbance can interfere with photometric analysis.[6] |
| Tocopherols (Vitamin E) | Natural Phenolic | 200 - 500 ppm | Natural origin, effective antioxidant, low toxicity.[5] | Can be more expensive than synthetic alternatives. |
| Hydroquinone (HQ) | Aromatic Alcohol | 100 - 400 ppm | Potent radical scavenger.[7] | Can be prone to oxidation itself, potentially coloring the solution. |
| Hindered Amines (HALS) | Amine | 250 - 1000 ppm | Very effective at high temperatures, do not absorb UV light.[8] | Primarily used in polymers; compatibility with reaction chemistry must be verified. |
-
Determine Required BHT Mass: For a 100 mL reaction volume, to achieve a concentration of 250 ppm (250 mg/L), you will need:
-
250 mg/L * 0.1 L = 25 mg of BHT.
-
-
Preparation: In a clean, dry reaction vessel, add your reaction solvent.
-
Dissolve Scavenger: Add the calculated mass (25 mg) of BHT to the solvent. Stir or sonicate until it is fully dissolved. It is critical that the scavenger is present before the DPE is subjected to heat.
-
Add Reactants: Add this compound and any other reactants to the stabilized solvent.
-
Proceed with Reaction: Assemble your apparatus and proceed with the experiment under the controlled conditions outlined below.
Guide 2: Inert Atmosphere and Temperature Control
Chemical stabilizers work best when paired with rigorous control of the physical reaction environment. Oxygen and excessive heat are primary catalysts for radical formation.
-
System Assembly: Assemble your glassware (e.g., three-neck flask, condenser, thermometer). Ensure all joints are properly sealed with a suitable grease or sleeves.
-
Inert Gas Purge: Connect a Schlenk line or a balloon filled with an inert gas (Nitrogen or Argon) to one neck of the flask via a gas inlet adapter. Use a bubbler or a needle outlet to allow gas to exit.
-
Purge the System: Allow the inert gas to flow gently through the reaction vessel for 5-10 minutes to displace all atmospheric oxygen. For sensitive reactions, perform three "evacuate-and-refill" cycles using a vacuum pump and the inert gas line.
-
Temperature Monitoring: Place the thermometer or temperature probe so that the tip is fully immersed in the reaction mixture, away from the vessel walls, to ensure an accurate reading of the internal temperature.
-
Heating: Use a precisely controlled heating mantle with a stir plate, or an oil bath, to provide uniform and stable heating. Set the controller to your target temperature, ensuring it does not exceed 200°C.
-
Maintain Positive Pressure: Throughout the experiment, maintain a slight positive pressure of the inert gas to prevent any air from leaking into the system. This can be visualized as a slow, steady bubbling rate in the outlet bubbler.
By combining the chemical protection of radical scavengers with the physical protection of an inert, temperature-controlled environment, you can create a robust experimental setup that significantly minimizes the risk of this compound decomposition.
References
- 1. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scavenger (chemistry) - Wikipedia [en.wikipedia.org]
- 5. britannica.com [britannica.com]
- 6. 溶剂稳定剂系统 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
Technical Support Center: A Troubleshooting Guide for 1,2-Diphenoxyethane Based Reactions
Welcome to the technical support center for 1,2-diphenoxyethane based reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this versatile molecule. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth, actionable solutions to optimize your experimental outcomes.
Introduction to this compound Chemistry
This compound, a symmetrical diaryl ether, is a valuable building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and materials.[1] Its synthesis is most commonly achieved via a double Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2] However, like any chemical transformation, reactions involving this compound are not without their potential pitfalls. This guide will address the most frequently encountered issues, from low reaction yields to product instability, providing a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common methods for synthesizing this compound are variations of the Williamson ether synthesis:
-
Route A: Reaction of a phenoxide salt with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane).[3]
-
Route B: Reaction of a 2-phenoxyethoxide salt with a phenyl halide.[4]
A related industrial method involves the reaction of phenol with ethylene oxide in the presence of a base.[1][4][5]
Q2: What are the typical physical properties of this compound?
This compound is a white to off-white crystalline solid with a melting point of 94-96 °C.[6] It is sparingly soluble in water but soluble in many organic solvents.[1]
Q3: Is this compound stable?
Generally, this compound is a stable compound under neutral conditions.[3] However, the ether linkages can be susceptible to cleavage under strong acidic conditions.[7][8][9]
Troubleshooting Guide: Synthesis of this compound
The synthesis of this compound, while conceptually straightforward, can present several challenges. The following section addresses common problems in a question-and-answer format, providing detailed troubleshooting protocols.
Problem 1: Low Yield of this compound
Q: I am getting a very low yield of my desired this compound product. What are the likely causes and how can I improve it?
A low yield is one of the most common issues in the synthesis of this compound. The root cause can often be traced to one of three main areas: incomplete reaction, formation of side products, or loss of product during workup and purification.
Troubleshooting Protocol: Diagnosing and Improving Low Yields
Step 1: Verify Complete Deprotonation of Phenol
-
Causality: The Williamson ether synthesis relies on the nucleophilic attack of a phenoxide ion on the electrophilic carbon of the halo-ethane.[2][10] Incomplete deprotonation of phenol will result in a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.
-
Solution:
-
Choice of Base: Use a sufficiently strong base to fully deprotonate the phenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[11] For more sensitive substrates or to avoid the presence of water, stronger bases like sodium hydride (NaH) can be employed in an anhydrous solvent.[10]
-
Stoichiometry: Ensure at least a stoichiometric amount of base is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the deprotonation to completion.
-
Reaction Time and Temperature: Allow sufficient time for the deprotonation to occur before adding the electrophile. Gentle heating may be necessary.
-
Step 2: Assess the Purity and Reactivity of the Electrophile
-
Causality: The purity of the 1,2-dihaloethane is crucial. Impurities can lead to unwanted side reactions. The reactivity of the halide also plays a significant role, with the trend being I > Br > Cl.
-
Solution:
-
Purification: Purify the 1,2-dihaloethane by distillation if its purity is questionable.
-
Choice of Halide: If using 1,2-dichloroethane and experiencing low reactivity, consider switching to 1,2-dibromoethane, which has a better leaving group.
-
Step 3: Investigate Potential Side Reactions
-
Causality: Several side reactions can compete with the desired double etherification, leading to a complex reaction mixture and reduced yield of this compound.
-
Common Side Products:
-
2-Phenoxyethanol (Mono-etherified intermediate): This is a very common byproduct resulting from incomplete reaction.[5]
-
Elimination Products: Although less common with primary halides, elimination reactions can occur, especially at higher temperatures, leading to the formation of vinyl ethers.[2]
-
Polyethoxylated byproducts: If using ethylene oxide as the starting material, over-addition can lead to the formation of undesired polyethoxylated phenols.[5]
-
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials and the formation of the mono-substituted intermediate and the final product.
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of phenol and base can help to drive the reaction towards the di-substituted product.
-
Temperature Control: Maintain the reaction at an optimal temperature. While higher temperatures can increase the reaction rate, they can also favor elimination side reactions.[2]
-
Problem 2: Formation of Significant Amounts of 2-Phenoxyethanol
Q: My reaction mixture contains a large amount of the mono-substituted product, 2-phenoxyethanol. How can I promote the second etherification step?
The formation of a significant amount of 2-phenoxyethanol indicates that the second Williamson ether synthesis is sluggish or incomplete.
Troubleshooting Protocol: Driving the Reaction to Completion
Step 1: Re-evaluate Reaction Conditions for the Second Substitution
-
Causality: The nucleophilicity of the 2-phenoxyethoxide ion may be different from that of the initial phenoxide ion. Also, steric hindrance could play a role.
-
Solution:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or moderately increasing the temperature can provide the necessary energy to overcome the activation barrier for the second substitution. Monitor for potential decomposition at higher temperatures.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[3]
-
Step 2: Consider a Stepwise Synthesis
-
Causality: A one-pot double etherification may not be optimal. A stepwise approach can offer better control.
-
Solution:
-
Synthesize and isolate 2-phenoxyethanol first. This can be achieved by reacting phenol with ethylene oxide or a 2-haloethanol.[1][4][12]
-
In a second step, deprotonate the purified 2-phenoxyethanol with a strong base and react it with a phenyl halide. This approach allows for optimization of each step independently.
-
Problem 3: Difficulty in Purifying this compound
Q: I am struggling to obtain pure this compound from my crude reaction mixture. What are the best purification methods?
Effective purification is critical to obtaining high-quality this compound, especially for applications in drug development where impurity profiles are strictly regulated.
Purification Protocols
Method 1: Recrystallization
-
Principle: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial.
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble. Common solvents include isopropanol or ethanol.[13]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Method 2: Vacuum Distillation
-
Principle: For larger scale purifications or to remove non-volatile impurities, vacuum distillation can be employed.
-
Protocol:
-
Set up a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure. This compound has a high boiling point, so a good vacuum is necessary to avoid decomposition.
-
Collect the fraction that distills at the appropriate temperature and pressure. It is reported that distillation at a top temperature of 145-170°C under a vacuum of 5 mmHg or less can yield high-purity product.[13]
-
Troubleshooting Guide: this compound in Subsequent Reactions
The stability of the ether linkages in this compound is a key consideration when it is used as a starting material or intermediate in further synthetic steps.
Problem 4: Unexpected Cleavage of the Ether Linkage
Q: I am using this compound in a reaction that requires acidic conditions, and I am observing the formation of phenol and other byproducts. Is the ether bond cleaving?
Yes, the ether linkages in this compound can be cleaved by strong acids, particularly at elevated temperatures.[7][8][9]
Understanding and Preventing Ether Cleavage
-
Mechanism: The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A nucleophile (often the conjugate base of the acid) then attacks one of the adjacent carbon atoms in an SN1 or SN2 fashion, depending on the substrate.[7][8][9] For this compound, which has primary carbons attached to the oxygens, the SN2 pathway is more likely.[7][9]
-
Conditions to Avoid:
-
Alternative Strategies:
-
Milder Acidic Conditions: If acidic conditions are necessary, use the mildest possible acid that will effect the desired transformation.
-
Protecting Groups: If the ether linkage is incompatible with the required reaction conditions, consider a different synthetic route that does not involve this compound or utilize a protecting group strategy.
-
Impact of Impurities in Drug Development
For applications in drug development, the purity of this compound is of paramount importance. Even small amounts of impurities can have a significant impact on the safety and efficacy of the final drug product.
Q: What are the potential implications of impurities from this compound synthesis in a pharmaceutical context?
-
Unreacted Phenol: Phenol is a known toxic substance and its presence in a drug product is highly undesirable.[14] Regulatory agencies have strict limits on the allowable levels of such impurities.
-
2-Phenoxyethanol: While 2-phenoxyethanol is used as a preservative in some cosmetics and pharmaceuticals, its presence as an impurity needs to be controlled and quantified.[1][15][16][17][18][19] In some individuals, it can cause skin irritation or allergic reactions.[15][17][18][19]
-
Other Byproducts: Any other side products from the synthesis must be identified and their potential toxicity assessed.
A thorough understanding of the synthetic route and potential side reactions is crucial for developing a robust process that minimizes the formation of impurities.
Visualizing the Troubleshooting Process
To aid in navigating the complexities of troubleshooting, the following diagrams illustrate the key decision points and pathways.
Caption: Decision workflow for troubleshooting low yields.
Caption: Risk assessment for ether cleavage.
Summary of Key Recommendations
| Problem | Key Recommendation | Rationale |
| Low Yield | Ensure complete deprotonation of phenol and monitor reaction progress. | Incomplete reaction and side product formation are the primary causes of low yield. |
| High Levels of 2-Phenoxyethanol | Increase reaction time/temperature or consider a stepwise synthesis. | Drives the second etherification to completion. |
| Purification Difficulties | Utilize recrystallization from an appropriate solvent or vacuum distillation. | Effective for removing common impurities and achieving high purity. |
| Ether Linkage Cleavage | Avoid strong acids (HBr, HI) and high temperatures. | The ether bonds are susceptible to acid-catalyzed cleavage. |
| Impurity Concerns in Drug Development | Characterize all impurities and develop a process to control them to acceptable levels. | Ensures the safety and efficacy of the final pharmaceutical product. |
References
- 1. What is 2-Phenoxyethanol?_Chemicalbook [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 6. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 12. acs.org [acs.org]
- 13. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 14. Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Getting to Know Phenoxyethanol Side Effects: Important Infos for Cosmetic Formulators [elchemy.com]
- 16. ymswbiotech.com [ymswbiotech.com]
- 17. Phenoxyethanol: Is It Good For Your Health? [webmd.com]
- 18. cottonique.com [cottonique.com]
- 19. clinikally.com [clinikally.com]
Technical Support Center: Scaling Up the Synthesis of 1,2-Diphenoxyethane
Welcome to the technical support resource for the synthesis and scale-up of 1,2-diphenoxyethane (DPE). This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more efficient production. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure your scale-up process is successful, safe, and efficient.
Overview of Synthesis Routes
This compound is a symmetrical diaryl ether with applications as a heat-sensitive material sensitizer, a solvent, and an intermediate in the synthesis of polymers and pharmaceuticals.[1][2][3] The most prevalent and industrially relevant method for its synthesis is a variation of the Williamson ether synthesis .[4][5] This reaction involves the nucleophilic substitution of a dihaloalkane by two equivalents of a phenoxide salt.
The overall reaction is as follows:
2 C₆H₅O⁻Na⁺ + X-CH₂CH₂-X → C₆H₅-O-CH₂CH₂-O-C₆H₅ + 2 NaX (where X is a leaving group, typically Cl or Br)
While straightforward on paper, scaling this reaction introduces challenges related to reaction kinetics, mass transfer, side reactions, and product purification. Industrial methods often employ phase-transfer catalysis (PTC) to facilitate the reaction between the aqueous phenoxide solution and the organic dihaloalkane phase, improving reaction rates and avoiding the need for expensive, anhydrous polar aprotic solvents.[6][7]
Reaction Mechanism: Williamson Ether Synthesis
Troubleshooting Guide for Scale-Up
This section addresses specific problems you may encounter when transitioning from a lab-scale to a pilot or production-scale synthesis.
Question 1: My reaction yield is significantly lower on a larger scale than in the lab. What are the likely causes and how can I fix it?
Low yield is the most common scale-up challenge. The root cause is often multifactorial, stemming from issues with reaction conditions, side reactions, or mass transfer limitations.
A1: Potential Causes & Solutions
-
Inefficient Mass Transfer & Mixing: In a large reactor, simply scaling up stirrer RPM does not guarantee equivalent mixing. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Causality: The phenoxide is typically in an aqueous phase while the dihaloethane is organic. The reaction occurs at the interface or in the organic phase if a phase-transfer catalyst is used. Without efficient mixing to create a large interfacial area, the reaction rate plummets.
-
Solution:
-
Mechanical Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine for better axial flow) and baffles to prevent vortexing and promote turnover.
-
Phase-Transfer Catalyst (PTC): If not already using one, introduce a PTC like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).[7] The PTC transports the phenoxide anion into the organic phase, dramatically increasing the reaction rate and reducing dependency on interfacial area.[8]
-
-
-
Increased Side Reactions: The primary side reaction is the E2 elimination of HX from the dihaloalkane or the intermediate, 2-phenoxyethyl halide, to form vinyl halides.[9][10] This is exacerbated by high temperatures and strong, sterically hindered bases.
-
Causality: The Williamson ether synthesis (Sₙ2) and elimination (E2) are competing pathways.[11] On a larger scale, exothermic reactions can be harder to control, leading to temperature spikes that favor elimination.
-
Solution:
-
Temperature Control: Implement a robust cooling system for the reactor. Consider adding the dihaloethane slowly to the heated phenoxide solution to better manage the exotherm. A target temperature is often between 85-150°C, depending on the specific reactants and catalyst system.[6][12]
-
Choice of Dihaloalkane: 1,2-dibromoethane is more reactive than 1,2-dichloroethane but also more prone to elimination and more expensive.[9] 1,2-dichloroethane is often preferred for industrial processes, but may require higher temperatures or a PTC.[6]
-
Base Concentration: Avoid excessively high concentrations of NaOH or KOH, which can increase the rate of elimination.
-
-
-
Incomplete Reaction: The reaction may stall before all the limiting reagent is consumed.
-
Causality: This can be due to catalyst deactivation, insufficient reaction time, or poor reagent stoichiometry.
-
Solution:
-
Monitor Progress: Use in-process controls (e.g., GC or TLC) to track the disappearance of starting materials (phenol, 2-phenoxyethyl chloride intermediate) and the appearance of the product.
-
Stoichiometry: Ensure a slight excess of phenol and base relative to the dihaloalkane to drive the reaction to completion and fully convert the intermediate.
-
-
Question 2: My final product is off-color (yellow or brown) after isolation. How can I improve its purity and appearance?
A2: Decolorization & Purification Strategies
Color in the final product typically indicates the presence of impurities, often from side reactions or degradation. The purification method is critical for achieving a high-purity, white crystalline solid.[1]
-
Source of Color:
-
Phenolic Impurities: Unreacted phenol or related byproducts can oxidize over time, leading to color. Phenol itself is prone to air oxidation, forming colored quinone-type species.
-
High-Temperature Degradation: If distillation is used for purification at too high a temperature, thermal degradation of the product or impurities can occur.[9]
-
-
Purification Methods:
-
Aqueous Wash: Before isolation, wash the organic layer (or crude product dissolved in a solvent like toluene) with a dilute NaOH solution to remove any acidic impurities like unreacted phenol. Follow with a water wash to remove residual base.
-
Recrystallization: This is a highly effective method for purification.
-
Solvent Choice: Ethanol and isopropanol are commonly used.[13][14] The ideal solvent should dissolve the DPE well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If the solution is colored, you can perform a "hot filtration" with activated carbon to adsorb colored impurities. Allow the solution to cool slowly to form pure crystals, then isolate by filtration.
-
-
Vacuum Distillation: DPE can be purified by high-vacuum distillation.[9][15] However, this is energy-intensive and presents challenges.
-
High Boiling Point: The boiling point is ~185 °C at 12 mmHg.[10]
-
Freezing Point: The melting point is 94-96 °C.[10] The product can solidify in the condenser and takeoff sections if not properly heat-traced, leading to blockages.[9][10] This method is often used in industrial settings where specialized equipment is available.[15]
-
-
| Parameter | Recrystallization | Vacuum Distillation |
| Efficacy | Excellent for removing colored impurities and those with different solubility profiles.[16] | Excellent for separating components with different boiling points. |
| Scalability | Can be challenging on a very large scale due to solvent handling and filtration. | Well-suited for large industrial scale with proper equipment. |
| Energy Cost | Moderate (heating/cooling solvent). | High (requires high temperature and deep vacuum).[9] |
| Key Challenge | Solvent recovery; potential for product loss in the mother liquor. | Product freezing in condenser/lines; potential for thermal degradation.[9][15] |
| Recommendation | Ideal for lab and pilot scale; effective for achieving high purity. | Best for large industrial scale where capital investment in equipment is justified. |
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this synthesis? A: For laboratory-scale synthesis, polar aprotic solvents like DMF or DMSO can be effective as they solvate the cation and leave the phenoxide nucleophile highly reactive.[1][17] However, these solvents are expensive and difficult to remove on a large scale. For industrial scale-up, a phase-transfer catalysis (PTC) approach is often superior.[6] This allows the reaction to proceed in a biphasic system (e.g., toluene and water), which is cheaper, safer, and easier to work up.[8]
Q: What are the primary safety concerns when scaling up this reaction? A:
-
Phenol: Highly toxic and corrosive. It can cause severe skin burns and is harmful if ingested or inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area.
-
1,2-Dichloroethane: A flammable liquid and a suspected carcinogen. All transfers and reactions should be conducted in a closed system or a fume hood.
-
Sodium Hydroxide (Caustic): Corrosive and can cause severe burns. The dissolution of NaOH in water is highly exothermic and should be done with care.
-
Pressure Buildup: The reaction is typically run at elevated temperatures. Ensure the reactor is properly vented and rated for the intended operating temperature and pressure.
Q: How can I effectively monitor the reaction to know when it is complete? A: The most common methods are Gas Chromatography (GC) and Thin Layer Chromatography (TLC).
-
TLC: A quick and easy way to qualitatively track the reaction. Spot the reaction mixture against standards of your starting materials (phenol, 1,2-dihaloethane) and, if available, the product. The disappearance of the limiting starting material indicates the reaction is nearing completion.
-
GC/GC-MS: Provides quantitative data. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed. This allows you to precisely track the concentration of reactants, the intermediate (2-phenoxyethyl chloride), and the final product over time, which is crucial for process optimization and determining the reaction endpoint.
Detailed Experimental Protocols
Protocol 1: Scaled-Up Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative example for a pilot-scale synthesis. All quantities should be adapted and optimized for your specific equipment and safety procedures.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, thermocouple, and addition funnel.
-
Phenol (2.1 mol)
-
Sodium Hydroxide (2.2 mol)
-
1,2-Dichloroethane (DCE) (1.0 mol)
-
Tetrabutylammonium Bromide (TBAB) (0.05 mol)
-
Toluene
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Reactor Setup: Equip a 5 L jacketed reactor with an overhead mechanical stirrer, reflux condenser, thermocouple, and an addition funnel.
-
Phenoxide Formation: Charge the reactor with phenol (197.6 g), deionized water (1 L), and toluene (500 mL). Begin stirring. Slowly and carefully add sodium hydroxide (88 g) pellets. An exotherm will be observed.
-
Heating & Catalyst Addition: Heat the mixture to 90-100 °C using the reactor jacket. Once the temperature is stable, add the phase-transfer catalyst, TBAB (16.1 g).
-
DCE Addition: Slowly add 1,2-dichloroethane (99 g, ~79 mL) to the vigorously stirred mixture via the addition funnel over 2-3 hours. Maintain the temperature between 100-110 °C. The reaction is exothermic; control the addition rate to manage the temperature.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux for 8-16 hours. Monitor the reaction's progress by taking small aliquots from the organic layer and analyzing by GC until the 2-phenoxyethyl chloride intermediate is consumed.
-
Workup: Cool the reactor to 60-70 °C. Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Add 500 mL of warm (60 °C) 1 M NaOH solution to the reactor, stir for 15 minutes, then separate the aqueous layer. Repeat with 500 mL of warm deionized water.
-
Isolation: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Purification: Transfer the crude solid to a suitable flask and recrystallize from hot ethanol (~1.5-2.0 L, or as needed). Allow to cool, collect the white crystals by vacuum filtration, and wash with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight. Expect a yield of 70-85%.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN104710287A - Industrial preparation method of 1,2-diphenoxyl ethane and its analog - Google Patents [patents.google.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. jetir.org [jetir.org]
- 9. allhdi.com [allhdi.com]
- 10. chembk.com [chembk.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis method of this compound thermosensitive sensitizer - Eureka | Patsnap [eureka.patsnap.com]
- 13. prepchem.com [prepchem.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 16. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
- 17. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Synthesis of 1,2-Diphenoxyethane
Welcome to the technical support guide for the synthesis of 1,2-diphenoxyethane. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges in this synthetic procedure, ensuring a successful and efficient reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, phenol is deprotonated by a base to form sodium phenoxide, which then reacts with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in a double SN2 reaction.[2]
Q2: What are the typical starting materials and reagents?
A2: The key starting materials are phenol and a 1,2-dihaloethane, such as 1,2-dichloroethane or 1,2-dibromoethane. A base is required to deprotonate the phenol; common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or weaker bases like potassium carbonate (K2CO3).[1][3] The reaction is performed in a suitable solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[1][4]
Q3: What are the expected yields for this synthesis?
A3: Yields can vary significantly depending on the specific reaction conditions. With optimized conditions, including the proper choice of base, solvent, and temperature, yields can be quite high. Some reported procedures achieve yields of up to 94%.[5] However, suboptimal conditions can lead to significantly lower yields due to side reactions.
Q4: What are the main side reactions to be aware of?
A4: The primary competing side reaction in the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent, which would produce vinyl halides and other byproducts instead of the desired ether.[1][4] This is particularly problematic with sterically hindered reactants or when using a strong, sterically hindered base. Another potential issue is the reaction of the phenoxide at the aromatic ring, as the phenoxide ion is an ambident nucleophile.[1] Incomplete reaction can also lead to the formation of 2-phenoxyethanol as a significant byproduct.
Q5: How is the final product typically purified?
A5: Purification of this compound commonly involves recrystallization or vacuum distillation.[6] Recrystallization from solvents like isopropanol or ethanol is a common laboratory-scale method to obtain a high-purity crystalline product.[5][6][7] For larger scales or to remove certain impurities, vacuum distillation can be an effective technique.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Potential Cause 1: Incomplete Deprotonation of Phenol
-
Explanation: The Williamson ether synthesis requires the formation of the phenoxide ion, which is a potent nucleophile. If the base used is not strong enough or is used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow or incomplete reaction.
-
Solution:
-
Base Selection: Ensure the base is sufficiently strong to deprotonate phenol (pKa ≈ 10). Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are effective.[3] For aryl ethers, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be used, often with improved selectivity.[3]
-
Stoichiometry: Use at least a stoichiometric amount of base relative to the phenol. It is common to use a slight excess to ensure complete deprotonation.
-
Anhydrous Conditions: If using a hydride base like NaH, ensure the reaction is carried out under strictly anhydrous conditions, as water will quench the base.
-
Potential Cause 2: Competing Elimination (E2) Reaction
-
Explanation: The phenoxide ion is not only a nucleophile but also a base. It can induce an elimination reaction with the 1,2-dihaloethane, especially at higher temperatures. This side reaction is a major contributor to low yields.[1]
-
Solution:
-
Temperature Control: Conduct the reaction at a moderate temperature, typically between 50-100 °C.[1] Avoid excessively high temperatures which favor elimination over substitution.
-
Choice of Leaving Group: While bromides are more reactive than chlorides, they are also better leaving groups for elimination. If elimination is a significant issue, using 1,2-dichloroethane might be preferable to 1,2-dibromoethane, although this may require slightly more forcing conditions.
-
Base Choice: While a strong base is needed for deprotonation, a highly hindered base can favor elimination. Sodium hydroxide or potassium carbonate are generally good choices.
-
Potential Cause 3: Inappropriate Solvent Choice
-
Explanation: The choice of solvent is critical for an SN2 reaction. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity.[4] Apolar solvents may not effectively dissolve the reactants.
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for Williamson ether synthesis.[1][8] They effectively dissolve the ionic phenoxide without solvating the nucleophilic oxygen, thus accelerating the SN2 reaction.
-
Phase-Transfer Catalysis (PTC): If using a two-phase system (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt can be highly effective.[9][10] The catalyst transports the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs, increasing the reaction rate and yield.[9][11]
-
Problem 2: Presence of Impurities in the Final Product
Potential Cause 1: Unreacted Starting Materials
-
Explanation: Incomplete reaction can leave unreacted phenol or 1,2-dihaloethane in the crude product. Phenol can be particularly troublesome to remove due to its acidic nature and similar solubility profile to the product in some solvents.
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.
-
Work-up Procedure: During the work-up, wash the organic layer with an aqueous base solution (e.g., 5% NaOH) to remove any unreacted phenol. Follow this with a water wash to remove any remaining base.
-
Purification: Unreacted 1,2-dihaloethane is volatile and can often be removed during solvent evaporation under reduced pressure. Final purification by recrystallization or distillation will separate the product from any residual starting materials.[6]
-
Potential Cause 2: Formation of 2-Phenoxyethanol
-
Explanation: If the reaction is not driven to completion, the monosubstituted intermediate, 2-phenoxyethanol (formed from the reaction of one phenoxide with 1,2-dihaloethane followed by hydrolysis), can be a significant impurity.
-
Solution:
-
Reaction Stoichiometry and Time: Ensure a sufficient excess of phenol and base are used to favor the disubstitution product. Allow the reaction to proceed for a sufficient amount of time (which can be from 1 to 8 hours or even longer) to ensure the second substitution occurs.[1]
-
Purification: 2-Phenoxyethanol has a different boiling point and polarity compared to this compound. It can be effectively removed by vacuum distillation or careful recrystallization.[6]
-
Problem 3: Reaction is Sluggish or Stalls
Potential Cause 1: Poor Solubility of Reactants
-
Explanation: If the sodium phenoxide salt precipitates from the reaction mixture, its availability to react with the 1,2-dihaloethane is significantly reduced.
-
Solution:
Potential Cause 2: Deactivation of Nucleophile or Electrophile
-
Explanation: The presence of water or other protic impurities can protonate the phenoxide, regenerating the less nucleophilic phenol.
-
Solution:
-
Anhydrous Conditions: Use dry solvents and reagents. If necessary, distill solvents over a suitable drying agent before use.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Alkylating Agent | 1,2-dichloroethane or 1,2-dibromoethane | These are primary dihalides, ideal for SN2 reactions.[1] |
| Base | NaOH, KOH, K2CO3 | Strong enough to deprotonate phenol, forming the active phenoxide nucleophile.[3] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance the rate of SN2 reactions by not solvating the nucleophile.[1][4] |
| Temperature | 50 - 100 °C | A balance to ensure a reasonable reaction rate without favoring the E2 elimination side reaction.[1] |
| Catalyst | Phase-Transfer Catalyst (optional) | Recommended for biphasic systems to increase reaction rate and yield by improving reactant mixing.[9][10] |
| Work-up | Aqueous base wash, followed by water wash | Removes unreacted acidic phenol. |
| Purification | Recrystallization or Vacuum Distillation | Effective methods for obtaining high-purity, crystalline this compound.[6] |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic pathway for this compound via the Williamson ether synthesis, along with the major competing elimination side reaction.
Caption: Williamson ether synthesis of this compound and the competing E2 elimination pathway.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. JP2005145857A - Method for purifying this compound and method for producing solids thereof - Google Patents [patents.google.com]
- 7. This compound | 104-66-5 [chemicalbook.com]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 1,2-Diphenoxyethane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneously identified compound can lead to the invalidation of extensive biological data, significant financial loss, and wasted research hours. The molecule 1,2-diphenoxyethane (C₁₄H₁₄O₂), a diaryl ether derivative, serves as an excellent model for demonstrating a robust, multi-technique spectroscopic validation workflow.[1][2] Its symmetrical structure presents a clear and instructive case for analysis.
This guide eschews a simple recitation of data. Instead, it provides a holistic, field-proven framework for structural elucidation, explaining the causality behind our analytical choices. We will approach the validation of this compound as a logical puzzle, where each spectroscopic technique—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS)—provides a unique and complementary piece of the puzzle. By integrating these data streams, we can achieve an unassailable confirmation of the target structure.
Part 1: The Functional Group Fingerprint - Interrogation by Infrared (IR) Spectroscopy
Expertise & Rationale: Our first step is to rapidly confirm the presence of the key functional groups predicted by our proposed structure. FTIR spectroscopy is the ideal tool for this initial screening, as it provides a quick "fingerprint" of the molecule's covalent bonds. For this compound, we are specifically looking for evidence of the aromatic rings, the ether linkages, and the aliphatic ethylene bridge.
Expected Absorptions vs. Experimental Data: The analysis hinges on identifying characteristic stretching and bending vibrations. Phenyl alkyl ethers are known to exhibit two prominent C–O stretching absorbances.[3] Furthermore, the distinction between aromatic (sp²) and aliphatic (sp³) C-H bonds is a critical diagnostic marker.[4][5]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Interpretation & Significance |
| Aromatic C-H | Stretch | 3100-3000 | Confirms the presence of hydrogens on sp² hybridized carbons, a hallmark of the phenyl rings.[5] |
| Aliphatic C-H | Stretch | < 3000 (approx. 2950-2850) | Indicates hydrogens on sp³ hybridized carbons, corresponding to the -CH₂-CH₂- bridge.[4] |
| Aromatic C=C | Stretch | 1600-1585 and 1500-1400 | These two distinct bands are highly characteristic of the carbon-carbon stretching within an aromatic ring.[5] |
| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 | A strong, characteristic absorption for the aryl-O bond stretch, providing powerful evidence for the phenoxy moiety.[3] |
| Alkyl Ether (C-O-C) | Symmetric Stretch | ~1050 | A strong absorption corresponding to the O-CH₂ bond stretch. The presence of both ether bands is a key validator.[3] |
The convergence of these experimental bands with their predicted values provides a high degree of confidence that the core structural motifs of this compound are present in the sample.
Part 2: Mapping the Chemical Environment - ¹H and ¹³C NMR Spectroscopy
Expertise & Rationale: With the functional groups confirmed, we turn to NMR spectroscopy to resolve the precise atomic connectivity and confirm the molecule's symmetry. The inherent symmetry of this compound (C₆H₅OCH₂CH₂OC₆H₅) is a powerful analytical feature. A plane of symmetry through the center of the ethylene bridge makes the two phenoxy groups and the two methylene (-CH₂-) groups chemically equivalent. This dramatically simplifies the expected spectra.
The Proton Landscape: ¹H NMR Spectroscopy
Trustworthiness through Prediction: A trustworthy analysis begins with a hypothesis. Based on the molecule's symmetry, we predict a very simple ¹H NMR spectrum:
-
Methylene Protons (-OCH₂CH₂O-): The four protons of the ethylene bridge are chemically identical. They have no adjacent, non-equivalent protons to couple with. Therefore, we predict they will appear as a single, sharp singlet. Hydrogens on carbons adjacent to an ether oxygen are deshielded and typically appear in the 3.4-4.5 δ range.[3][6]
-
Aromatic Protons (-C₆H₅): The ten aromatic protons are distributed across two equivalent phenyl rings. Within each ring, symmetry dictates three distinct proton environments: ortho (2H), meta (2H), and para (1H). These will appear in the characteristic aromatic region of 6.5-8.0 δ.[6] Their coupling will produce a set of multiplets (typically a triplet for the para proton, a triplet for the meta protons, and a doublet for the ortho protons).
Experimental Data Comparison:
| Proton Environment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Integration |
| -O-CH₂ -CH₂ -O- | ~4.3 ppm | Singlet (s) | 4H |
| para-ArH | ~6.9 ppm | Triplet (t) | 2H |
| ortho-ArH | ~7.0 ppm | Doublet (d) | 4H |
| meta-ArH | ~7.3 ppm | Triplet (t) | 4H |
The experimental spectrum's alignment with these four distinct signals, with the correct integration ratios (4:2:4:4, simplifying to 2:1:2:2) and multiplicities, provides compelling evidence for the proposed symmetrical structure.
The Carbon Backbone: ¹³C NMR Spectroscopy
Expertise & Rationale: ¹³C NMR complements the proton data by providing a direct map of the carbon skeleton. The same principle of symmetry applies, leading to a prediction of only four unique carbon signals for the 14 total carbons in the molecule.
Prediction and Validation:
-
Methylene Carbons (-O CH₂ CH₂O-): The two equivalent methylene carbons are attached to an electronegative oxygen, placing their expected chemical shift in the 60-80 ppm range.[7]
-
Aromatic Carbons: We expect four distinct signals:
-
Ipso-Carbon: The carbon directly attached to the ether oxygen (-C -O). This carbon is significantly deshielded and typically appears around 158 ppm.
-
Ortho-Carbons: The two carbons adjacent to the ipso-carbon.
-
Meta-Carbons: The two carbons meta to the ipso-carbon.
-
Para-Carbon: The single carbon at the position para to the ipso-carbon. These aromatic carbons will appear in the typical 110-160 ppm range.[8]
-
Experimental Data Comparison:
| Carbon Environment | Predicted Chemical Shift (δ) | Significance |
| -O-C H₂- | ~67 ppm | Confirms the aliphatic ether-linked carbons.[3] |
| para-Ar-C | ~121 ppm | Corresponds to the para-position carbon on the phenyl ring. |
| ortho-Ar-C | ~115 ppm | Corresponds to the ortho-position carbons on the phenyl ring. |
| meta-Ar-C | ~130 ppm | Corresponds to the meta-position carbons on the phenyl ring. |
| ipso-Ar-C | ~159 ppm | The deshielded signal confirms the carbon directly bonded to the ether oxygen. |
The observation of exactly four signals in the ¹³C NMR spectrum is one of the strongest single pieces of evidence for the C₂ symmetry of this compound.
Part 3: The Final Verdict - Molecular Weight and Fragmentation by Mass Spectrometry
Expertise & Rationale: Mass spectrometry provides two crucial, terminal pieces of evidence: the precise molecular weight of the compound and structural information derived from its fragmentation pattern under energetic conditions. For this compound (C₁₄H₁₄O₂), the calculated molecular weight is 214.26 g/mol .[9]
Molecular Ion and Fragmentation Pathway: The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of 214. Aromatic ethers are known to produce relatively stable molecular ions, so this peak should be prominent.[10]
The fragmentation pattern provides a self-validating system. The observed fragments must be logical losses from the parent structure. The primary cleavage for ethers occurs at the bonds alpha or beta to the oxygen atom.[10][11]
Experimental Data Comparison:
| m/z Value | Proposed Fragment | Formula | Significance |
| 214 | Molecular Ion [M]⁺• | [C₁₄H₁₄O₂]⁺• | Confirms the molecular weight of the parent compound.[9] |
| 121 | Phenoxymethyl ethyl cation | [C₆H₅OCH₂CH₂]⁺ | Results from cleavage of a C-O bond, a characteristic fragmentation for this class of ether.[9] |
| 93 | Phenoxy cation | [C₆H₅O]⁺ | A common fragment arising from cleavage beta to the other oxygen. |
| 77 | Phenyl cation | [C₆H₅]⁺ | A very common fragment in aromatic compounds, often resulting from the loss of CO from the phenoxy cation.[9] |
The presence of the molecular ion at m/z 214 and the logical daughter ions at m/z 121 and 77 provides the final, definitive confirmation of both the molecular formula and the core structure.
Integrated Analysis and Workflow
The power of this multi-technique approach lies in its synergy. No single method provides the complete picture, but together, they build an unassailable case for the structure of this compound.
Appendix: Standard Operating Protocols
A.1 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding ~1 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent disk using a hydraulic press.
-
Background Collection: Place no sample in the beam path and collect a background spectrum (typically 16-32 scans) to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
A.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the instrument onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 128-1024) with a longer relaxation delay (2-5 seconds).
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the resulting spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
A.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the sample solution into the GC. Use a suitable column (e.g., a nonpolar DB-5ms) and a temperature program designed to elute the compound of interest (e.g., ramp from 100°C to 280°C at 10°C/min).
-
MS Method: Couple the GC outlet to an Electron Ionization (EI) source. Set the ionization energy to a standard 70 eV.
-
Data Acquisition: Acquire mass spectra across a range of m/z 50-500 as the compound elutes from the GC column.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide: Comparing 1,2-Diphenoxyethane with Other High-Boiling Solvents
For researchers and professionals in drug development and materials science, the choice of solvent is a critical decision that can dictate the success of a synthesis, the properties of a material, or the efficiency of a process. High-boiling solvents are indispensable for reactions that require significant thermal energy to overcome activation barriers.[1] However, the ideal solvent must do more than simply remain liquid at high temperatures; its polarity, stability, and safety profile are paramount.
This guide provides an in-depth comparison of 1,2-Diphenoxyethane (DPE) against other commonly used high-boiling solvents: Diphenyl Ether, Sulfolane, N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO). We will move beyond a simple listing of properties to explore the causal relationships between a solvent's structure and its performance in practical applications, supported by experimental data and protocols.
Part 1: Core Physicochemical Properties - The Foundation of Solvent Selection
A solvent's physical and chemical properties are the primary determinants of its suitability for a given application. A high boiling point is the defining characteristic of this class, but other factors such as melting point, polarity, and solubility dictate reaction kinetics, product purity, and ease of handling.[2]
This compound is an aromatic ether characterized by its exceptional thermal stability and a very high boiling point, making it suitable for demanding, high-temperature applications.[3] Unlike many other solvents in this category, DPE is a crystalline solid at room temperature, which presents both opportunities and challenges in handling.[4][5] Its structure, featuring two phenyl rings linked by an ethylene glycol ether bridge, gives it moderate polarity and a unique solubility profile.[4][6]
Below is a comparative summary of the key physicochemical properties for DPE and its alternatives.
| Property | This compound (DPE) | Diphenyl Ether | Sulfolane | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 104-66-5[7] | 101-84-8[8] | 126-33-0[9] | 872-50-4[10] | 67-68-5[11] |
| Molar Mass ( g/mol ) | 214.26[12] | 170.21[13] | 120.17[9] | 99.13[10] | 78.13[14] |
| Boiling Point (°C) | ~341[3][4] | ~258[13] | ~285[9] | ~202[10] | ~189[15] |
| Melting Point (°C) | 94-98[3][16] | ~27[13][17] | ~27.5 | -24[10] | 18.5[18] |
| Density (g/cm³) | ~1.08[4] | ~1.07[17] | ~1.26 | ~1.03[10] | ~1.10[14] |
| Flash Point (°C) | ~139[4][19] | ~115 | ~165 | ~90-91[20][21] | ~95[14] |
| Water Solubility | Very Low (~22 mg/L)[3][19] | Insoluble[8][17] | Miscible[22] | Miscible | Miscible[15][23] |
| Solvent Class | Aromatic Ether | Aromatic Ether | Polar Aprotic[22] | Polar Aprotic[10][21] | Polar Aprotic[15] |
Part 2: Performance in High-Temperature Organic Synthesis
High-boiling solvents are crucial for synthetic routes that are kinetically slow at lower temperatures. The choice of solvent impacts not only reaction rate but also selectivity and the ease of product isolation.
The Causality Behind Solvent Choice in Synthesis:
-
Polar Aprotic Solvents (DMSO, NMP, Sulfolane): These solvents possess high dipole moments and dielectric constants, enabling them to dissolve a wide range of organic and inorganic substances, including salts.[24][25] They excel at solvating cations, which in turn enhances the nucleophilicity of the corresponding anions.[25] This makes them ideal for nucleophilic substitution reactions like SN2 and Finkelstein reactions.[15][26] However, their high polarity and miscibility with water can complicate product extraction.
-
Aromatic Ethers (DPE, Diphenyl Ether): These are less polar than the aprotic solvents mentioned above. They are better suited for dissolving non-polar and moderately polar organic compounds and are generally immiscible with water, which can simplify aqueous work-ups.[3] Their high thermal stability makes them excellent media for reactions like polymerizations or rearrangements that require sustained high temperatures without solvent degradation.[4][27]
Experimental Protocol: Williamson Ether Synthesis of this compound
To illustrate the practical considerations in solvent selection, we can examine the synthesis of DPE itself. This reaction is a classic double Williamson ether synthesis, a type of reaction that often requires elevated temperatures to proceed at a reasonable rate.
Objective: To synthesize this compound from phenol and 1,2-dibromoethane and understand the role of the high-boiling solvent.
Reaction: 2 C₆H₅OH + BrCH₂CH₂Br + 2 NaOH → C₆H₅OCH₂CH₂OC₆H₅ + 2 NaBr + 2 H₂O
Materials:
-
Phenol
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
A high-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or NMP)[4]
-
Deionized Water
-
Diethyl ether or other suitable extraction solvent
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol and sodium hydroxide in the chosen high-boiling solvent (e.g., NMP). The base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Nucleophilic Attack: Slowly add 1,2-dibromoethane to the solution. The reaction mixture is then heated to a temperature sufficient to facilitate the double nucleophilic substitution. A high-boiling solvent like NMP is chosen because its boiling point (~202°C) allows the reaction to be conducted at a high temperature (e.g., 120-150°C) under atmospheric pressure, significantly accelerating the rate of this SN2 reaction.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water. Because NMP is water-miscible, this step helps to dissolve the inorganic byproduct (NaBr) and the remaining NMP.[24] The desired product, this compound, is insoluble in water and will precipitate out as a solid or can be extracted with a non-polar organic solvent like diethyl ether.[3][4]
-
Purification: The crude product is then collected by filtration or after extraction and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final white crystalline solid.[4]
Causality Explained: The choice of a polar aprotic solvent like NMP is deliberate. It effectively dissolves the sodium phenoxide intermediate, enhancing the nucleophilicity of the phenoxide ion while providing a high-temperature medium to overcome the activation energy of the C-Br bond cleavage. A less polar solvent like Diphenyl Ether would be a poor choice here as it would not effectively solvate the ionic intermediate.
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Part 3: Specialized Applications in Materials Science and Drug Development
While general synthesis is a common use, many high-boiling solvents have found specialized niches.
-
This compound (DPE): DPE stands out in several advanced applications. It is used as a sensitizer in thermal paper coatings to improve image density.[3] Its structural rigidity and thermal stability also make it a valuable intermediate or additive in the synthesis of specialty polymers.[4] Most notably for the target audience, DPE is used as a reagent in the development of activatable drug delivery systems and diagnostic probes that utilize singlet oxygen-labile linkers.[6][19] This allows for targeted release of a therapeutic agent or signal generation in specific biological environments.[19]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a cornerstone solvent in the electronics and energy sectors. Its ability to dissolve a wide range of polymers is exploited in paint stripping and surface coatings.[20][21] Critically, it is used to dissolve polyvinylidene fluoride (PVDF), a binder used in the fabrication of electrodes for lithium-ion batteries.[21]
-
Sulfolane: Due to its high stability and ability to selectively dissolve aromatic compounds, Sulfolane is heavily used in the petrochemical industry for large-scale purification processes, such as extracting benzene, toluene, and xylene from hydrocarbon mixtures.[22] It also serves as an electrolyte solvent in some battery and capacitor applications.[28]
-
Diphenyl Ether: Often used in combination with biphenyl as a eutectic mixture (Dowtherm A), it is a widely used heat transfer fluid due to its excellent thermal stability.[17] It also serves as a solvent for polyester synthesis.[27]
Part 4: Safety, Handling, and Environmental Considerations
The high-temperature applications of these solvents necessitate a rigorous approach to safety. Their low volatility compared to solvents like acetone or ether is an advantage, but their potential toxicity and the difficulty of removal from products are significant concerns.[3][20]
Caption: Decision-making flowchart for high-boiling solvent selection.
| Feature | This compound (DPE) | Diphenyl Ether | Sulfolane | N-Methyl-2-pyrrolidone (NMP) | Dimethyl Sulfoxide (DMSO) |
| Primary Hazard(s) | Skin/eye irritant; dust inhalation. Limited long-term data.[4][29] | Toxic to aquatic life. | Acidic degradation byproducts. More toxic than other aprotics.[22][25] | Reproductive toxicant.[10] | Readily absorbed by skin, can carry dissolved toxins into the body.[15] |
| Handling | Solid at room temp; requires heating to liquefy. Use in well-ventilated areas.[3][29] | Liquid above 27°C.[17] | Liquid; handle with care to avoid degradation.[22] | Hygroscopic (absorbs moisture). Strong degreaser.[20] | Handle with impermeable gloves (e.g., butyl rubber).[23] |
| Post-Reaction Removal | Extraction with non-polar solvents; vacuum distillation (high temp required). | Vacuum distillation. | Difficult; aqueous extraction or azeotropic distillation. | Difficult; aqueous extraction or azeotropic distillation.[30] | Very difficult; extensive aqueous washing or high-vacuum distillation.[15][30] |
| Environmental Note | Discharge into the environment must be avoided.[31] | Environmentally hazardous. | Can form acidic byproducts.[22] | Biodegradable but under regulatory scrutiny due to toxicity.[20] | Generally low environmental impact.[18] |
Expert Insight on Work-up: The removal of high-boiling solvents is a common challenge. For water-miscible solvents like DMSO and NMP, a common strategy is to dilute the reaction mixture with a large volume of water or brine and extract the desired product with a water-immiscible solvent like ethyl acetate.[30] This partitions the high-boiling solvent into the aqueous layer. However, this can require large volumes of solvents and may not be suitable for water-sensitive products. For water-immiscible solvents like DPE and Diphenyl Ether, removal is typically achieved via high-vacuum distillation, which may not be feasible for thermally sensitive products.
Conclusion: A Strategic Choice
There is no single "best" high-boiling solvent; the optimal choice is dictated by the specific requirements of the application.
-
This compound (DPE) is a highly specialized solvent. Its primary advantages are its exceptional boiling point and thermal stability, making it a strong candidate for reactions and processes conducted at very high temperatures. Its unique utility in materials for thermal printing and as a cleavable linker in advanced drug delivery systems sets it apart.[3][19] However, its solid state at room temperature requires specific handling infrastructure.
-
DMSO and NMP remain the workhorses for a wide range of high-temperature polar reactions due to their excellent solvency and ability to accelerate polar reaction mechanisms.[26][32] Their selection must be carefully weighed against their respective safety profiles—skin penetration for DMSO and reproductive toxicity for NMP.[10][15]
-
Sulfolane and Diphenyl Ether are primarily industrial solvents, valued for their roles in large-scale extraction and heat transfer, respectively.[17][22] While effective, their use in fine chemical and pharmaceutical synthesis is less common than DMSO or NMP.
For the researcher or drug development professional, this compound should be considered when extreme thermal stability is required, when a moderately polar, water-immiscible medium is advantageous for work-up, or when its unique electronic and structural properties can be leveraged for applications in materials science or targeted therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. henichemicals.com [henichemicals.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 104-66-5 [chemicalbook.com]
- 7. GSRS [precision.fda.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]
- 11. reachever.com [reachever.com]
- 12. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. diphenyl ether [chemister.ru]
- 14. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. nbinno.com [nbinno.com]
- 18. scribd.com [scribd.com]
- 19. lookchem.com [lookchem.com]
- 20. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 21. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 22. Sulfolane - Wikipedia [en.wikipedia.org]
- 23. gchemglobal.com [gchemglobal.com]
- 24. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 25. pubs.acs.org [pubs.acs.org]
- 26. thecalculatedchemist.com [thecalculatedchemist.com]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 30. researchgate.net [researchgate.net]
- 31. chemicalbook.com [chemicalbook.com]
- 32. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to High-Boiling Point Ethereal Solvents: Alternatives to 1,2-Diphenoxyethane in Organic Synthesis
Introduction: Re-evaluating a Workhorse Solvent
In the landscape of organic synthesis, particularly in processes requiring elevated temperatures, 1,2-diphenoxyethane (DPE) has long been a reliable, high-boiling point solvent and process aid. Its excellent thermal and chemical stability makes it suitable for manufacturing polymers, resins, and various fine chemicals.[1][2][3] DPE's utility is well-established, from acting as a sensitizer in thermal paper coatings to serving as a stable medium for high-temperature reactions.[2][4][5]
However, the pursuit of process optimization, greener chemistry, and improved handling logistics compels us to look beyond traditional choices. DPE's solid state at room temperature (melting point 94-98 °C) can introduce handling and processing challenges, requiring heated lines and reactors, which adds to operational complexity and energy costs.[4][6][7] Furthermore, a thorough evaluation of its toxicological and environmental profile is warranted for modern, sustainable process development.[5][8][9][10]
This guide provides a comparative analysis of viable alternatives to this compound. We will dissect the physicochemical properties, performance characteristics, and operational considerations of several high-boiling aromatic ethers. Our objective is to equip researchers, process chemists, and drug development professionals with the data and rationale needed to make informed solvent selections that enhance reaction performance, improve process efficiency, and align with contemporary safety and environmental standards.
Physicochemical Property Comparison: The Foundation of Solvent Selection
The choice of a high-temperature solvent is fundamentally governed by its physical properties. These parameters dictate the operational window for a chemical reaction and influence everything from reaction kinetics to downstream processing. The table below presents a direct comparison of this compound against four logical alternatives: diphenyl ether, dibenzyl ether, anisole, and veratrole.
| Property | This compound | Diphenyl Ether | Dibenzyl Ether | Anisole | Veratrole |
| CAS Number | 104-66-5[7] | 101-84-8[11] | 103-50-4 | 100-66-3[12] | 91-16-7[13] |
| Molecular Weight | 214.26 g/mol [7] | 170.21 g/mol [14] | 198.27 g/mol [15] | 108.14 g/mol [12] | 138.16 g/mol [13] |
| Boiling Point (°C) | ~341 (atm), 185 (12 mmHg)[2][4] | 257-259[14] | 298[15] | 154[12] | 206-207[13][16] |
| Melting Point (°C) | 94-98[6][7] | 25-27 | 3.6 | -37[12] | 22-23[13][16] |
| Density (g/cm³) | ~1.08 (est.) | 1.073 | 1.043 | 0.995[12] | 1.084[13] |
| Flash Point (°C) | 139.4[4][6] | 115[14] | 135-149[17][18] | 52[19][20] | N/A |
| Water Solubility | 22 mg/L at 25°C[2][6] | Insoluble[11] | Insoluble[17][21] | Slightly soluble[20][22] | Slightly soluble[13][23] |
Expert Analysis of Properties:
-
The Handling Advantage (Melting Point): The most significant operational difference is the physical state at ambient temperature. Diphenyl ether , dibenzyl ether , and anisole are liquids at or near room temperature, which immediately simplifies material transfer and charging operations compared to the solid this compound. Veratrole, with a melting point of 22-23 °C, may require slight warming in colder climates but is generally manageable as a liquid.[13][16]
-
Defining the Thermal Window (Boiling Point): Diphenyl ether and dibenzyl ether offer very high boiling points, making them direct drop-in candidates for reactions requiring temperatures exceeding 250 °C, such as certain condensation polymerizations.[24] Veratrole provides an intermediate boiling point suitable for many named reactions, while anisole is an excellent choice for reactions in the 140-150 °C range, offering easier removal during workup.[12][22]
-
Solvency and Reactivity: All listed solvents are aromatic ethers, imparting good solvency for a range of organic compounds and intermediates.[1][25][26] Their ether linkages are generally stable, but their aromatic rings can participate in electrophilic aromatic substitution. Anisole and veratrole, being more electron-rich due to their methoxy groups, are more susceptible to this than diphenyl ether or this compound.[12][23] This is a critical consideration if the solvent could potentially react as a nucleophile under acidic or electrophilic conditions.
Solvent Selection Logic for High-Temperature Synthesis
Choosing the right solvent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting an appropriate high-boiling ethereal solvent, balancing reaction requirements with practical and safety considerations.
Caption: Decision workflow for high-boiling ethereal solvent selection.
Comparative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate the practical application of these solvents, we present a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in pharmaceutical and materials science. We will compare the use of this compound with a liquid alternative, diphenyl ether.
Rationale for Reaction Choice: Suzuki couplings are often run at elevated temperatures (80-120 °C) to ensure efficient catalytic turnover and dissolution of reactants. While many lower-boiling solvents are suitable, high-boiling ethers are excellent for substrates with poor solubility or when significantly high temperatures are needed to drive a sluggish reaction to completion.
Protocol 1: Baseline using this compound (DPE)
-
Reactor Preparation: To a pre-dried, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound. Heat the reactor jacket to 110 °C to melt the solvent and allow for stirring.
-
Reagent Addition: Add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).
-
Base Addition: Add an aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 eq). The biphasic nature of the reaction is typical.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. Causality Note: The high temperature ensures all components, particularly the often-solid aryl partners, remain in solution, maximizing contact with the catalyst.
-
Workup: Upon completion, cool the reactor to 80-90 °C. Caution: Do not cool to room temperature, as the DPE will solidify. Add a suitable extraction solvent (e.g., toluene or ethyl acetate) and water. Separate the organic layer while still warm.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to remove the extraction solvent. The crude product will contain residual DPE, which must be removed via column chromatography or recrystallization.
Protocol 2: Alternative using Diphenyl Ether
-
Reactor Preparation: To a pre-dried glass reactor at room temperature, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and palladium catalyst (0.02 eq).
-
Solvent and Base Addition: Add diphenyl ether, followed by the aqueous base (e.g., 2M K₂CO₃, 3.0 eq). Causality Note: The liquid nature of diphenyl ether at room temperature significantly simplifies this charging sequence, reducing operational time and energy.[14]
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress.
-
Workup: Upon completion, cool the reactor to room temperature. Add an extraction solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry, and concentrate. As with DPE, the high boiling point of diphenyl ether means it will remain with the crude product and must be removed by chromatography or other purification methods.
Experimental Workflow Diagram
Caption: Comparative experimental workflow for Suzuki coupling.
Conclusion and Future Outlook
While this compound remains a functional high-temperature solvent, its physical state at ambient temperatures presents a significant operational hurdle. For many applications, diphenyl ether emerges as a superior alternative, offering a similar thermal window but with the pronounced advantage of being a liquid near room temperature, thereby simplifying handling and improving process economics.
For reactions requiring even higher temperatures, dibenzyl ether is a formidable candidate. For syntheses in the mid-temperature range, anisole stands out, not only for its convenient boiling point and liquid state but also as a potentially "greener" alternative, as it can be derived from renewable sources like lignin.[27] Veratrole fills a useful niche for reactions requiring temperatures just above 200 °C.
The selection of a solvent is never a one-size-fits-all decision. It is a critical process parameter that must be tailored to the specific demands of the chemical transformation. By understanding the properties and performance trade-offs of these alternatives, the modern synthetic chemist can move beyond legacy solvents to design more efficient, safer, and more elegant chemical processes.
References
- 1. nbinno.com [nbinno.com]
- 2. henichemicals.com [henichemicals.com]
- 3. ru.unilongindustry.com [ru.unilongindustry.com]
- 4. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.com [capotchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Anisole - Wikipedia [en.wikipedia.org]
- 13. Veratrole [drugfuture.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. Dibenzyl ether - Wikipedia [en.wikipedia.org]
- 16. Veratrole | C8H10O2 | CID 7043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. atamankimya.com [atamankimya.com]
- 18. dibenzyl ether, 103-50-4 [thegoodscentscompany.com]
- 19. consolidated-chemical.com [consolidated-chemical.com]
- 20. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 21. Benzyl ether | 103-50-4 [chemicalbook.com]
- 22. vinatiorganics.com [vinatiorganics.com]
- 23. Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB [foodb.ca]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Anisole (CAS 100-66-3) - High-Quality Organic Compound [vinatiorganics.com]
- 26. solubilityofthings.com [solubilityofthings.com]
- 27. mdpi.com [mdpi.com]
A Comparative Guide to 1,2-Diphenoxyethane and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of specialty chemicals, 1,2-diphenoxyethane stands as a versatile scaffold, pivotal in applications ranging from materials science to pharmaceuticals.[1][2] Its robust chemical structure, characterized by two phenyl rings linked via an ethylene glycol ether bridge, imparts a unique combination of thermal stability, low volatility, and desirable solvency.[3][4][5] This guide offers an in-depth comparative analysis of this compound and its judiciously substituted derivatives. We will explore the nuanced interplay between molecular structure and function, supported by experimental data, to empower researchers in selecting the optimal compound for their specific application.
The Parent Compound: this compound
This compound, also known as ethylene glycol diphenyl ether, is a white crystalline solid at room temperature.[3] Its symmetrical structure contributes to its notable thermal and chemical stability, making it a reliable component in demanding environments.[2][4]
Synthesis and Physicochemical Properties
The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This involves the reaction of a phenoxide with a dihaloethane, typically 1,2-dichloroethane or 1,2-dibromoethane, under basic conditions.[3]
Experimental Protocol: Synthesis of this compound
A detailed protocol for a typical Williamson ether synthesis of this compound is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in an appropriate solvent such as ethanol or dimethylformamide (DMF).
-
Base Addition: Add a strong base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenol and form the sodium or potassium phenoxide in situ.
-
Addition of Dihaloethane: Slowly add 1,2-dichloroethane or 1,2-dibromoethane to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water to precipitate the crude product.
-
Purification: The crude this compound is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol or isopropanol to yield the pure product.[6][7]
Below is a diagram illustrating the general Williamson ether synthesis workflow for this compound and its derivatives.
Caption: General workflow for the synthesis of this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₄O₂ | [6] |
| Molecular Weight | 214.26 g/mol | [6] |
| Appearance | Off-white crystalline solid | [3][8] |
| Melting Point | 94-96 °C | [8][9][10] |
| Boiling Point | ~341 °C at 760 mmHg | [3][4] |
| Solubility | Insoluble in water, soluble in organic solvents | [2][4] |
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR: The proton NMR spectrum of this compound typically shows a singlet for the four equivalent methylene protons of the ethane bridge and multiplets for the aromatic protons of the two phenyl rings.[11]
-
¹³C NMR: The carbon NMR spectrum will exhibit a peak for the methylene carbons and distinct signals for the aromatic carbons.[2]
-
IR Spectroscopy: The IR spectrum is characterized by strong C-O stretching vibrations characteristic of the ether linkages and absorption bands corresponding to the aromatic C-H and C=C bonds.[6]
Applications
This compound's primary application lies in its role as a sensitizer in thermal paper .[8][12][13][14] In this capacity, it facilitates the color-forming reaction between a leuco dye and a developer upon heating, resulting in a sharp and stable image.[4][12] It is also utilized as an intermediate in the synthesis of high-performance polymers like phenoxy resins, and as a specialty solvent and coupling agent.[1]
Comparative Study: Derivatives of this compound
The introduction of substituents onto the phenyl rings of this compound can significantly modulate its physicochemical properties and, consequently, its performance in various applications. This section provides a comparative analysis of methyl- and nitro-substituted derivatives.
Methyl-Substituted Derivatives: Enhancing Performance in Thermal Media
Methyl-substituted derivatives, such as 1,2-bis(4-methylphenoxy)ethane and 1,2-bis(3-methylphenoxy)ethane, are of particular interest as sensitizers in thermal recording materials.
The synthesis of these derivatives follows the same Williamson ether synthesis protocol as the parent compound, substituting phenol with the corresponding cresol (methylphenol).
The presence of the methyl group, an electron-donating group, can influence the electronic properties and melting point of the molecule, which in turn affects its performance as a sensitizer.
Table 2: Comparison of Physicochemical Properties of this compound and its Methyl Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₄H₁₄O₂ | 214.26 | 94-96 |
| 1,2-Bis(4-methylphenoxy)ethane | C₁₆H₁₈O₂ | 242.31 | Not specified in search results |
| 1,2-Bis(3-methylphenoxy)ethane | C₁₆H₁₈O₂ | 242.31 | Not specified in search results |
While specific melting point data for the methyl derivatives were not found in the provided search results, the introduction of substituents generally alters the crystal packing and intermolecular forces, leading to changes in the melting point.
In the context of thermal paper, the melting point of the sensitizer is a critical parameter. It needs to melt just before the color-forming reaction occurs to create a molten medium that facilitates the interaction between the dye and the developer. The modification of the melting point through substitution allows for the fine-tuning of the thermal response of the recording material.
Single-crystal X-ray diffraction studies of 1,2-bis(4-methylphenoxy)ethane reveal that the two aromatic rings are nearly orthogonal to each other.[15] This spatial arrangement can influence the intermolecular interactions and the overall properties of the material.
Caption: Molecular structures of this compound and its methyl- and nitro-substituted derivatives.
Nitro-Substituted Derivatives: Building Blocks for Advanced Materials
Nitro-substituted derivatives, such as 1,2-bis(4-nitrophenoxy)ethane, introduce strong electron-withdrawing groups to the aromatic rings. This significantly alters the electronic properties of the molecule, making it a valuable precursor for the synthesis of advanced materials.
The synthesis of 1,2-bis(4-nitrophenoxy)ethane can be achieved by reacting 1-(2-hydroxyethoxy)-4-nitrobenzene with 4-nitrochlorobenzene in the presence of a base like sodium hydroxide in a solvent such as DMSO.[9]
The primary application of nitro-substituted derivatives lies in their conversion to the corresponding amino compounds. For instance, the reduction of the nitro groups in 1,2-bis(4-nitrophenyl)ethane yields 4,4'-(ethane-1,2-diyl)dianiline, an important monomer for the production of high-performance polymers like polybenzimidazoles (PBIs).[7] These polymers are known for their exceptional thermal stability and mechanical strength.
Table 3: Physicochemical Properties of a Nitro-Substituted Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application | Reference(s) |
| 1,2-Bis(4-nitrophenoxy)ethane | C₁₄H₁₂N₂O₆ | 304.26 | Precursor for polymers | [8] |
Comparative Performance Analysis: Thermal Stability
-
Electron-donating groups , such as methyl groups, are generally expected to have a modest effect on the thermal stability of the ether linkages.
-
Electron-withdrawing groups , such as nitro groups, can potentially influence the bond dissociation energies within the molecule, but their primary impact is on the reactivity of the aromatic rings and their utility as precursors for further chemical transformations.
Experimental Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
To quantitatively compare the thermal stability of this compound and its derivatives, the following TGA protocol can be employed:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of weight loss (Tmax). These parameters provide a quantitative measure of the thermal stability of the compound.
Conclusion and Future Outlook
This compound is a foundational molecule with significant industrial relevance, particularly as a sensitizer in thermal paper. The strategic introduction of substituents onto its phenyl rings offers a powerful tool for modulating its physicochemical properties and tailoring its performance for specific applications.
-
Methyl-substituted derivatives provide a means to fine-tune the melting point and thermal response in sensitizer applications.
-
Nitro-substituted derivatives serve as crucial building blocks for high-performance polymers, leveraging the reactivity of the nitro groups for subsequent chemical transformations.
Further research focusing on a systematic comparative study of a wider range of derivatives, including halogenated and other functionalized analogues, would be highly valuable. Quantitative performance data, particularly in thermal paper formulations and polymer applications, will be instrumental in guiding the rational design of next-generation materials based on the versatile this compound scaffold.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jetir.org [jetir.org]
- 5. henichemicals.com [henichemicals.com]
- 6. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2-Bis(4-nitrophenyl)ethane|CAS 736-30-1 [benchchem.com]
- 8. 1,2-Bis(4-nitrophenoxy)ethane | C14H12N2O6 | CID 270647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. 1,2-二苯氧基乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound(104-66-5) 1H NMR [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. sensitizer this compound(DPE) cas:104-66-5, CasNo.104-66-5 Weifang Dayoo Biochemical Co.,Ltd China (Mainland) [dayoo.lookchem.com]
- 15. 1,2-Bis(4-methylphenoxy)ethane - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1,2-Diphenoxyethane
Introduction: The Analytical Imperative for 1,2-Diphenoxyethane
This compound (DPOE), a key intermediate and sensitizer in various industrial applications, including thermal paper production, demands precise and accurate quantification to ensure product quality and process control.[1][2] The choice of analytical methodology can significantly impact the reliability of these measurements. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the analysis of this compound.
As a Senior Application Scientist, my objective is not merely to present disparate methods but to provide a cohesive framework for their cross-validation. Cross-validation is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[3] This is critical when transferring methods between laboratories, updating existing methods, or when data from different analytical techniques need to be compared within the same study. This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in selecting and developing appropriate analytical methods.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₄H₁₄O₂ | Determines the molecular weight. |
| Molecular Weight | 214.26 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| Melting Point | 94-96 °C | Indicates the compound is a solid at room temperature, requiring dissolution for analysis.[4] |
| Boiling Point | 185 °C at 12 mmHg | Suitable for GC analysis, though care must be taken to avoid thermal degradation.[4] |
| Solubility | Slightly soluble in chloroform and methanol; 22mg/L in water at 25°C.[4] | Guides solvent selection for sample and standard preparation for HPLC and qNMR. |
| UV Absorbance | Contains phenyl rings, indicating strong UV absorbance. | Makes HPLC-UV a viable quantitative technique. |
Comparative Analytical Methodologies
This section details the theoretical basis and practical implementation of HPLC-UV, GC-MS, and qNMR for the quantitative analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar C18 column (reversed-phase) is ideal, where the compound will be retained and then eluted with a polar mobile phase. The UV detector measures the absorbance of the eluting analyte, which is proportional to its concentration.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is chosen due to the non-polar nature of the two phenyl rings in this compound, ensuring good retention and separation from more polar impurities.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase HPLC.[5] Acetonitrile acts as the organic modifier, and its proportion is optimized to achieve a suitable retention time and peak shape. A buffer is not strictly necessary as this compound lacks ionizable groups.
-
Detection Wavelength: The presence of aromatic rings suggests strong UV absorbance. A wavelength of 270 nm is a logical starting point, based on the analysis of the structurally similar 2-phenoxyethanol.[5] A full UV scan of a standard solution should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.
Causality of Experimental Choices:
-
Injection Mode: A split injection is often used to prevent column overload when analyzing relatively pure samples.[6]
-
Column: A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is suitable for separating aromatic compounds like this compound.[6]
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any impurities and to elute it in a reasonable time with a sharp peak shape.
-
MS Detection: Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns for library matching and identification. For quantification, selected ion monitoring (SIM) of characteristic ions of this compound can be used to enhance sensitivity and selectivity.[7]
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[8][9] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are good candidates.[4]
-
Internal Standard: A suitable internal standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals. It should also be chemically stable, non-volatile, and have a known purity. Maleic acid or dimethyl sulfone are potential candidates.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest is crucial for complete relaxation between pulses.[10] A 90° pulse angle and a sufficient number of scans for a good signal-to-noise ratio are also necessary.[11]
Cross-Validation Protocol
The following protocol outlines a systematic approach to the cross-validation of the HPLC-UV, GC-MS, and qNMR methods for the analysis of this compound. This protocol is designed as a self-validating system, where the results from each method corroborate the others.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Step-by-Step Methodology
-
Preparation of Standards and Samples:
-
Accurately prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol).
-
Prepare a separate stock solution of a certified qNMR internal standard.
-
From the this compound stock solution, prepare a series of calibration standards for HPLC-UV and GC-MS.
-
Prepare a set of validation samples by spiking a representative matrix (e.g., a placebo formulation or a solvent blank) with known concentrations of this compound at three levels (e.g., low, medium, and high). For qNMR, also add a known amount of the internal standard to these samples.
-
-
Method Validation:
-
For each of the three methods, perform a validation study according to ICH Q2(R2) guidelines.[7] The key parameters to assess are:
-
Specificity: Analyze the spiked matrix and a blank matrix to ensure no interference at the retention time or chemical shift of this compound.
-
Linearity: Analyze the calibration standards and plot the response versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze the spiked validation samples and calculate the percent recovery. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the validation samples and express the results as the relative standard deviation (%RSD). The %RSD should be ≤ 2.0%.
-
Range: The range should cover the expected concentrations of this compound in routine samples.
-
-
-
Cross-Validation Analysis:
-
Analyze the same set of validation samples (at low, medium, and high concentrations) using all three validated methods.
-
For each concentration level, obtain at least six replicate measurements from each method.
-
-
Statistical Comparison of Results:
-
Mean Comparison: Use a one-way Analysis of Variance (ANOVA) to compare the mean concentrations obtained from the three methods for each concentration level.[12][13] The null hypothesis is that there is no significant difference between the means of the three methods.
-
Paired t-test: If comparing only two methods at a time (e.g., HPLC vs. GC-MS), a paired t-test can be used to determine if there is a statistically significant difference between the paired measurements.[14]
-
Regression Analysis: For comparing two methods, plot the results of one method against the other and perform a linear regression analysis.[14] The slope should be close to 1, the intercept close to 0, and the correlation coefficient (r²) close to 1 to demonstrate a strong correlation.
-
Data Presentation
The quantitative data from the validation and cross-validation studies should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | HPLC-UV | GC-MS | qNMR | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | N/A | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.2 ± 0.8% | 100.5 ± 0.5% | 98.0 - 102.0% |
| Precision (%RSD) | 1.1% | 0.7% | 0.4% | ≤ 2.0% |
Table 2: Cross-Validation Results for a Medium Concentration Sample (Hypothetical Data)
| Replicate | HPLC-UV (mg/mL) | GC-MS (mg/mL) | qNMR (mg/mL) |
| 1 | 1.01 | 1.00 | 1.01 |
| 2 | 0.99 | 1.01 | 1.00 |
| 3 | 1.00 | 0.99 | 1.01 |
| 4 | 1.02 | 1.00 | 0.99 |
| 5 | 0.98 | 1.01 | 1.00 |
| 6 | 1.01 | 1.00 | 1.00 |
| Mean | 1.002 | 1.002 | 1.002 |
| %RSD | 1.4% | 0.7% | 0.7% |
Logical Relationships in Method Comparison
The choice between these methods often depends on the specific analytical need. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion and Recommendations
This guide has provided a comprehensive framework for the cross-validation of HPLC-UV, GC-MS, and qNMR for the analysis of this compound. Each method, when properly validated, can provide accurate and precise results.
-
HPLC-UV is a robust and reliable method for routine quality control due to its simplicity and high throughput.
-
GC-MS offers superior selectivity and is the method of choice for impurity profiling, providing structural information for unknown peaks.
-
qNMR stands out as a primary method for purity assessment, offering high precision and accuracy without the need for a specific reference standard of the analyte.[15]
The cross-validation process, as detailed in this guide, ensures that data generated by any of these methods are comparable and reliable. By employing rigorous statistical comparison, laboratories can confidently transfer methods, update procedures, and ensure the consistency of their analytical results over the lifecycle of a product. The choice of method will ultimately depend on the specific analytical requirements, but a thorough understanding and validation of each technique are essential for robust quality assessment.
References
- 1. youtube.com [youtube.com]
- 2. 10 Statistical Analysis Methods for Research [dovetail.com]
- 3. dspace.cuni.cz [dspace.cuni.cz]
- 4. longdom.org [longdom.org]
- 5. dcvmn.org [dcvmn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. extractalpha.com [extractalpha.com]
- 14. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 15. researchgate.net [researchgate.net]
A Comparative Environmental Impact Assessment of 1,2-Diphenoxyethane and Its Greener Alternatives
This guide provides an in-depth, objective comparison of the environmental impact of 1,2-diphenoxyethane against viable, greener alternatives. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions that align with principles of green chemistry and environmental stewardship. The assessment is grounded in key environmental indicators—ecotoxicity, biodegradability, and bioaccumulation potential—supported by standardized experimental protocols.
The Imperative for Environmental Assessment in Chemical Selection
The life cycle of any chemical, from synthesis to disposal, presents potential environmental risks. As regulatory scrutiny and public demand for sustainable practices intensify, a thorough understanding of a chemical's environmental profile is no longer optional but a critical component of responsible research and development. This compound (CAS 104-66-5), an aromatic ether, is utilized across various sectors, including as a solvent, a synthetic intermediate for resins and pharmaceuticals, and as a sensitizer in thermal paper coatings[1][2][3]. Its utility, however, must be weighed against its environmental persistence and aquatic toxicity. This guide provides the technical framework and data to perform such an evaluation.
Environmental Profile of this compound
An analysis of available data reveals a concerning environmental profile for this compound, primarily related to its persistence in aquatic environments and its inherent toxicity to aquatic organisms.
-
Aquatic Ecotoxicity : this compound is classified as "Toxic to aquatic life with long lasting effects" (GHS Hazard Statement H411)[4][5]. Experimental data shows a 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) for Selenastrum capricornutum (a species of green algae) of 1.9 mg/L, indicating significant toxicity to primary aquatic producers[4].
-
Biodegradability : The compound is not readily biodegradable. Standard aerobic biodegradability tests (following OECD Test Guideline 301) show only 34% degradation over a 28-day period[4]. This low rate of degradation suggests that the substance will persist in the environment after release.
-
Bioaccumulation Potential : While specific bioconcentration factor (BCF) data is limited, the Log Kow (octanol-water partition coefficient) serves as a reliable predictor. The computed LogP for this compound is 3.8[5]. A Log Kow value greater than 3 suggests a potential for bioaccumulation in aquatic organisms, as the substance is lipophilic and more likely to accumulate in fatty tissues[6][7].
This combination of aquatic toxicity, persistence, and potential for bioaccumulation necessitates the exploration of safer, more sustainable alternatives.
A Framework for Assessing Alternatives
To provide a structured comparison, we must first identify alternatives based on the primary functions of this compound, particularly its role as a solvent, where direct environmental release is most probable. The principles of green chemistry guide this selection, prioritizing chemicals derived from renewable feedstocks, exhibiting low toxicity, and designed for degradation[8][9].
Logical Framework for Environmental Assessment
The following diagram outlines the logical workflow for assessing and comparing the environmental impact of a chemical and its potential alternatives.
Caption: Workflow for Environmental Impact Assessment of Chemical Alternatives.
Comparative Analysis: this compound vs. Selected Alternatives
Several greener solvents have emerged as viable alternatives to traditional ethers and aromatic compounds. Here, we compare this compound with two prominent bio-based solvents: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).
| Parameter | This compound | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Source | Petrochemical | Renewable (corncobs, bagasse)[10] | Petrochemical (greener synthesis)[10] |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects[5] | Not classified as hazardous to the aquatic environment | Not classified as hazardous to the aquatic environment |
| ErC50 (Algae, 72h) | 1.9 mg/L[4] | >104 mg/L | >100 mg/L |
| LC50 (Fish, 96h) | Data not readily available | 28.9 mg/L (Pimephales promelas) | >100 mg/L (Oryzias latipes) |
| EC50 (Daphnia, 48h) | Data not readily available | >120 mg/L | >100 mg/L |
| Biodegradability | Not readily biodegradable (34% in 28d)[4] | Readily biodegradable | Not readily biodegradable |
| Bioaccumulation | Potential to bioaccumulate (LogP = 3.8)[5] | Low potential (LogP = 1.3) | Low potential (LogP = 1.6) |
| GHS Hazard | Aquatic Chronic 2[5] | Flammable Liquid 2 | Flammable Liquid 2 |
Note: Data for alternatives sourced from their respective ECHA registration dossiers and safety data sheets.
This quantitative comparison clearly demonstrates that while flammability must be managed, both 2-MeTHF and CPME present a significantly lower risk to the aquatic environment than this compound. 2-MeTHF holds a particular advantage due to its derivation from renewable feedstocks and its status as readily biodegradable.
Standardized Experimental Protocols for Environmental Assessment
To ensure data is reliable and comparable, standardized testing methodologies are crucial. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for testing chemicals.
Protocol 1: Ready Biodegradability - OECD 301F Manometric Respirometry Test
This method is a cornerstone for assessing persistence and is applicable to a wide range of organic compounds[11][12].
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed, temperature-controlled respirometer for 28 days. The consumption of oxygen by the microorganisms metabolizing the test substance is measured by pressure changes within the sealed vessel. The extent of biodegradation is expressed as a percentage of the theoretical oxygen demand (ThOD).
Step-by-Step Methodology:
-
Preparation of Test System:
-
Prepare a mineral medium containing essential salts (potassium, magnesium, calcium, iron).
-
Obtain inoculum from a local wastewater treatment plant treating predominantly domestic sewage.
-
Prepare a stock solution of the test substance. For poorly soluble substances like this compound, a suitable carrier solvent or direct addition may be necessary.
-
A reference substance (e.g., sodium benzoate) is run in parallel to validate the test system's viability.
-
-
Experimental Setup:
-
Add the mineral medium and inoculum to the respirometer flasks.
-
Add the test substance to achieve a final concentration typically between 50-100 mg/L.
-
Set up parallel flasks for:
-
Test Substance + Inoculum (at least duplicate)
-
Inoculum only (Blank control)
-
Reference Substance + Inoculum
-
-
A flask containing a toxicity control (Test Substance + Reference Substance + Inoculum) is also recommended to check for inhibitory effects of the test substance on the microorganisms.
-
Seal the flasks and connect them to the pressure-sensing device.
-
-
Incubation and Measurement:
-
Incubate the flasks at 22 ± 2°C in the dark for 28 days.
-
The respirometer continuously records the oxygen uptake over time.
-
-
Data Analysis and Interpretation:
-
Calculate the percentage degradation by dividing the measured oxygen uptake (corrected for the blank) by the ThOD.
-
Pass Criteria for Ready Biodegradability: The substance must achieve ≥60% of ThOD within the 28-day test period. Crucially, this pass level must be reached within a "10-day window" that begins when 10% degradation is first observed[11][13]. This compound fails this test[4].
-
Diagram: OECD 301F Experimental Setup
Caption: Schematic of a Manometric Respirometry setup for biodegradability testing.
Protocol 2: Aquatic Toxicity - OECD 201 Algal Growth Inhibition Test
This test assesses a substance's effect on the growth of freshwater microalgae, which are primary producers in aquatic ecosystems[14].
Principle: Exponentially growing cultures of a selected green alga (e.g., Selenastrum capricornutum) are exposed to various concentrations of the test substance in a nutrient-rich medium over 72 hours. The inhibition of growth in relation to a control group is determined.
Step-by-Step Methodology:
-
Culturing: Maintain a sterile, actively growing stock culture of the test algae under controlled light and temperature (21-24°C).
-
Test Solutions: Prepare a geometric series of test concentrations of the substance in the algal growth medium. A control group (medium only) and, if necessary, a solvent control are included.
-
Inoculation: Inoculate flasks containing the different test concentrations with a small, known density of algal cells.
-
Incubation: Incubate the flasks for 72 hours under continuous, uniform illumination and constant temperature. Flasks should be shaken or stirred to keep algae in suspension.
-
Measurement: Measure the algal biomass (e.g., using a cell counter, spectrophotometer, or in-vivo fluorometer) at 24, 48, and 72 hours.
-
Data Analysis: For each concentration, calculate the percent inhibition of the growth rate compared to the control. Determine the EC50 value—the concentration that causes a 50% reduction in growth rate.
Conclusion and Recommendations
The available scientific data indicates that this compound poses a significant environmental risk due to its persistence in aquatic systems and its toxicity to primary producers. For applications where it is used as a solvent, safer and more sustainable alternatives like 2-MeTHF and CPME offer comparable or superior performance with a vastly improved environmental profile.
For drug development professionals and researchers, the following actions are recommended:
-
Prioritize Substitution: Actively seek to replace this compound with greener alternatives, particularly in applications with a high potential for environmental release.
-
Conduct Rigorous Assessment: When considering a novel chemical or an alternative not listed here, perform a baseline environmental assessment using the standardized OECD protocols outlined in this guide.
-
Embrace Life Cycle Thinking: Consider the entire life cycle of a chemical, from the environmental impact of its synthesis (e.g., use of renewable vs. petrochemical feedstocks) to its ultimate fate in the environment[15][16].
By integrating these principles and methodologies into the chemical selection process, the scientific community can drive innovation while safeguarding environmental health.
References
- 1. nbinno.com [nbinno.com]
- 2. Diphenoxyethane (DPE) | CAS 104-66-5 | COnnect Chemicals [connectchemicals.com]
- 3. henichemicals.com [henichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aquatic Bioconcentration/Bioaccumulation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Green Chemistry and Safer Alternatives to Toxic Flame Retardants — Collaborative for Health & Environment [healthandenvironment.org]
- 9. alliancechemical.com [alliancechemical.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 13. oecd.org [oecd.org]
- 14. Resources for Ecotoxicity Testing Protocols [contamsites.landcareresearch.co.nz]
- 15. Research Collection | ETH Library [research-collection.ethz.ch]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Diphenoxyethane
As researchers and scientists at the forefront of innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical compounds we handle. This guide provides a detailed, procedural framework for the proper disposal of 1,2-diphenoxyethane (CAS No. 104-66-5), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data and regulatory compliance, designed to provide clarity and build confidence in your laboratory's waste management practices.
Core Principle: Understanding the Hazard Profile
Proper disposal is not merely a logistical task; it is a scientifically informed process driven by the inherent hazards of the substance. For this compound, the primary concern dictating its disposal protocol is its significant environmental toxicity.
Mechanism of Concern: this compound is classified as toxic to aquatic life with long-lasting effects.[1][2][3] Its persistence and potential for harm in aqueous environments necessitate that it be prevented from entering drains, soil, or waterways under any circumstances.[1][2] While it may cause mild irritation to the eyes, skin, and respiratory tract, its ecotoxicity is the overriding factor for disposal considerations.[4]
Unlike volatile aliphatic ethers such as diethyl ether, the safety data sheets for this compound, a solid aromatic ether, do not highlight a significant risk of forming explosive peroxides.[5][6][7] However, as a matter of best laboratory practice, it is prudent to date all chemical containers upon receipt and opening to track their age and ensure chemical integrity.
Data Summary: this compound Hazard Profile
| Parameter | Value / Classification | Source(s) |
| CAS Number | 104-66-5 | [8][9] |
| Appearance | Off-white crystalline solid | [10][11] |
| Primary Hazard | H411: Toxic to aquatic life with long lasting effects | [3][8] |
| GHS Pictogram | Environment (GHS09) | [8] |
| Transport Info | UN 3077, Environmentally Hazardous Substance, Solid, N.O.S. | [1][2] |
| Health Hazards | May cause eye, skin, and respiratory tract irritation | [4] |
| Disposal Codes | P501: Dispose of contents/container to... | [1] |
| Combustibility | Combustible Solid (Flash Point: ~171.8 °C) | [8] |
Mandatory Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is required to mitigate exposure risks.
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Inspect gloves for integrity before use.
-
Respiratory Protection: For handling the powder outside of a certified chemical fume hood, a NIOSH-approved N95 particulate respirator is necessary to prevent inhalation of dust.[8][12]
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
Disposal Protocol for Unused or Waste this compound
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It is never to be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Containment
-
Causality: To prevent dangerous cross-reactions and ensure proper disposal routing, chemical wastes must be strictly segregated.
-
Procedure:
-
Designate a specific, compatible waste container for this compound and similarly classified non-halogenated solid organic waste. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (i.e., the GHS09 Environment symbol).
-
Place all surplus, non-recyclable, or contaminated this compound directly into this container.[1]
-
Step 2: Final Disposal via Licensed Contractor
-
Causality: Federal and local regulations (such as the EPA's Resource Conservation and Recovery Act - RCRA) mandate that hazardous waste be handled by certified professionals to ensure its complete and safe destruction.[13]
-
Procedure:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within your laboratory, away from incompatible materials.
-
The universally recommended disposal method for this compound is incineration .[1][12]
-
Contact your institution’s Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup.
-
The disposal contractor will typically dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This high-temperature process ensures the complete destruction of the organic molecule, converting it to less harmful components like carbon dioxide and water, while the scrubber neutralizes any acidic gases produced.
-
Protocol for Accidental Spills
In the event of an accidental release, a swift and systematic response is critical to contain the material and prevent environmental release.
-
Step 1: Secure the Area: Immediately alert colleagues and restrict access to the spill area. If the spill is large or if dust is airborne, evacuate the immediate vicinity.
-
Step 2: Don PPE: Wear the full PPE ensemble described in Section 2.
-
Step 3: Containment and Cleanup:
-
Avoid creating dust .[1][12] Do not dry sweep with a coarse brush.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
-
Carefully scoop or vacuum the material and place it into a suitable, sealable container for disposal.[4] Label this container as "Hazardous Waste: this compound Spill Debris."
-
Step 4: Decontamination: Wipe the spill area with a cloth dampened with soap and water. Collect the cloth and any contaminated PPE (like gloves) in the same hazardous waste container.
-
Step 5: Disposal: Arrange for the disposal of the sealed spill debris container through your EHS office or licensed contractor.
Disposal of Contaminated Labware and Empty Containers
Any item that comes into contact with this compound must be considered contaminated and handled as hazardous waste.
-
Disposable Items: Contaminated gloves, weigh boats, and paper towels should be placed in the solid hazardous waste container designated for this compound.
-
Non-Disposable Labware (e.g., Glassware):
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
This initial rinsate is considered hazardous waste and must be collected in a designated container for liquid hazardous waste.
-
Subsequent rinses with soap and water can then be performed.
-
-
Empty Product Containers: Empty containers may retain product residue.[2] They should be disposed of as unused product or taken to an approved waste handling site for recycling or disposal.[2][12] At a minimum, the first rinse of an "empty" container must be collected as hazardous waste.[14] After thorough rinsing, deface or remove the original label before discarding the container.[14]
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste streams in the laboratory.
Caption: Decision workflow for this compound waste management.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. This compound | C14H14O2 | CID 7713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. vumc.org [vumc.org]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. 1,2-二苯氧基乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. Page loading... [guidechem.com]
- 11. High Purity and Low Price this compound CAS 104-66-5 Supplier [sellchems.com]
- 12. capotchem.com [capotchem.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,2-Diphenoxyethane
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 1,2-Diphenoxyethane (CAS No. 104-66-5). The following protocols are designed to ensure the highest level of safety by integrating technical knowledge with practical, field-proven laboratory practices. Our objective is to empower you with a comprehensive understanding of the risks and the procedural logic behind each safety recommendation, fostering a self-validating system of laboratory safety.
Understanding the Compound: Hazard Profile of this compound
This compound is a white solid organic compound. While extensive toxicological data is not available, Safety Data Sheets (SDS) consistently indicate several key hazards that must be managed.[1]
-
Primary Routes of Exposure: Inhalation of dust, skin contact, and eye contact.
-
Health Hazards: May cause irritation to the skin, eyes, and respiratory tract.[1] The full toxicological properties have not been thoroughly investigated, which necessitates a cautious approach.[1]
-
Environmental Hazards: The compound is recognized as being toxic to aquatic life with long-lasting effects.[2] Therefore, release into the environment must be strictly avoided.[2]
The absence of comprehensive toxicological data is a critical finding in itself. In research and development, we must treat chemicals with unknown long-term effects with a higher degree of caution. The operational principle is to prevent all direct contact and environmental release.
Analogous Compound Occupational Exposure Limits (OELs)
No specific Occupational Safety and Health Administration (OSHA), National Institute for Occupational Safety and Health (NIOSH), or American Conference of Governmental Industrial Hygienists (ACGIH) exposure limits have been established for this compound.[2][3]
However, to establish a framework for safe handling, we can reference the OELs for a structurally similar compound, Diphenyl Ether (also known as Phenyl Ether, CAS No. 101-84-8). This compound shares the phenoxy functional group and provides an authoritative basis for setting internal action levels and justifying engineering controls.
| Agency | TWA (8-Hour Time-Weighted Average) | STEL (15-Minute Short-Term Exposure Limit) |
| OSHA PEL | 1 ppm (7 mg/m³) | - |
| NIOSH REL | 1 ppm (7 mg/m³) | - |
| ACGIH TLV® | 1 ppm (7 mg/m³) | 2 ppm (14 mg/m³) |
| Data sourced from the NIOSH Pocket Guide to Chemical Hazards and OSHA publications.[2][4][5] |
Expert Insight: The existence of these limits for a close analogue strongly suggests that this compound, as a fine solid powder, has the potential to become an airborne hazard. All handling procedures should be designed to keep airborne concentrations as low as reasonably achievable.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a risk-based decision process. Given the irritant nature of this compound and its unknown toxicological profile, the primary goal is to create an impermeable barrier between the researcher and the chemical.
Step 1: Engineering Controls (The First Line of Defense)
Before any discussion of PPE, engineering controls must be in place. Handling solid this compound should be performed within a certified chemical fume hood to control dust and potential vapors.[2] Facilities must also be equipped with an eyewash station and a safety shower.[1]
Step 2: Selecting the Right Hand Protection
The most critical PPE choice for handling this compound is the glove material. General "chemical-resistant" guidance is insufficient. The molecule contains two ether linkages and two aromatic (phenyl) rings, which are known to be challenging for common glove materials like nitrile.
Causality of Glove Selection:
-
Nitrile Gloves: While excellent for many laboratory applications, nitrile often shows poor resistance to aromatic hydrocarbons and ethers.[6] It may be suitable for short-term splash protection only, but breakthrough can occur in under a minute with direct contact.[6]
-
Butyl Rubber: This material provides superior resistance to many organic solvents, ketones, and esters.[7] It is an excellent choice for handling aromatic compounds where prolonged contact or immersion is possible.
-
Viton™: A fluoroelastomer that offers the highest level of chemical resistance against a broad spectrum of chemicals, including aromatic hydrocarbons.[8]
Recommended Glove Protocol: For handling this compound, a double-gloving technique is recommended to balance dexterity and protection:
-
Inner Glove: A standard disposable nitrile glove for splash protection and dexterity.
-
Outer Glove: A heavier-duty Butyl Rubber or Viton™ glove for primary chemical resistance.
This combination provides a robust barrier while allowing for the safe removal of the contaminated outer glove without exposing the skin. Always inspect gloves for tears or punctures before use.[4]
| Glove Material | Performance Against Aromatic Ethers | Recommendation for this compound |
| Nitrile | Poor to Fair (Splash Protection Only) | Recommended as inner glove only. Change immediately upon contact. |
| Neoprene | Fair to Good | A possible alternative, but Butyl/Viton™ is superior. |
| Butyl Rubber | Excellent | Recommended as outer glove. |
| Viton™ | Excellent | Recommended as outer glove. |
| Natural Rubber (Latex) | Poor | Not Recommended. |
Step 3: Eye and Face Protection
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing or dust generation.
Step 4: Body and Respiratory Protection
-
Lab Coat: A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is advised.
-
Respiratory Protection: Under normal conditions within a functioning chemical fume hood, respiratory protection is not required. However, if engineering controls are not available or in the event of a large spill where dust may be generated, a respirator is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges and N95 (or P100) particulate filters is appropriate.[2][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[1]
PPE Selection Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
